molecular formula C10H8ClNO2 B2459656 7-Chloro-3-methyl-1H-indole-2-carboxylic acid CAS No. 16381-48-9

7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2459656
CAS No.: 16381-48-9
M. Wt: 209.63
InChI Key: UJVTZVNZWSRCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVTZVNZWSRCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16381-48-9
Record name 7-chloro-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physicochemical properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Introduction

Heterocyclic compounds form the backbone of modern medicinal chemistry, and among them, the indole scaffold is of paramount importance. Substituted indoles are prevalent in numerous FDA-approved drugs and clinical candidates. This compound (CAS No: 16381-48-9) is a key chemical building block, offering a versatile scaffold for the synthesis of complex molecules. Its derivatives, particularly indole-2-carboxamides, have been explored for significant biological activities, including anti-parasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease.[1][2]

The journey from a promising chemical scaffold to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including solubility, lipophilicity (LogP), and ionization constant (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.

This technical guide provides a comprehensive analysis of the core . Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical importance of each property, presents available data, and offers detailed, field-proven experimental protocols for their accurate determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent analysis.

Chemical Structure: Chemical structure of this compound (Image generated based on chemical name)

Table 1: Core Chemical Identifiers

Identifier Value Source
CAS Number 16381-48-9 [3][4][5]
Molecular Formula C₁₀H₈ClNO₂ [3][6][7]
Molecular Weight 209.63 g/mol [3][6][8]
Canonical SMILES CC1=C(NC2=C1C=CC=C2Cl)C(=O)O [7]
InChI InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)

| Predicted Boiling Point | 440.7 ± 40.0 °C |[8] |

Critical Physicochemical Parameters for Drug Development

The success of a drug candidate is inextricably linked to its physicochemical profile. This section explores the "big three" properties—lipophilicity, solubility, and acidity—providing both the "why" and the "how" for their evaluation.

cluster_0 Physicochemical Properties cluster_1 Biological Fate (ADME) LogP Lipophilicity (LogP) Absorption Absorption (e.g., Gut Wall) LogP->Absorption Membrane Permeability Distribution Distribution (Tissue Penetration) LogP->Distribution Metabolism Metabolism (e.g., Liver) LogP->Metabolism Can Increase Metabolism pKa Acidity (pKa) Solubility Aqueous Solubility pKa->Solubility pH Dependence pKa->Absorption Ionization State Excretion Excretion (e.g., Renal) pKa->Excretion Influences Clearance Solubility->Absorption Bioavailability

Caption: Interplay of key physicochemical properties and their influence on ADME.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is arguably the most critical parameter in medicinal chemistry. It measures a compound's preference for a nonpolar (octanol, mimicking lipid bilayers) versus a polar (water) environment. A molecule's LogP value dictates its ability to cross biological membranes, its binding affinity to protein targets, and its susceptibility to metabolic enzymes. While some lipophilicity is essential for membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] For indole-based series, maintaining a balanced LogP is a constant optimization challenge.[1]

Available Data: An experimental LogP value for this compound is not available in the reviewed literature. Computational models predict a LogP value in the range of 2.5 to 3.5, reflecting a moderately lipophilic character.

Trustworthiness (Experimental Protocol): Shake-Flask Method for LogP Determination

This protocol describes the gold-standard "shake-flask" method, a self-validating system for determining LogP.

  • Preparation of Phases:

    • Mix equal volumes of 1-octanol and HPLC-grade water in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely. The upper layer is water-saturated octanol, and the lower layer is octanol-saturated water. Use these phases for all subsequent steps.

  • Standard Curve Generation:

    • Prepare a stock solution of the test compound in water-saturated octanol (e.g., 1 mg/mL).

    • Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using the same solvent.

    • Measure the absorbance of each standard at the compound's λ_max using a UV-Vis spectrophotometer.

    • Plot absorbance vs. concentration to generate a linear standard curve (R² > 0.99).

  • Partitioning Experiment:

    • Accurately weigh a small amount of the compound to create a solution in water-saturated octanol with a concentration that falls within the linear range of the standard curve (e.g., 50 µg/mL).

    • Add a precise volume of this solution (e.g., 5 mL) to a glass vial.

    • Add an equal volume (5 mL) of octanol-saturated water.

    • Seal the vial and shake gently on an orbital shaker at a controlled temperature (25°C) for 24 hours to reach equilibrium.

  • Analysis:

    • Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete phase separation.

    • Carefully remove a sample from the aqueous (bottom) phase and the octanol (top) phase.

    • Measure the UV absorbance of the sample from the aqueous phase. If necessary, dilute the octanol phase sample with water-saturated octanol to bring its concentration into the quantifiable range.

    • Use the standard curve to determine the final concentration of the compound in both the octanol phase ([C]ₒ) and the aqueous phase ([C]ₐ).

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [C]ₒ / [C]ₐ

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

Acidity and Ionization Constant (pKa)

Expertise & Experience: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, two functional groups can ionize: the carboxylic acid (acidic) and the indole N-H (weakly acidic). The carboxylic acid is the dominant player, with an expected pKa in the range of 4-5, typical for this functional group.[9] The pKa is critical because the ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets. An orally administered drug must navigate the acidic environment of the stomach (pH 1-3) and the more neutral environment of the intestine (pH 6-7.5). A carboxylic acid will be largely protonated (neutral) in the stomach, favoring absorption, but ionized (charged) in the intestine, which increases solubility but can hinder passive diffusion across the gut wall.

Available Data: An experimental pKa value is not available in the searched literature. Based on similar structures, the carboxylic acid pKa is predicted to be approximately 4.0.

Trustworthiness (Experimental Protocol): Potentiometric Titration for pKa Determination

This method provides a reliable pKa value by monitoring pH changes during titration.

Start Start A A Start->A Calibrate pH meter End End B B A->B Prepare analyte solution (Compound in water/co-solvent) C C B->C Add titrant (e.g., 0.1M NaOH) in small, precise increments D D C->D Record pH after each addition E E D->E F F E->F Plot pH vs. Volume of Titrant G G F->G Determine equivalence point (max of first derivative) H H G->H pH at half-equivalence volume = pKa H->End

Caption: Experimental workflow for pKa determination via potentiometric titration.

  • System Setup and Calibration:

    • Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at 25°C.

    • Use a standardized titrant solution (e.g., 0.1 M NaOH), accurately prepared and verified.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of degassed, deionized water.

    • Causality Note: If solubility is low, a co-solvent like methanol or DMSO may be used, but the resulting value will be an apparent pKa (pKaᵃᵖᵖ) which must be noted. The co-solvent perturbs the dielectric constant of the medium, affecting ionization.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at 25°C and stir gently with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the titrant-dispensing burette into the solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize completely before recording both the added volume and the corresponding pH.

    • Continue the titration well past the expected equivalence point, until the pH curve flattens in the basic region.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point volume (Vₑ).

    • The volume at the half-equivalence point is Vₑ/2.

    • The pKa is the pH value on the titration curve corresponding to the Vₑ/2 volume.

Solubility and Thermal Properties

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed. For indole derivatives, which often feature planar, aromatic systems, solubility can be a significant hurdle.[1] The presence of both a lipophilic indole core and a polar carboxylic acid group in this compound creates a molecule with amphipathic character, suggesting its solubility will be highly pH-dependent. At pH values significantly below its pKa, the neutral form will dominate, leading to low aqueous solubility. Above the pKa, the ionized carboxylate form will significantly enhance solubility.

Available Data: Quantitative solubility data is not available in the reviewed literature. It is expected to be poorly soluble in neutral water and more soluble in basic aqueous solutions.

Trustworthiness (Experimental Protocol): Thermodynamic Solubility by Shake-Flask

  • Equilibrium Setup:

    • Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

    • Causality Note: Using an excess of solid ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, visually confirm that excess solid remains.

    • Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solids.

    • Self-Validation Step: The first few drops of the filtrate should be discarded to prevent errors from potential filter adsorption.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared in the corresponding buffer.

  • Reporting:

    • Report the solubility in units of µg/mL or µM at each specific pH and temperature.

Melting Point and Thermal Analysis

Expertise & Experience: The melting point is a fundamental physical property that provides information about purity and crystal lattice energy. A sharp melting point typically indicates a high degree of purity. For drug development, polymorphism—the ability of a solid to exist in multiple crystalline forms—is a major consideration. Different polymorphs can have different melting points, solubilities, and dissolution rates, which can dramatically impact a drug's bioavailability.

Available Data: The melting point for this compound is not specified in the searched literature. For comparison, the parent indole-2-carboxylic acid has a melting point of 202-206 °C.[10]

Trustworthiness (Experimental Protocol): Determination by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Summary and Conclusions

This compound is a valuable building block for medicinal chemistry. While specific experimental data for its key physicochemical properties are sparse in the public domain, its structural features allow for reliable predictions and guide the necessary experimental work.

Table 2: Summary of Physicochemical Properties

Property Predicted/Reported Value Significance in Drug Development Recommended Experimental Method
LogP Predicted: ~2.5 - 3.5 Membrane permeability, protein binding, metabolism Shake-Flask with UV-Vis/HPLC
pKa Predicted: ~4.0 (Carboxylic Acid) Absorption, solubility, formulation Potentiometric Titration
Aqueous Solubility Not Available (Expected to be low at neutral pH) Bioavailability, dissolution rate Thermodynamic Shake-Flask

| Melting Point | Not Available | Purity, stability, polymorphism screening | Differential Scanning Calorimetry (DSC) |

The protocols outlined in this guide provide a robust framework for the empirical determination of these critical parameters. A thorough understanding and accurate measurement of the physicochemical properties of this and similar molecules are not mere academic exercises; they are essential, non-negotiable steps in the rational design and development of new therapeutics.

References

An In-Depth Technical Guide to 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a halogenated derivative of the indole-2-carboxylic acid scaffold, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, including the indole core, a chlorine atom at the 7-position, and a carboxylic acid at the 2-position, make it a versatile building block for the development of novel therapeutic agents and complex organic molecules. The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, and the specific substitution pattern of this compound modulates its chemical reactivity and potential biological activity.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications, serving as a critical resource for researchers engaged in drug discovery and chemical synthesis.

Chemical Identity and Structure

CAS Number: 16381-48-9[2]

Molecular Formula: C₁₀H₈ClNO₂[2]

Molecular Weight: 209.63 g/mol [2]

Chemical Structure:

The structure of this compound is characterized by a bicyclic indole ring system. A chlorine atom is substituted at the C7 position of the benzene ring, a methyl group is at the C3 position of the pyrrole ring, and a carboxylic acid group is attached to the C2 position.

Structural Representations:

  • SMILES: CC1=C(NC2=C1C=CC=C2Cl)C(=O)O[3]

  • InChI: InChI=1S/C10H8ClNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)[3]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from chemical suppliers. It is typically a solid at room temperature and is classified as an irritant.[2]

PropertyValueSource
Appearance Solid[2]
Molecular Weight 209.63[2]
Molecular Formula C₁₀H₈ClNO₂[2]
Hazard Irritant[2]

Synthesis of this compound

Proposed Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.

Conceptual Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis A 2-Chlorophenylhydrazine D Hydrazone Intermediate A->D Condensation B Ethyl 2-methylacetoacetate B->D C Acid Catalyst (e.g., H₂SO₄, PPA) C->D E [3,3]-Sigmatropic Rearrangement D->E F Cyclization & Aromatization E->F G Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate F->G H Hydrolysis (e.g., NaOH, H₂O) G->H I This compound H->I

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Experimental Protocol (Proposed):

  • Hydrazone Formation:

    • To a solution of 2-chlorophenylhydrazine in a suitable solvent such as ethanol, add an equimolar amount of ethyl 2-methylacetoacetate.

    • Add a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The resulting hydrazone intermediate can be isolated by precipitation or extraction.

  • Indolization (Cyclization):

    • The crude or purified hydrazone is added to a strong acid, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

    • The reaction mixture is heated to promote the[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization. The reaction temperature and time will need to be optimized.

    • Upon completion, the reaction is quenched by pouring it into ice water, and the crude ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is collected by filtration or extraction.

  • Hydrolysis:

    • The crude ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

    • After the hydrolysis is complete, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the final product, this compound.

    • The product can be purified by recrystallization from a suitable solvent system.

Applications in Research and Drug Development

Indole-2-carboxylic acid and its derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The core structure serves as a scaffold for the design of inhibitors for various enzymes and receptors.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Derivatives of indole-2-carboxylic acid have been investigated as antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in asthma and other inflammatory conditions.

  • Antiparasitic Agents: Indole-2-carboxamides have been optimized as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[5]

  • Antiviral Agents: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors.[6]

The presence of the 7-chloro and 3-methyl substituents on the indole ring of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the chlorine atom can affect the acidity of the N-H proton and the overall electron density of the aromatic system, which can in turn modulate binding interactions with biological targets.[1]

Use as a Chemical Intermediate:

Beyond its potential direct biological activity, this compound is a valuable intermediate in organic synthesis. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the construction of more complex molecules.

Workflow for Derivatization

Derivatization A 7-Chloro-3-methyl-1H- indole-2-carboxylic acid B Amide Coupling (e.g., Amine, Coupling Reagent) A->B C Esterification (e.g., Alcohol, Acid Catalyst) A->C D Reduction (e.g., LiAlH₄) A->D E Amide Derivatives B->E F Ester Derivatives C->F G Alcohol Derivative D->G

Caption: Potential derivatization pathways.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. Its versatile indole scaffold, modulated by the presence of a chlorine and a methyl group, makes it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers in the field. Further investigation into the specific biological activities of this compound and the development of a validated, high-yield synthesis are warranted to fully exploit its potential.

References

A Technical Guide to the Biological Activities of 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Derivatives and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is for informational purposes only and does not constitute medical advice.

Executive Summary

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Within this broad class, derivatives of indole-2-carboxylic acid have emerged as particularly fruitful starting points for drug discovery, leveraging the carboxylic acid moiety as a critical anchor for binding to diverse biological targets. This technical guide provides an in-depth exploration of the biological activities associated with this scaffold, with a conceptual focus on derivatives bearing substitutions analogous to the 7-chloro-3-methyl pattern. We will dissect the current understanding of their anticancer, anti-inflammatory, and antimicrobial properties, detailing the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental protocols used for their evaluation. This analysis is designed to equip researchers and drug development professionals with a comprehensive understanding of this promising chemical space and to guide future optimization efforts.

The Indole-2-Carboxylic Acid Scaffold: A Versatile Pharmacophore

The indole-2-carboxylic acid core is a unique and powerful pharmacophore. The indole ring itself provides a rigid, aromatic, and lipophilic structure that can engage in π–π stacking, hydrophobic, and hydrogen bonding interactions within protein binding pockets. The strategic placement of the carboxylic acid at the 2-position is crucial; this acidic group can mimic the carboxylate of natural ligands, form strong ionic bonds or hydrogen bonds with key amino acid residues (like arginine or lysine), and chelate essential metal cofactors in enzyme active sites.[1][2]

The true versatility of this scaffold is unlocked through substitutions on the indole ring. Halogens, such as the chlorine at the 7-position, and small alkyl groups, like the methyl group at the 3-position, serve as critical modulators of the molecule's properties:

  • Electronic Effects: A chlorine atom is an electron-withdrawing group that can alter the pKa of the indole N-H and the carboxylic acid, influencing ionization state and binding interactions.

  • Lipophilicity: Both chloro and methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and access to intracellular targets, but must be carefully balanced to maintain adequate solubility.[3]

  • Steric Influence: A methyl group at the 3-position can provide a specific steric fit into a binding pocket or, conversely, prevent binding to off-target proteins, thereby improving selectivity.

These substitutions are not mere decorations; they are rational design elements used to fine-tune a compound's potency, selectivity, and pharmacokinetic profile.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.

Mechanism of Action: Diverse Cellular Targets

The antitumor effects of these compounds are not limited to a single pathway. Research has identified several key mechanisms:

  • Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism involves triggering programmed cell death (apoptosis) and halting the cell division cycle. Studies on related quinoline-carboxamide derivatives have shown they can induce cell cycle arrest, particularly in the G0/G1 or G2/M phases, preventing cancer cells from replicating.[4][5][6] This is often accompanied by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.[4]

  • Inhibition of Key Signaling Proteins: Specific derivatives have been designed to inhibit proteins crucial for cancer cell growth and survival. One notable target is the 14-3-3η protein, an adapter protein that regulates diverse signaling pathways involved in cell proliferation and apoptosis. A series of 1H-indole-2-carboxylic acid derivatives were successfully designed to target 14-3-3η, leading to potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant variants.[7]

  • EGFR Inhibition: Some indole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers.[8]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the indole-2-carboxylic acid scaffold has yielded critical insights for optimizing anticancer potency:

  • The Carboxamide Moiety: The carboxylic acid is often converted to a carboxamide to explore additional binding interactions and improve drug-like properties. The nature of the amine substituent on the amide is a key determinant of activity.

  • Substitutions on the Indole Ring: As previously discussed, substitutions on the aromatic ring are crucial. The position and nature of these groups dictate the affinity for the target protein. For instance, in the development of 14-3-3η inhibitors, specific substitutions led to compound C11 , which showed the best inhibitory activity against a panel of liver cancer cells.[7]

Diagram 1: General SAR for Indole-2-Carboxamide Anticancer Agents

Caption: Key modification points on the indole-2-carboxamide scaffold.

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel anticancer compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric.

Compound ClassCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference
1H-indazole-3-amine derivative (6o)K562 (Leukemia)Apoptosis, p53/MDM2 pathway5.15[9]
1H-indole-2-carboxylic acid (C11)Bel-7402 (Liver)14-3-3η protein inhibitionPotent (exact value not cited)[7]
7-azaindole-triazole hybrid (6b)HeLa (Cervical)G2/M Arrest, Apoptosis4.44[6]
7-azaindole-triazole hybrid (6b)MCF-7 (Breast)G2/M Arrest, Apoptosis6.67[6]
Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of test compounds on cancer cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT reagent to a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of the resulting solution is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-channel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO) control, and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including asthma, allergic rhinitis, and autoimmune disorders. Indole-2-carboxylic acid derivatives have been identified as potent anti-inflammatory agents, primarily through the antagonism of specific pro-inflammatory receptors.

Mechanism of Action: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are powerful inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[1] Their effects are mediated through G protein-coupled receptors, primarily the CysLT1 receptor. A novel class of 3-substituted 1H-indole-2-carboxylic acid derivatives has been discovered as highly potent and selective CysLT1 antagonists.[1] By blocking this receptor, these compounds prevent CysLT-mediated effects such as bronchoconstriction and leukocyte infiltration, thereby exerting their anti-inflammatory effect.

SAR for CysLT1 Antagonism

The development of these antagonists revealed several essential structural features:

  • Three Necessary Pharmacophores: The indole ring, the 2-carboxylic acid function, and a large hydrophobic group (e.g., (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl) were all found to be critical for activity.[1]

  • Importance of the Acidic Moiety: Removal of the indole-2-carboxylic acid group resulted in a dramatic loss of potency, highlighting its role as the primary binding anchor, likely mimicking the C1-carboxylic acid of the natural ligand, LTD4.[1]

  • Linker Modification: Replacing an ester bond in the linker region with a more stable amide bond was favorable for improving potency.[1]

Data Presentation: CysLT1 Antagonist Potency
CompoundCysLT1 IC₅₀ (µM)CysLT2 IC₅₀ (µM)Selectivity (CysLT2/CysLT1)Reference
17k 0.005915~2542[1]
17b 0.009058~6444[1]
Montelukast 0.0019>10>5263[1]

Compound 17k is 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid.

Antimicrobial and Antiviral Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indole scaffold is a promising starting point for developing compounds active against bacteria, fungi, protozoa, and viruses.[10]

Spectrum of Activity
  • Antibacterial and Antifungal: Various indole derivatives substituted with heterocyclic moieties like 1,2,4-triazole and 1,3,4-thiadiazole have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida species).[10]

  • Anti-Trypanosoma cruzi: A series of 1H-indole-2-carboxamides were identified and optimized for activity against T. cruzi, the parasite responsible for Chagas disease.[3][11]

  • Anti-HIV: Indole-2-carboxylic acid itself was found to inhibit the strand transfer activity of HIV-1 integrase. This led to the design and synthesis of derivatives with significantly improved potency.[2]

Mechanism of Action: HIV-1 Integrase Inhibition

The most clearly defined antimicrobial mechanism for this class is the inhibition of HIV-1 integrase. This viral enzyme is essential for inserting the viral DNA into the host cell's genome. The indole-2-carboxylic acid derivatives function by chelating the two Mg²⁺ ions within the enzyme's active site.[2] This metal-chelating cluster prevents the binding of the viral DNA, thus halting the integration process and viral replication.

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site Mg1 Mg²⁺ DNA Viral DNA Mg1->DNA Binding Blocked Mg2 Mg²⁺ Mg2->DNA Binding Blocked Result Strand Transfer Inhibited Viral Replication Halted Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Mg1 Chelates Inhibitor->Mg2 Chelates

Caption: Indole derivative blocks viral replication by chelating Mg²⁺ ions.

Synthetic Strategies and Workflow

The synthesis of these derivatives typically relies on well-established organic chemistry reactions, allowing for the rapid generation of diverse compound libraries for screening.

General Synthetic Approach

A common strategy involves the initial synthesis or purchase of the core indole-2-carboxylic acid, which may already possess the desired substitutions (e.g., 7-chloro-3-methyl). This core is then elaborated, most frequently through amide bond formation.

Diagram 3: General Synthetic Workflow for Library Generation

Synthesis_Workflow start Start: Substituted Indole-2-Carboxylic Acid step1 Activation of Carboxylic Acid (e.g., with BOP reagent, EDCI, or conversion to acid chloride) start->step1 step2 Amide Coupling: Reaction with a diverse panel of primary or secondary amines (R-NH2) step1->step2 step3 Purification (e.g., Chromatography, Recrystallization) step2->step3 end Final Product Library: Indole-2-Carboxamide Derivatives step3->end

Caption: A streamlined workflow for synthesizing diverse carboxamide libraries.

Experimental Protocol: General Amide Coupling

Objective: To synthesize an indole-2-carboxamide from the corresponding carboxylic acid and an amine.

Materials:

  • Substituted 1H-indole-2-carboxylic acid

  • Amine (R₁R₂NH)

  • Coupling reagent (e.g., BOP, HATU, or EDCI/HOBt)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a solution of the indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), the coupling reagent (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) overnight.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Conclusion and Future Directions

The 7-chloro-3-methyl-1H-indole-2-carboxylic acid scaffold and its close analogs represent a highly versatile and promising class of molecules for drug discovery. They have demonstrated a remarkable breadth of biological activity, including potent anticancer, anti-inflammatory, and antimicrobial effects, driven by interactions with diverse and important biological targets.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For many of the antimicrobial and anticancer activities, the precise molecular targets remain to be fully elucidated. Target identification studies are crucial for rational drug design.

  • Pharmacokinetic Optimization: While many derivatives show high in vitro potency, challenges related to solubility and metabolic stability often hinder in vivo efficacy.[3][11] Medicinal chemistry efforts must continue to focus on improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

  • Exploration of New Chemical Space: The continued synthesis and screening of novel derivatives, with diverse substitution patterns, will undoubtedly uncover new biological activities and lead to the identification of next-generation therapeutic agents.

This guide has synthesized the current state of knowledge, providing a solid foundation for scientists and researchers to build upon as they continue to explore the vast therapeutic potential of this privileged chemical scaffold.

References

discovery and history of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylic Acids

Abstract

The indole-2-carboxylic acid scaffold is a cornerstone in the architecture of biologically active molecules. Its journey from a curiosity of 19th-century organic chemistry to a privileged structure in modern drug discovery is a testament to its versatile and potent nature. This guide provides a comprehensive exploration of the discovery, historical synthetic evolution, and profound impact of indole-2-carboxylic acids in medicinal chemistry. We will delve into the foundational synthetic routes, such as the Fischer and Reissert syntheses, and trace their development into the sophisticated methodologies used today. Furthermore, we will examine the scaffold's critical role in the development of novel therapeutics, including inhibitors for HIV-1 integrase and enzymes targeted in cancer immunotherapy, providing field-proven insights for researchers, scientists, and drug development professionals.

The Genesis of Indole Chemistry: From Dyes to Discovery

The story of indole-2-carboxylic acid begins not with the acid itself, but with its parent heterocycle, indole. The genesis of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, the eminent chemist Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust.[1] This foundational work on the "benzopyrrole" structure laid the chemical groundwork for the entire class of compounds.[1]

Interest in the indole nucleus intensified in the 1930s upon the discovery of its presence in essential biological molecules like the amino acid tryptophan and various plant auxins, cementing its importance in the natural world.[1] The deliberate synthesis of substituted indoles, however, was pioneered earlier by another giant of chemistry, Emil Fischer.

Foundational Syntheses: The Advent of Indole-2-Carboxylic Acid

The ability to construct the indole ring system with specific substituents was the critical leap that enabled the exploration of its derivatives. The first and most enduring method to produce indole-2-carboxylic acid was a direct application of the Fischer indole synthesis.

The Fischer Indole Synthesis (1883)

Developed by Emil Fischer in 1883, this method remains one of the most reliable and widely recognized strategies for synthesizing substituted indoles.[1] The synthesis is remarkably versatile, but its application to produce the parent indole ring is circuitous, requiring the formation and subsequent decarboxylation of indole-2-carboxylic acid. This specific pathway, however, makes it directly relevant to our topic, as it represents the first practical synthesis of the target molecule.[1]

The reaction proceeds by heating a phenylhydrazine with an α-keto acid, in this case, pyruvic acid, in the presence of an acid catalyst.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps Phenylhydrazine Phenylhydrazine Step1 1. Phenylhydrazone Formation Phenylhydrazine->Step1 Acid Catalyst (e.g., H₂SO₄, ZnCl₂) PyruvicAcid Pyruvic Acid PyruvicAcid->Step1 Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Step2 2. Tautomerization (Ene-hydrazine) Step1->Step2 Step3 3. [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 4. Aromatization & Cyclization Step3->Step4 Step5 5. Elimination of Ammonia Step4->Step5 Product Indole-2-Carboxylic Acid Step5->Product

Figure 1: General workflow of the Fischer Indole Synthesis.

The choice of an acid catalyst is critical; it facilitates both the initial condensation to form the phenylhydrazone and the subsequent key[2][2]-sigmatropic rearrangement. The removal of the ammonia molecule in the final step is the thermodynamic driving force that leads to the stable, aromatic indole ring. The reaction is often performed in a high-boiling solvent to provide the thermal energy required for the rearrangement.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or anhydrous zinc chloride.

  • Heating: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. The crude product will precipitate out of the solution.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure indole-2-carboxylic acid.

The Reissert Indole Synthesis

Another classical and powerful method is the Reissert synthesis. This approach begins with o-nitrotoluene and diethyl oxalate, which undergo a base-catalyzed condensation.[2] The resulting intermediate, an o-nitrophenylpyruvic acid ester, is then subjected to reductive cyclization to form the indole-2-carboxylic acid core.

The choice of reducing agent is a key variable in the Reissert synthesis, allowing for process optimization. Classical methods often employed ferrous sulfate in an alkaline medium, while more modern adaptations use catalytic hydrogenation or chemical reductants like hydrazine hydrate with an iron catalyst, which can offer milder reaction conditions and improved yields.[2]

Reissert_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps o_Nitrotoluene o-Nitrotoluene Step1 1. Condensation o_Nitrotoluene->Step1 Base (e.g., Sodium Ethoxide) DiethylOxalate Diethyl Oxalate DiethylOxalate->Step1 Base (e.g., Sodium Ethoxide) Step2 2. Reductive Cyclization Step1->Step2 Reducing Agent (e.g., FeSO₄, H₂/Pd, N₂H₄) Product Indole-2-Carboxylic Acid Step2->Product

Figure 2: General workflow of the Reissert Indole Synthesis.
  • Condensation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare a solution of sodium ethoxide in absolute ethanol. Add o-nitrotoluene (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.2 eq). Stir the reaction at room temperature for 16-24 hours.[2]

  • Isolation of Intermediate: Remove the ethanol under reduced pressure. The resulting residue is the ethyl o-nitrophenylpyruvate intermediate.

  • Reductive Cyclization: Dissolve the intermediate in an alkaline solution (e.g., 30% NaOH). Add a catalytic amount of ferrous hydroxide. Heat the mixture to 80-90°C and add 80% hydrazine hydrate (3.0 eq) portion-wise.[2]

  • Reaction Completion: Maintain the temperature and stir for 3-5 hours until the reaction is complete (monitored by TLC).

  • Workup and Purification: Cool the mixture and acidify with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure indole-2-carboxylic acid.

Modern Significance: A Privileged Scaffold in Drug Discovery

The true value of indole-2-carboxylic acid was realized when medicinal chemists began to recognize it as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets. Its rigid structure, combined with the hydrogen-bonding capabilities of the N-H and carboxylic acid groups, makes it an ideal starting point for designing potent and selective inhibitors.

Application in HIV-1 Treatment: Integrase Inhibition

A major breakthrough in the application of this scaffold has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4] The viral enzyme integrase is essential for inserting viral DNA into the host genome and requires two Mg²⁺ ions in its active site for catalysis.[5] The indole-2-carboxylic acid core is perfectly positioned to act as a chelating agent for these magnesium ions, effectively shutting down the enzyme's function.[3][6]

Structural optimization studies have shown that substitutions at various positions on the indole ring can dramatically enhance potency and selectivity. For instance, adding a halogenated benzene ring at the C6 position can introduce a beneficial π-π stacking interaction with viral DNA.[3]

HIV_Inhibition_Mechanism cluster_integrase HIV-1 Integrase Active Site Mg1 Mg²⁺ Inhibition Strand Transfer INHIBITED Mg2 Mg²⁺ IndoleScaffold Indole-2-Carboxylic Acid Scaffold IndoleScaffold->Mg1 Chelation IndoleScaffold->Mg2 Chelation vDNA Viral DNA vDNA->Inhibition Integration Blocked

References

7-Chloro-3-methyl-1H-indole-2-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continuous development of effective antiretroviral therapies. A key strategy in combating HIV-1 is the inhibition of viral enzymes essential for its replication cycle. Among these, HIV-1 integrase (IN) has emerged as a premier target for drug development because it is crucial for viral replication and has no functional equivalent in human cells, thereby minimizing the potential for off-target effects.[1][2] Integrase Strand Transfer Inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy, valued for their efficacy and safety.[3][4]

This technical guide focuses on a promising class of INSTIs based on the indole-2-carboxylic acid scaffold. Through molecular docking and subsequent optimization, this scaffold has been identified as a potent inhibitor of the HIV-1 integrase strand transfer reaction.[1][5] We will explore the detailed mechanism of action, the key molecular interactions that drive its inhibitory activity, the structure-activity relationships that guide lead optimization, and the standard experimental protocols used to validate its function.

The HIV-1 Integrase Enzyme: A Critical Target

The integration of the reverse-transcribed viral DNA into the host cell's genome is an irreversible step that establishes a permanent viral reservoir. This process is catalyzed by the HIV-1 integrase enzyme through two distinct reactions:[6]

  • 3'-Processing: This initial step occurs in the cytoplasm. The integrase enzyme binds to the ends of the linear viral DNA and excises a dinucleotide from each 3' end. This exposes reactive 3'-hydroxyl groups.

  • Strand Transfer: Following the import of the viral pre-integration complex into the nucleus, the integrase enzyme orchestrates the strand transfer reaction. It uses the processed 3'-hydroxyl groups to nucleophilically attack the phosphodiester backbone of the host cell's DNA, covalently linking the viral DNA to the host genome.

The catalytic activity of integrase is critically dependent on the presence of two divalent magnesium ions (Mg²⁺) within its active site. These ions are coordinated by a conserved Aspartate, Aspartate, Glutamate (DDE) motif and are essential for the correct positioning of the DNA substrates and for facilitating the nucleophilic attack during the strand transfer step.[1][7]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vDNA Viral DNA PIC Pre-Integration Complex vDNA->PIC IN HIV-1 Integrase IN->PIC hDNA Host DNA PIC->hDNA Nuclear Import Integrated Integrated Provirus hDNA->Integrated Strand Transfer cluster_IN Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ DDE DDE Motif Inhibitor Indole-2-Carboxylic Acid Derivative Indole N C2-Carboxyl Inhibitor:n->Mg1 Chelation Inhibitor:c->Mg2 Chelation vDNA Viral DNA End Inhibitor->vDNA π-π Stacking hDNA Host DNA (Blocked) A 1. Immobilize Biotin-DS DNA B 2. Wash & Block Plate A->B C 3. Add Integrase & Inhibitor B->C D 4. Add TS DNA (Initiate Reaction) C->D E 5. Add HRP-Ab for Detection D->E F 6. Add TMB Substrate E->F G 7. Read Absorbance (450nm) F->G

References

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, focusing on its solubility and stability. In the landscape of drug discovery and development, a thorough understanding of a molecule's behavior in various environments is paramount for formulation, efficacy, and safety. This document is structured to deliver not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions in their work with this and similar indole derivatives.

Introduction: The Significance of this compound

This compound belongs to the indole class of heterocyclic compounds, a scaffold of immense interest in medicinal chemistry due to its prevalence in biologically active molecules. The substituents on the indole ring—a chloro group at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position—are expected to significantly influence its physicochemical properties. The chloro group can modulate lipophilicity and metabolic stability, while the methyl group can impact steric interactions and electronic properties. The carboxylic acid function is a key determinant of its solubility and ionization state at different pH values.

A comprehensive understanding of the solubility and stability of this molecule is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1] This guide will provide a framework for assessing these crucial parameters.

Solubility Profile: Navigating the Dissolution Landscape

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It dictates the choice of formulation strategies and can significantly impact in vivo performance. Indole-2-carboxylic acid derivatives are often characterized by poor aqueous solubility.[2]

Theoretical Considerations

The solubility of this compound is governed by the interplay of its functional groups. The indole ring system is largely nonpolar, contributing to low aqueous solubility. The carboxylic acid group, however, is ionizable. At pH values above its pKa, the carboxylate anion will predominate, leading to increased aqueous solubility. Conversely, at pH values below its pKa, the neutral carboxylic acid form will be more prevalent, resulting in lower aqueous solubility. The chloro and methyl substituents will further influence solubility through their effects on lipophilicity and crystal lattice energy.

Predicted Solubility Profile
SolventPredicted SolubilityRationale
Water (pH 7.4)Poorly SolubleThe nonpolar indole core and the protonated state of the carboxylic acid at this pH contribute to low aqueous solubility.
0.1 N HCl (pH ~1)Very Poorly SolubleAt acidic pH, the carboxylic acid is fully protonated, minimizing its contribution to aqueous solubility.
0.1 N NaOH (pH ~13)Moderately SolubleAt alkaline pH, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.
EthanolSolubleThe molecule's organic character allows for favorable interactions with the alcohol solvent.
MethanolSolubleSimilar to ethanol, methanol is a polar organic solvent capable of dissolving the compound.
Dimethyl Sulfoxide (DMSO)Freely SolubleDMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
AcetonitrileSparingly SolubleAcetonitrile is a polar aprotic solvent, but may be less effective than alcohols or DMSO for this compound.
Experimental Protocol for Solubility Determination

A robust determination of solubility requires a well-controlled experimental setup. The shake-flask method is a widely accepted standard for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the different solvents to be tested (e.g., water at various pH values, ethanol, DMSO).

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the concentration of the dissolved compound in the original supernatant, which represents the equilibrium solubility.

Caption: Experimental workflow for shake-flask solubility determination.

Stability Assessment: Unveiling Molecular Vulnerabilities

Understanding the stability of a drug candidate is as crucial as knowing its solubility. Forced degradation studies are accelerated experiments designed to predict the long-term stability of a substance and to identify its potential degradation products.[3][4]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could potentially occur, although this is less common for indole-2-carboxylic acids compared to their 3-isomers.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation. The 3-position is often a site of oxidation in indoles, which could lead to the formation of various oxidized species.

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic degradation.[5] Exposure to UV or visible light could potentially lead to dehalogenation or other rearrangements. The indole ring itself can also be photosensitive.

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is essential to gain meaningful insights into the stability of the molecule.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C). Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.

  • Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis to prevent further degradation on the HPLC column.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Caption: Workflow for conducting forced degradation studies.

Predicted Outcomes of Forced Degradation

The following table summarizes the expected stability profile of this compound under various stress conditions.

Stress ConditionExpected DegradationPotential Degradation Products
0.1 N HCl, 60 °CMinimal to lowPossible minor hydrolysis or rearrangement products.
0.1 N NaOH, 60 °CLow to moderatePotential for some degradation, possibly involving the indole ring.
3% H₂O₂, RTModerate to significantOxidation of the indole ring, formation of N-oxides or hydroxylated species.
Dry Heat, 80 °CMinimalThe solid-state is expected to be relatively stable.
Solution Heat, 60 °CLowSome degradation may occur over extended periods.
Photolytic (UV/Vis)Moderate to significantPotential for dehalogenation and/or degradation of the indole nucleus.[5]

Analytical Methodologies: The Key to Accurate Assessment

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance for the compound (to be determined by UV scan).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the critical solubility and stability aspects of this compound. While specific experimental data for this molecule is not widely published, the principles and methodologies outlined here provide a robust framework for its characterization. Researchers and drug development professionals are encouraged to perform the described experiments to generate precise data for this compound. A thorough understanding of these properties will undoubtedly accelerate its development and increase the probability of its success as a potential therapeutic agent. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the overall quality and safety of any future drug product.

References

A Technical Guide to the Spectroscopic Profile of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous pharmaceuticals, and a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation during the research and development process.[1][2] This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous structures.

While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data based on the extensive literature on substituted indoles and fundamental spectroscopic theory. This approach provides a robust framework for researchers working with this and structurally related molecules.

Molecular Structure and Key Features

This compound possesses a core indole bicyclic system substituted with a chloro group at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum involves dissolving a few milligrams of the sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The spectrum is then recorded on a high-field NMR spectrometer, for instance, at 500 MHz.[3]

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.5Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding with the solvent.[4]
~11.5Singlet1HN-HThe indole N-H proton typically appears as a singlet in the downfield region. Its chemical shift is sensitive to solvent and concentration.
~7.5Doublet1HH-4The proton at the 4-position is expected to be a doublet due to coupling with H-5.
~7.2Doublet1HH-6The proton at the 6-position will appear as a doublet due to coupling with H-5.
~7.0Triplet1HH-5The proton at the 5-position will be a triplet due to coupling with both H-4 and H-6.
~2.5Singlet3HCH₃The methyl protons at the 3-position will appear as a singlet.

Interpretation and Causality: The predicted chemical shifts are based on the analysis of related indole derivatives.[3] The electron-withdrawing nature of the chloro and carboxylic acid groups will influence the chemical shifts of the aromatic protons. The broadness of the COOH proton signal is a characteristic feature resulting from chemical exchange and hydrogen bonding.

Caption: Predicted ¹H NMR chemical shifts for key protons.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired under similar conditions as the ¹H NMR spectrum, using a deuterated solvent and TMS as a reference. Broadband proton decoupling is commonly employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~170COOHThe carbonyl carbon of the carboxylic acid is expected at a very downfield shift.[5]
~135C-7aQuaternary carbon adjacent to the nitrogen and the chlorinated carbon.
~130C-3aQuaternary carbon at the fusion of the two rings.
~128C-2The carbon bearing the carboxylic acid group.
~125C-4Aromatic CH carbon.
~122C-6Aromatic CH carbon.
~120C-5Aromatic CH carbon.
~115C-7The carbon bearing the chloro group. The shift is influenced by the electronegative chlorine.[6]
~110C-3The carbon bearing the methyl group.
~10CH₃The methyl carbon appears in the upfield aliphatic region.

Interpretation and Causality: The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms. The electron-withdrawing substituents (Cl and COOH) and the heteroatom (N) significantly influence the chemical shifts of the carbons in the indole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]

Predicted IR Data:

Wavenumber (cm⁻¹)AssignmentIntensity
3300-2500O-H stretch (carboxylic acid)Broad
~3300N-H stretch (indole)Medium
1725-1700C=O stretch (carboxylic acid)Strong
1600-1450C=C stretch (aromatic)Medium to Strong
~1300C-O stretch (carboxylic acid)Medium
~750C-Cl stretchMedium

Interpretation and Causality: The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band, which is a result of strong hydrogen bonding.[4][8][9] The strong absorption in the carbonyl region (C=O stretch) is also a key diagnostic peak. The N-H stretch of the indole ring and the various C=C stretching vibrations of the aromatic system further confirm the molecular structure.

G cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) COOH Carboxylic Acid (-COOH) OH_stretch 3300-2500 (broad) COOH->OH_stretch CO_stretch_double 1725-1700 (strong) COOH->CO_stretch_double NH Indole N-H NH_stretch ~3300 NH->NH_stretch Aromatic Aromatic Ring CC_stretch 1600-1450 Aromatic->CC_stretch CCl C-Cl Bond CCl_stretch ~750 CCl->CCl_stretch

Caption: Correlation of functional groups with their expected IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, with electron ionization (EI) being common for small molecules. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Predicted Mass Spectrometry Data:

m/zAssignmentRationale
209/211[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature for chlorine.
192/194[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.[10]
164/166[M - COOH]⁺Loss of the carboxylic acid group as a radical.[10]
130[M - COOH - Cl]⁺Subsequent loss of a chlorine atom from the decarboxylated fragment.

Interpretation and Causality: The fragmentation of indole derivatives in mass spectrometry is well-documented.[11] For this compound, the molecular ion is expected to be observed, and the fragmentation will likely be dominated by the loss of the substituents, particularly the carboxylic acid group. The isotopic pattern of chlorine provides a definitive confirmation of its presence in the molecule.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic profile of this compound. By synthesizing information from the known spectroscopic behavior of related indole derivatives and fundamental principles, we have established a robust set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the characterization and quality control of this and similar compounds. The provided protocols and interpretations offer a practical framework for the spectroscopic analysis of novel indole-based molecules.

References

Elucidating the Therapeutic Targets of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class. While the specific biological activity of this particular substituted indole is not extensively documented in publicly available literature, the indole scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence in biologically active compounds suggests that derivatives like this compound are promising candidates for drug discovery campaigns.

This guide presents a comprehensive, multi-pronged strategy for the de novo identification and validation of potential therapeutic targets for a novel chemical entity, using this compound as our central case study. We will proceed from broad, unbiased screening to specific, high-confidence target validation, outlining the causality behind each experimental choice.

Part 1: Initial Target Landscape Assessment (In Silico & Phenotypic Screening)

Before committing to resource-intensive biochemical assays, a dual approach of computational prediction and phenotypic screening can efficiently narrow the field of potential targets and biological functions.

Computational Target Prediction (In Silico)

Modern computational algorithms can predict potential protein targets by comparing the structure of a query molecule to databases of known ligands. This "guilt-by-association" approach, while not definitive, is an invaluable and cost-effective first step.

Methodology:

  • Structure Preparation: Obtain the 3D structure of this compound.

  • Database Screening: Utilize computational platforms such as the SuperPred, PharmMapper, or similar target prediction servers. These tools screen the query molecule against vast libraries of pharmacophore models derived from known protein-ligand binding sites.

  • Target Prioritization: The output will be a ranked list of potential protein targets. Prioritize targets that are functionally related (e.g., multiple kinases, GPCRs, or nuclear receptors) and are known to be therapeutically relevant in disease.

Phenotypic Screening

Phenotypic screening identifies compounds that produce a desired biological effect in a cellular or organismal model without a priori knowledge of the specific molecular target. This is a powerful, unbiased method to uncover novel mechanisms of action.

Recommended Assay: A high-content imaging-based screen using a panel of diverse cancer cell lines (e.g., the NCI-60 panel) is a robust starting point.

Experimental Protocol: High-Content Cell Viability and Morphology Screen

  • Cell Plating: Seed a panel of 10-20 different human cancer cell lines into 384-well microplates at their optimal densities.

  • Compound Treatment: Treat the cells with a dilution series of this compound (e.g., from 100 µM down to 1 nM) for 48-72 hours.

  • Staining: Following incubation, stain the cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: To stain nuclei and assess cell count.

    • MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

    • Phalloidin-iFluor 488: To stain F-actin and evaluate cell morphology and cytoskeletal integrity.

  • Imaging: Acquire images using a high-content automated microscope.

  • Data Analysis: Utilize image analysis software to quantify various parameters, including cell count (viability), nuclear size and condensation (apoptosis), mitochondrial health, and changes in cell shape.

Interpretation: A potent and selective effect in a specific cell line or subset of cell lines provides a strong lead. For instance, if the compound selectively induces apoptosis in colon cancer cell lines, subsequent target identification efforts can be focused on proteins known to be critical in that specific malignancy.

Part 2: Unbiased Target Identification via Chemical Proteomics

Once a reproducible phenotypic effect is established, the next crucial phase is to identify the specific protein(s) that directly bind to our compound. Chemical proteomics offers several powerful, unbiased techniques to achieve this.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[1][2] When a protein binds to a ligand (our compound), its structure is often stabilized, leading to an increase in its melting temperature (Tm).[3][4] This change can be detected in a complex cellular environment, such as intact cells or cell lysates.[1][3]

Workflow Diagram: CETSA

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_result Result Cells Intact Cells or Cell Lysate Treatment Treat with Vehicle vs. Compound Cells->Treatment Heat Heat Samples across a Temperature Gradient Treatment->Heat Lysis Cell Lysis (if starting with intact cells) Heat->Lysis Centrifuge Centrifugation to Separate Soluble vs. Aggregated Proteins Lysis->Centrifuge Detect Quantify Soluble Protein (Western Blot or Mass Spec) Centrifuge->Detect Curve Plot Melt Curves & Identify Proteins with Increased Thermal Stability Detect->Curve

Caption: CETSA workflow for identifying ligand-binding proteins.

Experimental Protocol: Proteome-wide CETSA with Mass Spectrometry

  • Cell Culture & Treatment: Grow the most responsive cell line from the phenotypic screen to ~80% confluency. Treat cells with either a high concentration of this compound (e.g., 10x the EC50) or a vehicle control (e.g., DMSO) for 1 hour.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]

  • Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.[1][3]

  • Sample Preparation for MS: Collect the supernatants (soluble fractions). Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This will identify and quantify the proteins present in the soluble fraction at each temperature point for both the vehicle and compound-treated groups.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves. Proteins that show a significant shift to a higher melting temperature in the compound-treated samples are high-confidence binding targets.[3]

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: AP-MS uses a modified version of the compound as "bait" to "fish" for its binding partners in a cell lysate.[6] The bait, its binding partners, and any associated proteins are then isolated and identified by mass spectrometry.[6][7]

Workflow Diagram: AP-MS

AP_MS_Workflow Compound Synthesize Affinity Probe: Compound + Linker + Biotin Beads Immobilize Probe on Streptavidin-Coated Beads Compound->Beads Incubate Incubate Beads with Lysate (Binding Occurs) Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

Experimental Protocol: AP-MS

  • Probe Synthesis: This is a critical step requiring synthetic chemistry. A version of this compound must be synthesized with a linker arm and an affinity tag (most commonly biotin) at a position that does not interfere with its biological activity.[8]

  • Bead Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait".[9]

  • Lysate Incubation: Incubate the probe-coated beads with a native cell lysate from the target cells. For a negative control, incubate beads with lysate that has been pre-saturated with a high concentration of the original, non-biotinylated ("free") compound. This competition control is essential for distinguishing true binders from proteins that non-specifically stick to the beads or probe.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.[8]

  • Elution and Identification: Elute the specifically bound proteins from the beads. The eluted proteins are then digested into peptides and identified by LC-MS/MS.

  • Data Analysis: True binding partners will be highly enriched in the sample incubated with the probe alone and significantly reduced or absent in the competition control sample.

Quantitative Data Summary Table

MethodPrimary OutputKey AdvantageKey Disadvantage
CETSA Thermal shift (ΔTm) for thousands of proteins.Label-free; performed in intact cells, preserving the native protein state and context.[1][10]Less sensitive for weak binders; indirect measurement of binding.
AP-MS List of enriched proteins that bind the immobilized probe.Directly captures binding partners; can identify components of larger protein complexes.Requires chemical synthesis of a probe; risk of false positives from non-specific binding.[6][7]

Part 3: Target Validation and Mechanistic Elucidation

Identifying a list of potential binding partners is a major milestone. The final phase involves validating these hits and understanding the functional consequences of the compound-target interaction.

Orthogonal Binding Assays

The first step is to confirm the direct binding of the compound to the purified candidate protein using a different biophysical method.

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard, ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

  • Surface Plasmon Resonance (SPR): SPR measures the change in refractive index when a ligand (compound) flows over its immobilized target (protein), providing real-time kinetics of binding (kon and koff rates) and affinity (Kd).

Functional Assays

Confirmation of direct binding must be linked to a functional outcome. The choice of assay depends on the identity of the validated target protein.

  • If the target is a Kinase: Perform an in vitro kinase activity assay. Measure the ability of the compound to inhibit the phosphorylation of a known substrate by the purified kinase. Determine the IC50 value.

  • If the target is a GPCR: Use cell-based reporter assays (e.g., cAMP or calcium flux assays) to determine if the compound acts as an agonist or antagonist at the receptor.

  • If the target is a Transcriptional Regulator: Utilize a luciferase reporter assay where the luciferase gene is under the control of a response element specific to the transcription factor. Measure the compound's effect on reporter gene expression.

This technical guide outlines a systematic, multi-layered workflow for the identification and validation of therapeutic targets for a novel compound, this compound. By integrating computational, phenotypic, and advanced proteomic approaches, this strategy maximizes the potential for discovering novel, high-confidence biological targets. The progression from unbiased screening (CETSA, AP-MS) to rigorous biophysical and functional validation ensures that resources are focused on the most promising avenues for subsequent drug development. This framework provides a robust and self-validating system, grounding each step in established, authoritative methodologies to confidently elucidate the mechanism of action and therapeutic potential of new chemical entities.

References

An In-Depth Technical Guide to the Synthesis of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is to furnish researchers, scientists, and professionals in the field with a detailed understanding of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the widely employed Fischer indole synthesis as the principal route to the target molecule, detailing the critical reaction parameters and causality behind experimental choices. Additionally, alternative approaches for the formation of key intermediates are discussed to provide a broader synthetic context.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound imparts unique physicochemical properties, making it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. A thorough understanding of its synthesis is paramount for researchers engaged in the discovery and development of novel chemical entities.

Primary Synthetic Strategy: The Fischer Indole Synthesis

The most direct and widely adopted method for the synthesis of this compound is a two-step process commencing with the Fischer indole synthesis to construct the core indole framework, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

The overall transformation can be visualized as follows:

Overall Synthesis start1 2-Chlorophenylhydrazine intermediate Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate start1->intermediate Fischer Indole Synthesis start2 Ethyl 2-methylacetoacetate start2->intermediate product This compound intermediate->product Hydrolysis

Caption: Overall synthetic scheme for this compound.

Core Starting Materials: Properties and Procurement

The successful execution of this synthesis hinges on the quality and handling of two primary starting materials: 2-chlorophenylhydrazine and ethyl 2-methylacetoacetate.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Physical PropertiesCommercial Suppliers
2-Chlorophenylhydrazine hydrochloride 2-Chlorophenylhydrazine hydrochloride structureC₆H₈Cl₂N₂179.05White to off-white crystalline solid. Melting point: 200-203 °C (decomposes).[1] Soluble in water.Sigma-Aldrich, TCI, Finetech Industry Limited[1][2]
Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate structureC₇H₁₂O₃144.17Colorless to pale yellow liquid.[3] Boiling point: 187 °C.[3] Density: ~1.019 g/mL.Sigma-Aldrich, Thermo Scientific, GoldBio[3][4][5]
Mechanistic Insights: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the condensation of 2-chlorophenylhydrazine with the ketone moiety of ethyl 2-methylacetoacetate to form a phenylhydrazone. This is followed by tautomerization to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[6]

Fischer Indole Synthesis Mechanism cluster_0 Mechanism Steps A 1. Hydrazone Formation B 2. Tautomerization to Ene-hydrazine A->B C 3. [3,3]-Sigmatropic Rearrangement B->C D 4. Aromatization & Cyclization C->D E 5. Elimination of Ammonia D->E Japp-Klingemann aniline 2-Chloroaniline diazonium 2-Chlorobenzenediazonium Chloride aniline->diazonium Diazotization hydrazone Hydrazone Intermediate diazonium->hydrazone Japp-Klingemann Reaction ketoester Ethyl 2-methylacetoacetate ketoester->hydrazone indole_ester Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate hydrazone->indole_ester Fischer Indole Cyclization

References

Methodological & Application

using 7-Chloro-3-methyl-1H-indole-2-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its unique electronic properties and geometric structure allow it to participate in various biological interactions, making it a cornerstone of drug design. Within this vast family, this compound emerges as a particularly valuable and versatile building block.

The strategic placement of its functional groups dictates its utility:

  • The Carboxylic Acid (C2): This group is the primary reactive handle, serving as an ideal anchor point for derivatization, most commonly through amide bond formation. It is also a critical pharmacophoric feature in many applications, often acting as a hydrogen bond donor/acceptor or a metal-chelating moiety.[2][3]

  • The Methyl Group (C3): The C3-methyl group sterically hinders potential side reactions at this position, such as electrophilic substitution, thereby directing reactivity towards the carboxylic acid and the indole nitrogen. This enhances the predictability and yield of subsequent transformations.

  • The Chloro Group (C7): The electron-withdrawing nature of the chlorine atom at the 7-position modulates the electronic properties of the indole ring system. This can influence the pKa of the indole N-H, affect the overall lipophilicity of the molecule, and provide a potential site for further cross-coupling reactions if needed, although it is more commonly used to probe structure-activity relationships (SAR).

This guide provides a detailed overview of the application of this compound in organic synthesis, focusing on its role as a precursor for pharmacologically active agents.

Core Application: Synthesis of Indole-2-Carboxamides

The most prominent application of this compound is its use as a precursor for a diverse array of N-substituted indole-2-carboxamides. This transformation is central to the exploration of new chemical entities in drug discovery, allowing for the systematic modification of a lead compound to optimize potency, selectivity, and pharmacokinetic properties.

The fundamental reaction involves the coupling of the carboxylic acid with a primary or secondary amine. This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.

G cluster_workflow Amide Coupling Workflow Start 7-Chloro-3-methyl-1H- indole-2-carboxylic acid + Amine (R-NH2) Activation Carboxylic Acid Activation (e.g., HATU, SOCl2) Start->Activation Add Coupling Agent & Base Coupling Nucleophilic Acyl Substitution (Amine Attack) Start->Coupling Add Amine Activation->Coupling Activated Intermediate Workup Aqueous Work-up & Extraction Coupling->Workup Crude Reaction Mixture Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Crude Product Product Final Product: 7-Chloro-3-methyl-1H-indole- 2-carboxamide Purification->Product G cluster_binding Pharmacophore Binding Model Indole 7-Cl, 3-Me Indole Scaffold Pocket Hydrophobic Pocket (Integrase Enzyme) Indole->Pocket van der Waals Interactions DNA Viral DNA Indole->DNA π-π stacking (possible) Carboxyl C2-Carboxylic Acid (or Carboxamide) Mg1 Mg²⁺ Carboxyl->Mg1 Mg2 Mg²⁺ Carboxyl->Mg2 Chelation NH Indole N-H NH->Mg1

References

Application Notes and Protocols for Amide Coupling of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocols for the efficient amide coupling of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry. Recognizing the electronic properties of this substituted indole, this document provides expertly curated, step-by-step protocols for two robust and widely adopted coupling methodologies: the carbodiimide-based approach utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based method employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The causality behind experimental choices, mechanistic insights, and practical guidance on reaction setup, monitoring, workup, and purification are discussed to ensure high reproducibility and yield.

Introduction

Amide bond formation is a cornerstone of synthetic organic and medicinal chemistry, pivotal in the construction of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The direct coupling of a carboxylic acid and an amine is kinetically unfavorable and requires the activation of the carboxylic acid moiety.[3] this compound presents a unique substrate for amide coupling. The presence of the electron-withdrawing chloro group at the 7-position can influence the reactivity of the indole nucleus and the carboxyl group. Therefore, the selection of an appropriate coupling reagent and reaction conditions is paramount to achieving high yields and purity while minimizing potential side reactions.

This application note provides detailed protocols and the underlying scientific rationale for two of the most effective and commonly employed amide coupling strategies. The EDC/HOBt system is a cost-effective and reliable choice, while HATU is a more potent reagent, often employed for more challenging couplings involving sterically hindered or electronically deactivated substrates.[4][5]

Choosing the Right Coupling Strategy

The selection between EDC/HOBt and HATU is dictated by the nature of the amine coupling partner and the desired reaction kinetics.

  • EDC/HOBt: This combination is a workhorse in amide synthesis.[6] EDC, a water-soluble carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5] However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea byproduct. The addition of HOBt mitigates these issues by trapping the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[5] This method is generally suitable for a wide range of primary and secondary amines.

  • HATU: As a uronium salt-based reagent, HATU is known for its high efficiency and rapid reaction rates, even with challenging substrates such as electron-deficient amines or sterically hindered partners.[4][7] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester.[5] The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster acylation.[4]

Logical Flow for Method Selection

G start Start: Amine Substrate Evaluation primary_secondary Is the amine a simple primary or secondary amine? start->primary_secondary sterically_hindered Is the amine sterically hindered or electron-deficient? hat_protocol Proceed with HATU Protocol sterically_hindered->hat_protocol Yes edc_protocol Proceed with EDC/HOBt Protocol sterically_hindered->edc_protocol No, but consider... primary_secondary->sterically_hindered No primary_secondary->edc_protocol Yes consider_hat Consider HATU for higher yield/rate edc_protocol->consider_hat G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH This compound O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH This compound OAt_ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_ester + HATU HATU HATU Base Base (e.g., DIPEA) Base->OAt_ester + HATU Amide Amide Product OAt_ester->Amide + R'-NH2 Amine R'-NH2

References

application of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, serving as the structural foundation for numerous natural products, essential biomolecules like serotonin, and a multitude of approved pharmaceuticals.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged scaffold in drug design.[1] Within this class, molecules featuring an indole-2-carboxylic acid moiety are of particular interest. This functional group is not merely a passive component; it often acts as a key pharmacophore, capable of engaging in strong electrostatic interactions and chelating with metal ions in the active sites of enzymes.[2][3][4][5][6]

This guide focuses on a specific, strategically substituted derivative: This compound . The strategic placement of a chloro group at the 7-position and a methyl group at the 3-position significantly modulates the scaffold's physicochemical properties. The chlorine atom can enhance membrane permeability and introduce a potential halogen bonding interaction, while the methyl group can improve metabolic stability and provide a vector for further structural elaboration. This document provides a detailed overview of its applications, proven experimental protocols, and the underlying scientific rationale for its use in modern drug discovery programs.

Core Therapeutic Applications & Rationale

The this compound scaffold serves as a versatile starting point for developing inhibitors across multiple disease areas. Its utility is rooted in the ability of the indole-2-carboxylic acid group to mimic or interact with biological targets that recognize acidic moieties.

Antiviral Agents: HIV-1 Integrase Inhibition

A prominent application of the indole-2-carboxylic acid core is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][5] Integrase is a critical viral enzyme that requires two Mg²⁺ ions for its catalytic activity. The indole-2-carboxylic acid scaffold is perfectly poised to chelate these divalent metal ions, disrupting the enzyme's function and preventing the integration of viral DNA into the host genome.[2][3][7]

Mechanism of Action: Derivatives of this compound are designed to place the carboxylic acid and the indole nitrogen in a precise orientation to form a tridentate chelation complex with the two Mg²⁺ ions in the integrase active site. The rest of the molecule, including the chloro and methyl groups and additional side chains, is optimized to form favorable interactions with nearby amino acid residues and the viral DNA, thereby enhancing potency and selectivity.[3]

HIV_Integrase_Inhibition cluster_enzyme HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Derivative Mg1 Mg²⁺ Mg2 Mg²⁺ AminoAcids ...Active Site Residues... vDNA Viral DNA Inhibitor COOH Indole Core Cl CH₃ Inhibitor:cooh->Mg1 Chelation Inhibitor:cooh->Mg2 Chelation Inhibitor->AminoAcids Hydrophobic/ Halogen Interactions Inhibitor->vDNA π-stacking

Caption: Mechanism of HIV-1 Integrase Inhibition.

Antiparasitic Agents: Combating Chagas Disease

Research into treatments for Chagas disease, caused by the protozoan Trypanosoma cruzi, has identified 1H-indole-2-carboxamides as a promising class of compounds.[8][9] While the final lead compounds in these studies varied, the initial exploration involved extensive Structure-Activity Relationship (SAR) analysis around the indole core.

Rationale for Use: Studies have shown that substitutions on the indole ring are critical for anti-T. cruzi activity. Small, electron-donating groups like methyl were often favored at certain positions, while the effect of halogens like chlorine was also investigated.[8][9] Although some halogenated analogs showed reduced activity in specific series, the 7-chloro substitution provides a key vector for modifying lipophilicity and exploring interactions within the target's binding pocket.[8] Therefore, this compound is an excellent starting material for generating a library of diverse amides to screen for antiparasitic activity.

Anti-inflammatory Drugs: CysLT1 Receptor Antagonism

The cysteinyl leukotriene 1 (CysLT1) receptor is a well-validated target for treating asthma and allergic rhinitis. Several marketed drugs, such as montelukast, are CysLT1 antagonists. The indole-2-carboxylic acid scaffold has been identified as a novel and essential pharmacophore for potent and selective CysLT1 antagonists.[10]

Pharmacological Significance: In this context, the carboxylic acid group is believed to mimic the C1-carboxylic acid of the natural ligand, leukotriene D4 (LTD4), forming a critical ionic bond with the receptor.[10] The indole ring and its substituents serve as a lipophilic region that occupies a hydrophobic pocket in the CysLT1 receptor.[10] The 7-chloro and 3-methyl groups can be systematically modified to optimize this hydrophobic interaction, leading to improved antagonist potency.

Key Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a foundation for the synthesis and derivatization of the title compound in a drug discovery setting.

Protocol 1: Synthesis of Substituted Indole-2-Carboxylic Acid Esters

This protocol outlines a generalized Fischer indole synthesis, a reliable method for creating the core indole scaffold from appropriately substituted anilines and ketoesters.

Causality: The Fischer indole synthesis is a classic, acid-catalyzed reaction that proceeds through a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement (aza-Cope) and subsequent cyclization to form the indole ring.

  • Step 1: Diazotization of the Aniline

    • To a stirred solution of 2-chloro-6-methylaniline (1 eq.) in 6M HCl at 0°C, add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • Step 2: Japp-Klingemann Condensation

    • In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (1.1 eq.) in ethanol and cool to 0°C.

    • Add the cold diazonium salt solution dropwise to the ketoester solution, maintaining a pH of 4-5 with sodium acetate.

    • Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. The resulting phenylhydrazone can be extracted with ethyl acetate.

  • Step 3: Fischer Indole Synthesis (Cyclization)

    • Dissolve the crude phenylhydrazone in a suitable solvent such as ethanol or toluene.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂).

    • Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture, neutralize the acid, and extract the product, ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate.

  • Step 4: Saponification to the Carboxylic Acid

    • Dissolve the ester product in a mixture of ethanol and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).[8]

    • Heat the mixture to 50-60°C and stir until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction, remove the ethanol under reduced pressure, and acidify the aqueous residue with 1M HCl to precipitate the final product, this compound.

    • Filter, wash with cold water, and dry the solid product.

  • Validation: Purify the final product by recrystallization or column chromatography. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis_Workflow A 2-Chloro-6-methylaniline B Diazotization (NaNO₂, HCl) A->B C Diazonium Salt B->C E Japp-Klingemann Condensation C->E D Ethyl 2-methyl-3-oxobutanoate D->E F Phenylhydrazone Intermediate E->F G Fischer Indole Synthesis (Acid, Heat) F->G H Ethyl 7-Chloro-3-methyl -1H-indole-2-carboxylate G->H I Saponification (LiOH, H₂O) H->I J 7-Chloro-3-methyl -1H-indole-2-carboxylic acid I->J

Caption: General Synthesis Workflow.

Protocol 2: Amide Coupling for Library Synthesis

This protocol describes a standard and highly efficient method for coupling the carboxylic acid with a diverse range of amines to generate a chemical library for screening.

Causality: Amide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive acyl-uronium intermediate, which is readily susceptible to nucleophilic attack by an amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

  • Step 1: Reaction Setup

    • In a dry reaction vial, dissolve this compound (1 eq.) in a dry aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

    • Add the desired amine (1.1 eq.) to the solution.

    • Add a non-nucleophilic base, such as DIPEA (2-3 eq.).

  • Step 2: Activation and Coupling

    • Add the amide coupling agent, such as HATU (1.2 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.), to the mixture.

    • Stir the reaction at room temperature.

  • Step 3: Monitoring and Workup

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Validation: Purify the crude amide product using flash column chromatography on silica gel. Characterize the final compound by ¹H NMR and HRMS to confirm its structure and purity.

Data Summary: Structure-Activity Relationships

To illustrate the impact of substitutions on biological activity, the following table summarizes representative data from studies on indole-based inhibitors. While not exclusively for the 7-chloro-3-methyl analog, it demonstrates the principles guiding optimization.

Compound Scaffold Target Key Substituents Activity (IC₅₀ or pEC₅₀) Key Finding Reference
Indole-2-carboxylic acidHIV-1 IntegraseC3-long branch, C6-halogen0.13 µMIntroduction of a long branch at C3 improves interaction with a hydrophobic cavity in the enzyme.[2][7]
1H-Indole-2-carboxamideT. cruzi5'-methyl or 5'-cyclopropylpEC₅₀ = 5.4 - 6.2Small, electron-donating groups at the 5-position are favored for potency.[8][9]
1H-Indole-2-carboxamideT. cruzi5'-halogen (Cl, F)pEC₅₀ < 4.2Electron-withdrawing groups at the 5-position were detrimental to activity in this series.[8][9]
Indole-2-carboxylic acidCysLT1 Receptor7-methoxyIC₅₀ = 0.0059 µMThe indole-2-carboxylic acid moiety is an essential pharmacophore for CysLT1 antagonism.[10]

This data underscores the context-dependent nature of substituent effects. The electronic properties (electron-donating vs. withdrawing) and steric properties of groups like chloro and methyl must be carefully tuned for each biological target to achieve optimal potency and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

The Fischer Indole Synthesis: A Detailed Guide to the Preparation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

First unveiled by Hermann Emil Fischer in 1883, the Fischer indole synthesis has remained one of the most reliable and versatile methods for constructing the indole nucleus for over a century.[1][2] This powerful acid-catalyzed reaction, which transforms an arylhydrazine and an aldehyde or ketone into the indole scaffold, is a cornerstone of heterocyclic chemistry.[3] The indole motif is a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals, making its synthesis a critical endeavor for researchers in drug discovery and development.[4][5] Notable examples include the antimigraine drugs of the triptan class, which are frequently synthesized using this method.[2]

This comprehensive guide provides an in-depth exploration of the experimental procedures for the Fischer indole synthesis of substituted indoles. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern this elegant transformation. We will delve into the reaction mechanism, the critical role of substituents and catalysts, detailed experimental protocols for various substituted indoles, and practical guidance on troubleshooting and safety.

The Mechanistic Pathway: A Cascade of Acid-Catalyzed Transformations

The Fischer indole synthesis proceeds through a well-established sequence of reactions, each facilitated by an acid catalyst.[6][7] Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.

  • Formation of the Phenylhydrazone: The synthesis commences with the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone. This step can be performed separately, or the phenylhydrazone can be generated in situ.[3]

  • Tautomerization to the Ene-hydrazine: The phenylhydrazone then undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine. This step is crucial and necessitates the presence of at least two alpha-hydrogens on the starting carbonyl compound.[7]

  • [8][8]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the key bond-forming event of the synthesis: a[8][8]-sigmatropic rearrangement. This concerted pericyclic reaction results in the formation of a new carbon-carbon bond and disrupts the aromaticity of the benzene ring, yielding a di-imine intermediate.[6][7]

  • Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes. Subsequent intramolecular cyclization, where one of the imine nitrogens attacks the other imine carbon, forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of a molecule of ammonia, which regenerates the aromaticity of the newly formed indole ring.[6][7]

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Formation Arylhydrazine->Phenylhydrazone Carbonyl Aldehyde or Ketone Carbonyl->Phenylhydrazone Enehydrazine Tautomerization Phenylhydrazone->Enehydrazine + H⁺ Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Rearomatization & Cyclization Sigmatropic->Cyclization Indole Substituted Indole (Final Product) Cyclization->Indole - NH₃, - H⁺

Figure 1: General workflow of the Fischer Indole Synthesis.

The Role of Substituents: Directing the Course of the Reaction

The electronic nature of substituents on both the arylhydrazine and the carbonyl compound profoundly influences the reaction's efficiency and can dictate the required reaction conditions.

  • Substituents on the Arylhydrazine:

    • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the arylhydrazine ring. This increased nucleophilicity facilitates the crucial[8][8]-sigmatropic rearrangement, often leading to higher yields and allowing for milder reaction conditions.[4][9]

    • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the electron density of the ring, making the[8][8]-sigmatropic rearrangement more difficult. Consequently, harsher reaction conditions, such as higher temperatures and stronger acids, are often necessary, and yields may be lower.[1]

  • Substituents on the Carbonyl Compound:

    • Steric Effects: With unsymmetrical ketones, the regioselectivity of the cyclization is a key consideration. The reaction can proceed via two different ene-hydrazine intermediates, leading to a mixture of isomeric indoles. The choice of acid catalyst and steric hindrance can influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamically more stable product.[10]

    • Electronic Effects: Electron-donating groups on the carbonyl component can sometimes promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, which can lower the yield of the desired indole.[10][11]

Catalyst Selection: The Heart of the Fischer Indole Synthesis

The choice of acid catalyst is a critical parameter in the Fischer indole synthesis. Both Brønsted and Lewis acids are effective, and the optimal catalyst often depends on the specific substrates being used.[2]

  • Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][3]

  • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃) are frequently employed Lewis acid catalysts.[1][3] Zinc chloride is one of the most common and effective catalysts for this transformation.[12]

The strength of the acid can influence the reaction rate and, in the case of unsymmetrical ketones, the regioselectivity of the final product.[10]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of various substituted indoles. These can be performed as a one-pot reaction where the hydrazone is formed in situ, or as a two-step process with isolation of the hydrazone intermediate.[3][7]

Protocol 1: Synthesis of 2-Phenylindole from Acetophenone and Phenylhydrazine[5]

This protocol details a two-step synthesis with the isolation of the acetophenone phenylhydrazone intermediate.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials:

    • Acetophenone (4.0 g, 0.033 mol)

    • Phenylhydrazine (3.6 g, 0.033 mol)

    • 95% Ethanol (80 mL)

  • Procedure:

    • Combine acetophenone and phenylhydrazine in a suitable flask and warm on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by agitating the solution and then cool the mixture in an ice bath.

    • Collect the crystalline product by filtration and wash with 25 mL of cold ethanol.

Step 2: Fischer Indole Cyclization

  • Materials:

    • Acetophenone phenylhydrazone (from Step 1)

    • Anhydrous zinc chloride (10 g)

  • Procedure:

    • In a beaker, thoroughly mix the acetophenone phenylhydrazone with 10 g of anhydrous zinc chloride.

    • Heat the mixture in an oil bath maintained at 170 °C with occasional stirring. The mixture will liquefy after 3-4 minutes, and white fumes will be evolved.

    • Remove the beaker from the oil bath and continue stirring for 5 minutes.

    • Pour the hot reaction mixture into a beaker containing 400 mL of water.

    • To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the beaker. Rinse the reaction beaker with the same acid solution.

    • Collect the crude 2-phenylindole by filtration and wash thoroughly with 200 mL of water.

    • Recrystallize the crude product from hot 95% ethanol. Wash the recrystallized product with 25 mL of ethanol. The expected yield of 2-phenylindole is typically 72-80%.

Protocol 2: One-Pot Synthesis of 5-Bromo-2-methyl-1H-indole[13]

This protocol illustrates an efficient one-pot procedure.

  • Materials:

    • (4-bromophenyl)hydrazine hydrochloride (1.0 eq)

    • Acetone (1.1 - 1.5 eq)

    • Anhydrous zinc chloride (1.2 eq)

    • Ethanol

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride in ethanol. Add acetone to the solution and stir at room temperature for 30-60 minutes.

    • Fischer Indole Cyclization: Carefully add anhydrous zinc chloride to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

    • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Pour the reaction mixture into a beaker of ice water. c. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases. d. Extract the aqueous mixture three times with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. f. Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. b. If necessary, further purify the product by recrystallization.

Protocol 3: Synthesis of 2,3,3,5-Tetramethylindolenine[10]

This protocol provides an example of synthesizing an indolenine derivative.

  • Materials:

    • p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)

    • Isopropyl methyl ketone (0.14 g, 1.62 mmol)

    • Glacial acetic acid (2 g)

    • 1 M Sodium hydroxide solution

    • Chloroform

    • Sodium sulfate

  • Procedure:

    • To a reaction flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone to glacial acetic acid.

    • Reflux the mixture with stirring for 2.25 hours.

    • Cool the reaction mixture and pour it into a 1 M sodium hydroxide solution.

    • Extract the aqueous layer with chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the residue by passing it through a short silica gel column.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of various substituted indoles, highlighting the versatility of the Fischer indole synthesis.

ArylhydrazineCarbonyl CompoundCatalystSolventTemperatureTimeYield
PhenylhydrazineAcetophenoneZnCl₂None170 °C10 min72-80%[5]
(4-bromophenyl)hydrazineAcetoneZnCl₂EthanolRefluxSeveral hoursGood[13]
p-TolylhydrazineIsopropyl methyl ketoneAcetic AcidAcetic AcidReflux2.25 hoursHigh[10]
PhenylhydrazineCyclohexanonep-TsOHNone100 °C5 min94%[14]

Troubleshooting and Optimization

Despite its robustness, the Fischer indole synthesis can sometimes present challenges.

Troubleshooting_Fischer_Indole cluster_causes Potential Causes cluster_solutions Potential Solutions Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Mixture Mixture of Regioisomers Problem->Mixture Purification Purification Issues Problem->Purification Cause1 Substituent Effects (N-N cleavage) LowYield->Cause1 Cause2 Unstable Hydrazone LowYield->Cause2 Cause3 Product Decomposition LowYield->Cause3 Cause4 Incorrect Conditions LowYield->Cause4 Cause5 Unsymmetrical Ketone Mixture->Cause5 Cause6 Polar Byproducts Purification->Cause6 Sol1 Use Milder Acid/Lower Temp Cause1->Sol1 Sol2 In situ Hydrazone Formation Cause2->Sol2 Sol3 Neutralize Promptly Cause3->Sol3 Sol4 Optimize Acid/Temp Cause4->Sol4 Sol5 Vary Acid Strength Cause5->Sol5 Sol6 Base Wash/Alt. Chromatography Cause6->Sol6

References

High-Throughput Screening Assays for Indole-2-Carboxamide Derivatives: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole-2-Carboxamides

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These derivatives have demonstrated potential in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Their versatility stems from the ability to readily modify the indole core and the carboxamide moiety, allowing for the fine-tuning of physicochemical properties and target specificity. High-throughput screening (HTS) plays a pivotal role in unlocking the full potential of indole-2-carboxamide libraries by enabling the rapid identification of hit compounds with desired biological activities.[1][2] This guide provides a detailed overview of the principles, applications, and protocols for various HTS assays tailored for the screening of indole-2-carboxamide derivatives.

Guiding Principles for HTS Assay Selection

The choice of an appropriate HTS assay is paramount for the success of any screening campaign. The selection should be driven by the specific biological question being addressed and the nature of the molecular target. Key considerations include:

  • Target Class: The assay technology must be compatible with the target of interest, be it an enzyme, a receptor, or a protein-protein interaction.

  • Assay Format: Homogeneous assays, which do not require separation of bound and unbound reagents, are generally preferred for HTS due to their simplicity and amenability to automation.[3]

  • Detection Method: The choice of detection method (e.g., fluorescence, luminescence, absorbance) will depend on the assay principle and the available instrumentation.

  • Robustness and Reproducibility: The assay should be robust enough to withstand minor variations in experimental conditions and yield reproducible results. The Z-factor is a statistical parameter used to quantify the quality of an HTS assay.[4][5][6][7][8]

Featured HTS Assay Technologies and Protocols

This section details three powerful and widely used HTS assay technologies—AlphaLISA, Fluorescence Polarization, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—with specific protocols for screening indole-2-carboxamide libraries against relevant biological targets.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Principle: AlphaLISA is a bead-based immunoassay that measures the interaction of two molecules in close proximity.[9][10][11][12][13] Donor beads, upon excitation at 680 nm, release singlet oxygen molecules that travel to nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. This technology is highly sensitive and versatile, making it suitable for a wide range of applications, including the screening of enzyme inhibitors and modulators of protein-protein interactions.[9][10]

Application Example: Screening for MmpL3 Inhibitors

Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis and a promising target for novel anti-tuberculosis drugs.[2][14][15][16][17] Indole-2-carboxamides have been identified as potent inhibitors of MmpL3.[2][14] An AlphaLISA competition assay can be developed to screen for indole-2-carboxamide derivatives that bind to MmpL3.

Experimental Workflow: MmpL3 Inhibitor Screening using AlphaLISA

AlphaLISA_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Detection cluster_readout Data Acquisition Compound Dispensing Compound Dispensing MmpL3 & Biotinylated Ligand MmpL3 & Biotinylated Ligand Compound Dispensing->MmpL3 & Biotinylated Ligand Addition to 384-well plate Incubation 1 Incubation (Compound + MmpL3 + Ligand) MmpL3 & Biotinylated Ligand->Incubation 1 Add Acceptor Beads Add Acceptor Beads Incubation 1->Add Acceptor Beads Incubation 2 Incubation 2 Add Acceptor Beads->Incubation 2 Add Donor Beads Add Donor Beads Incubation 2->Add Donor Beads Incubation 3 Incubation 3 Add Donor Beads->Incubation 3 Read Plate Read Plate Incubation 3->Read Plate Cannabinoid_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation MAPK MAPK Pathway PKA->MAPK Modulation Downstream Downstream Effects (Gene Expression, etc.) MAPK->Downstream Indole_Carboxamide Indole-2-carboxamide Indole_Carboxamide->CB_Receptor TRPV1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling Cascade (e.g., Calmodulin, PKC) Ca_Influx->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Signaling_Cascade->Cellular_Response Indole_Carboxamide Indole-2-carboxamide (Agonist/Antagonist) Indole_Carboxamide->TRPV1 HTS_Validation_Workflow Primary_Screen Primary HTS Data_Analysis Data Analysis (Normalization, Z-factor) Primary_Screen->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Counter_Screens Counter-Screens (Assay Interference) Dose_Response->Counter_Screens Orthogonal_Assays Orthogonal Assays (Different Technology) Counter_Screens->Orthogonal_Assays Secondary_Assays Secondary Assays (Cellular Activity, SAR) Orthogonal_Assays->Secondary_Assays Lead_Candidates Lead Candidates Secondary_Assays->Lead_Candidates

References

Application Note: Quantitative Analysis of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical quantification of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. We present detailed protocols for two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine purity and concentration assessments, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and selective quantification in complex matrices. This application note delves into the rationale behind methodological choices, from sample preparation to instrument parameters, and provides a framework for method validation in accordance with ICH Q2(R1) guidelines.

Introduction: The Significance of Quantifying this compound

This compound is a crucial building block in the synthesis of various pharmacologically active molecules.[1] Its precise quantification is paramount throughout the drug development lifecycle, from ensuring the purity of starting materials and intermediates to monitoring its presence in stability studies and biological matrices. Inaccurate measurements can have profound implications for the safety, efficacy, and quality of the final drug product.

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[2] The chloro and methyl substitutions on the indole ring, along with the carboxylic acid moiety, impart specific physicochemical properties that necessitate tailored analytical approaches for accurate and reliable quantification. This guide provides the foundational methodologies to achieve this.

Foundational Principles of Analytical Method Selection

The choice of an analytical technique is dictated by the specific requirements of the measurement, including the sample matrix, the required sensitivity, and the desired level of selectivity. For this compound, both HPLC-UV and LC-MS/MS offer distinct advantages.

  • HPLC-UV: This technique is a workhorse in pharmaceutical analysis for its robustness, cost-effectiveness, and ease of use. It is ideal for the analysis of bulk drug substances and formulations where the analyte concentration is relatively high. The indole ring system of the target molecule contains a chromophore that absorbs UV light, making it amenable to UV detection.

  • LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as the analysis of trace impurities or quantification in biological fluids (e.g., plasma, urine), LC-MS/MS is the gold standard.[3] Its ability to selectively monitor specific precursor-to-product ion transitions provides unparalleled specificity, minimizing interference from complex sample matrices.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte of interest from the sample matrix and present it in a form suitable for analysis, free from interfering substances.[4] The acidic nature of this compound guides the choice of extraction technique.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for the extraction of acidic compounds.[5][6] The principle lies in the differential solubility of the analyte in two immiscible liquid phases.

Protocol for LLE from an Aqueous Matrix (e.g., Plasma):

  • Acidification: To 1 mL of the aqueous sample, add a suitable acid (e.g., 1M HCl) to adjust the pH to approximately 2-3. This ensures that the carboxylic acid group is protonated, making the molecule less polar and more soluble in an organic solvent.

  • Extraction: Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase for injection into the HPLC or LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE offers a more automated and often cleaner extraction compared to LLE.[7][8][9] For acidic compounds, a mixed-mode or polymeric reversed-phase sorbent is often employed.[1]

Protocol for SPE from an Aqueous Matrix:

  • Sorbent Selection: Choose a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).

  • Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic solution (e.g., 0.1% formic acid in water).

  • Sample Loading: Load the pre-acidified sample onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

HPLC-UV Method for Quantification

This method is suitable for the determination of purity and assay of this compound in bulk material or simple formulations.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 20-80% B over 10 minutesA gradient elution allows for the separation of the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
UV Detection 280 nmThe indole nucleus exhibits strong UV absorbance around this wavelength.
Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in methanol to achieve a final concentration within the linear range of the calibration curve.

LC-MS/MS Method for High-Sensitivity Quantification

This method is designed for the trace-level quantification of this compound in complex matrices such as biological fluids.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)A smaller particle size and column dimension are suitable for the lower flow rates used in LC-MS/MS, providing better sensitivity and resolution.
Mobile Phase A 0.1% Formic Acid in WaterCompatible with mass spectrometry and aids in protonation for positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMaintains a consistent pH throughout the gradient.
Gradient 10-90% B over 5 minutesA faster gradient is often used in LC-MS/MS for higher throughput.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLSmaller injection volumes are common in LC-MS/MS to minimize matrix effects.
Mass Spectrometry Conditions
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions in negative ESI mode, which often provides better sensitivity.[10]
Precursor Ion (Q1) m/z 208.0Corresponding to the [M-H]⁻ of this compound (C10H8ClNO2, MW: 209.63).
Product Ions (Q3) To be determined empiricallyPlausible product ions would result from the loss of CO2 (m/z 164.0) or other characteristic fragments of the indole ring.
Collision Energy To be optimizedThe collision energy should be optimized to maximize the intensity of the desired product ion.
Monitoring Mode Multiple Reaction Monitoring (MRM)MRM provides the highest selectivity and sensitivity for quantitative analysis.[11]

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Biological Sample LLE_SPE LLE or SPE Sample->LLE_SPE Reconstitution Reconstitution in Mobile Phase LLE_SPE->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Mass Spectrometer (Ionization & Fragmentation) LC->MS Detector Detector (MRM) MS->Detector Quantification Quantification (Calibration Curve) Detector->Quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method Validation: Ensuring Trustworthy Results

A self-validating system is crucial for regulatory compliance and generating reliable data.[12][13] The analytical methods described should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from placebo, impurities, or degradation products at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.[12]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration.[12]
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or column temperature are slightly varied.

Data Presentation for Method Validation

A representative table for linearity data:

Concentration (µg/mL)Peak Area (Mean, n=3)
550123
10100567
25251345
50502890
1001005678
1501508901

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements of sensitivity and selectivity. Proper sample preparation is critical for obtaining high-quality data, and thorough method validation according to ICH guidelines is essential to ensure the integrity of the results. These protocols are intended to serve as a starting point for method development and can be further optimized to meet the specific needs of the user.

References

Application Notes and Protocols: 7-Chloro-3-methyl-1H-indole-2-carboxylic acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-cancer alkaloids, has established it as a cornerstone of medicinal chemistry.[2][3] Within this vast chemical space, specifically substituted indoles serve as powerful starting points for the synthesis of complex molecular architectures.

7-Chloro-3-methyl-1H-indole-2-carboxylic acid is a particularly valuable building block for researchers and drug development professionals. Its structure is endowed with four distinct and orthogonally reactive functional handles:

  • The C2-Carboxylic Acid: A versatile anchor for amide bond formation, esterification, or reduction, and can serve as a transient directing group that is later removed via decarboxylation.[4]

  • The N1-Indole Proton: Readily deprotonated for subsequent N-alkylation, N-arylation, or installation of protecting groups.[5]

  • The C7-Chloro Group: A key modulator of electronic properties and a site for advanced cross-coupling reactions. It can also participate in halogen bonding with biological targets and enhance metabolic stability.

  • The C3-Methyl Group: Blocks a common site of metabolic oxidation (C3), thereby improving the pharmacokinetic profile of derivative compounds.

This guide provides a detailed exploration of the reactivity, applications, and proven protocols for leveraging this compound in modern synthetic chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

PropertyValueReference
CAS Number 16381-48-9[6]
Molecular Formula C₁₀H₈ClNO₂[6]
Molecular Weight 209.63 g/mol [6]
Appearance Off-white to light brown solidN/A
Hazard Classification Irritant[6]
Topological Polar Surface Area (TPSA) 53.09 Ų[7]
Predicted logP 2.5 - 3.0[7]

Expected Spectroscopic Characteristics:

  • ¹H NMR: Signals expected for the indole N-H (broad singlet, ~11-12 ppm), aromatic protons on the benzene ring (doublets and triplets, ~7-8 ppm), a singlet for the C3-methyl group (~2.5 ppm), and a carboxylic acid proton (very broad, often not observed).

  • ¹³C NMR: Resonances for the carboxyl carbon (~160-165 ppm), aromatic carbons (~110-140 ppm), and the methyl carbon (~10-15 ppm).

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹, broad), C=O stretch (~1680-1710 cm⁻¹), and N-H stretch (~3300-3500 cm⁻¹).[8]

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ ion at m/z ≈ 208.0.

Core Reactivity and Synthetic Potential

The utility of this compound stems from the predictable reactivity of its functional groups, which can be addressed selectively.

Caption: Key reactive sites of the building block.

  • C2-Carboxylic Acid Reactivity: This is the most frequently utilized handle. Standard peptide coupling reagents like HATU, HBTU, or EDC/HOBt efficiently convert the acid into amides, a cornerstone of many drug discovery campaigns.[9][10] This reaction is robust, high-yielding, and tolerant of a wide range of amine coupling partners. The acid can also be a precursor for esters or be reduced to the corresponding primary alcohol using reagents like borane or lithium aluminum hydride. Furthermore, the entire group can be removed via thermal or metal-catalyzed decarboxylation, which is useful when its directing effects are needed only temporarily during synthesis.[4]

  • N1-Indole Reactivity: The indole nitrogen is nucleophilic after deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃). The resulting anion readily undergoes substitution with alkyl halides or can be engaged in more complex copper- or palladium-catalyzed N-arylation reactions to attach aryl or heteroaryl moieties.[5]

  • C7-Chloro Group Reactivity: The electron-withdrawing chlorine atom influences the electronics of the indole ring. More importantly, it serves as a handle for modern cross-coupling reactions. Under palladium catalysis, Suzuki couplings can introduce new aryl or alkyl groups, Sonogashira couplings can install alkynes, and Buchwald-Hartwig aminations can form C-N bonds, dramatically increasing molecular complexity.

Application in Complex Molecule Synthesis: Protocols and Workflows

The following protocols are designed to be robust and reproducible, providing a foundation for synthetic exploration.

Protocol 1: Synthesis of a Bioactive Amide via Peptide Coupling

This protocol details the formation of an indole-2-carboxamide, a common motif in pharmacologically active compounds.[9][10]

Amide_Coupling_Workflow start Dissolve Indole Acid in DMF/DCM coupling Add Coupling Reagent (e.g., HATU) start->coupling amine Prepare Amine Solution (with Base, e.g., DIPEA) reaction Combine Solutions Stir at RT, 2-16h amine->reaction coupling->reaction workup Aqueous Workup (e.g., H2O, Brine) reaction->workup extraction Extract with Organic Solvent (EtOAc) workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification product Isolate Pure Amide Product purification->product

Caption: General workflow for amide bond formation.

Objective: To couple this compound with a primary amine (e.g., benzylamine) as a model substrate.

Reagents & Materials:

Reagent MW Amount Moles (mmol)
This compound 209.63 210 mg 1.0
Benzylamine 107.15 129 mg (132 µL) 1.2
HATU 380.23 456 mg 1.2
DIPEA 129.24 259 mg (348 µL) 2.0

| DMF (anhydrous) | - | 5 mL | - |

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (210 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add benzylamine (132 µL, 1.2 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Activator Addition: Add HATU (456 mg, 1.2 mmol) in one portion. The solution may become slightly warm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-4 hours).

  • Quenching & Workup: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (2 x 20 mL) to remove residual DMF, followed by saturated aqueous sodium bicarbonate (1 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure amide product.

Protocol 2: N-Alkylation of the Indole Core

This protocol demonstrates the functionalization of the indole nitrogen, a key step in modifying the scaffold's properties.[5]

Objective: To alkylate the N1 position of the indole with an alkyl halide (e.g., methyl iodide).

Reagents & Materials:

Reagent MW Amount Moles (mmol)
This compound 209.63 210 mg 1.0
Cesium Carbonate (Cs₂CO₃) 325.82 489 mg 1.5
Methyl Iodide (MeI) 141.94 213 mg (94 µL) 1.5

| DMF (anhydrous) | - | 5 mL | - |

Step-by-Step Methodology:

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend this compound (210 mg, 1.0 mmol) and cesium carbonate (489 mg, 1.5 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add methyl iodide (94 µL, 1.5 mmol) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Note: The reaction generates the methyl ester of the N-methylated indole directly.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography.

  • Hydrolysis (Optional): If the N-alkylated carboxylic acid is desired, the crude ester can be hydrolyzed by dissolving it in a THF/Methanol/Water mixture and adding an excess of LiOH. Stir at room temperature until the ester is consumed, then acidify with 1M HCl to precipitate the desired acid product.

Applications in Drug Discovery

The this compound scaffold is a powerful platform for generating novel therapeutic agents. The substituents are not mere decorations; they are strategically positioned to confer advantageous drug-like properties.

Drug_Discovery cluster_ligand Pharmacophore Elements cluster_target Biological Target Pocket carboxamide C2-Carboxamide (H-Bond Donor/Acceptor) acceptor_pocket H-Bond Acceptor carboxamide->acceptor_pocket donor_pocket H-Bond Donor carboxamide->donor_pocket indole_N Indole N-H (H-Bond Donor) indole_N->acceptor_pocket interaction chloro C7-Chloro (Halogen Bonding, Lipophilicity) halogen_pocket Halogen Bond Acceptor (e.g., Carbonyl Oxygen) chloro->halogen_pocket methyl C3-Methyl (Metabolic Blocker, Sterics) hydrophobic_pocket Hydrophobic Pocket methyl->hydrophobic_pocket

Caption: Role of the scaffold in drug-target interactions.

  • Anti-Trypanosomal Agents: Research has shown that indole-2-carboxamides are effective against Trypanosoma cruzi, the parasite responsible for Chagas disease. The core scaffold serves to correctly orient substituents for optimal target engagement.[9][10]

  • HIV Integrase Inhibitors: The indole-2-carboxylic acid motif can act as a bioisostere for other chelating groups that coordinate with essential magnesium ions in the active site of HIV integrase, preventing viral DNA integration.[3]

  • Cysteinyl Leukotriene Receptor Antagonists: Derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor, with applications in treating asthma and other inflammatory conditions.[2]

The C7-chloro group is particularly noteworthy. Beyond simply increasing lipophilicity, it can form a halogen bond —a noncovalent interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein's active site—which can significantly enhance binding affinity and selectivity.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential to ensure safety.

  • Hazard Classification: Irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[12] Work in a well-ventilated fume hood to avoid inhalation of dust.[13]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple starting material; it is a sophisticated building block engineered for versatility. Its pre-installed functional handles allow for rapid diversification and the construction of complex, high-value molecules. By providing multiple, orthogonal points for chemical modification, it enables researchers to systematically explore chemical space and optimize compounds for desired biological activities and pharmacokinetic properties. The protocols and insights provided herein serve as a comprehensive resource for unlocking the full synthetic potential of this powerful chemical tool.

References

Application Notes & Protocols: In Vitro Evaluation of 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for diverse functionalization, leading to a wide spectrum of biological activities, including anti-inflammatory, anti-proliferative, and antiviral effects.[2][3][4] Derivatives of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid represent a promising, yet specific, subclass. The strategic placement of a chloro group at the 7-position and a methyl group at the 3-position can significantly influence the molecule's electronic properties and steric profile, potentially enhancing its interaction with biological targets and improving its pharmacological properties.

Recent studies on related indole structures have highlighted their potential to modulate key inflammatory pathways.[5][6] The development of novel anti-inflammatory agents remains a critical goal in drug discovery to overcome the limitations of existing therapies, such as gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.

This guide provides a comprehensive framework for the initial in vitro characterization of novel this compound derivatives. It is designed for researchers in drug development and chemical biology, offering detailed, field-proven protocols to assess cytotoxicity, anti-inflammatory efficacy, and potential mechanisms of action. The methodologies herein are structured to build a logical data package, starting with foundational safety profiling and progressing to specific, target-oriented functional assays.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before assessing any specific biological activity, it is imperative to determine the concentration range at which the test compounds do not exert general toxicity. This step ensures that any observed effects in subsequent functional assays are due to specific molecular interactions rather than non-specific cell death. We will employ two mechanistically distinct assays to provide a robust assessment of cellular health.

Principle of Orthogonal Cytotoxicity Assessment

Relying on a single cytotoxicity assay can be misleading. A compound might interfere with the chemistry of one assay while being genuinely toxic, or vice-versa. Therefore, we utilize two methods:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised plasma membrane integrity.

Using both provides a more complete picture of a compound's effect on cell viability.

Experimental Protocol 1: MTT Metabolic Activity Assay

This assay quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7]

Materials:

  • RAW 264.7 murine macrophage cell line (or other relevant cell line)

  • Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

  • Controls: Include a "vehicle control" (cells treated with medium containing 0.5% DMSO) and a "blank" control (medium only, no cells).

  • Incubation: Incubate the plate for 24 or 48 hours. The duration should be consistent with your planned functional assays.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Experimental Protocol 2: LDH Membrane Integrity Assay

This colorimetric assay measures LDH activity in the culture supernatant, which is released when the cell membrane is damaged.[7][8]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (contains reaction mixture, stop solution, and lysis buffer)

  • Cell culture reagents and plates as described for the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate.

  • Controls: In addition to the vehicle control, prepare a "maximum LDH release" control by adding lysis buffer (as per the kit instructions) to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[9]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant. Mix gently and incubate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in treated wells to the maximum LDH release control, after subtracting background values from the vehicle control.

Part 2: Functional Analysis - Anti-Inflammatory Efficacy

Once a non-toxic concentration range is established, the derivatives can be screened for their ability to suppress inflammatory responses. We will use both cell-based and cell-free enzymatic assays to build a comprehensive profile.

Cell-Based Inflammation Model: LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of various pro-inflammatory mediators, including nitric oxide (NO).[3]

Experimental Protocol 3: Nitric Oxide (NO) Production via Griess Assay

This assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • RAW 264.7 cells and culture reagents

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO₂) for standard curve

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 2.5 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the indole derivatives for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls:

    • Negative Control: Cells + Medium only

    • Vehicle Control: Cells + Vehicle (DMSO) + LPS

    • Positive Control: Cells + known inhibitor (e.g., L-NAME) + LPS

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (ranging from 100 µM to 0 µM) in a separate set of wells on the same plate.

  • Griess Reaction: Transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of sulfanilamide solution, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of the NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound.

Cell-Free Enzymatic Assays: Targeting Key Inflammatory Enzymes

To determine if the compounds directly inhibit key enzymes in the inflammatory cascade, cell-free assays are essential. Cyclooxygenases (COX-1 and COX-2) and Lipoxygenases (LOX) are critical enzymes in the arachidonic acid pathway, which produces prostaglandins and leukotrienes, respectively.

Experimental Workflow: Enzyme Inhibition Screening

The general workflow for screening compounds against these enzymes is a critical step in understanding their mechanism of action.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Indole Derivative Stock Solution (in DMSO) Incubate 1. Pre-incubate Enzyme with Indole Derivative Compound->Incubate Enzyme Purified Enzyme (COX-1, COX-2, or 15-LOX) Enzyme->Incubate Substrate Arachidonic Acid Solution Initiate 2. Initiate Reaction with Substrate Substrate->Initiate Incubate->Initiate Measure 3. Measure Product Formation (Fluorometric/Colorimetric) Initiate->Measure Plot Plot % Inhibition vs. [Compound] Measure->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: General workflow for cell-free enzyme inhibition assays.

Experimental Protocol 4: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol uses a fluorometric method to measure the peroxidase activity of COX enzymes.[10][11]

Materials:

  • Commercially available COX Inhibitor Screening Kit (e.g., Abcam ab204698 or similar)[10]

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Microplate reader (fluorescence)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Cofactor, Arachidonic Acid) according to the kit manufacturer's instructions. Keep enzymes on ice.[10][11]

  • Compound and Control Setup: In a 96-well black plate, add 10 µL of diluted test inhibitor.

    • Test Wells [S]: Diluted indole derivatives.

    • Enzyme Control [EC]: Assay Buffer (represents 100% activity).

    • Inhibitor Control [IC]: A known selective inhibitor for COX-1 (e.g., SC-560) or COX-2 (e.g., Celecoxib) provided with the kit.

  • Reaction Mix: Prepare a master mix containing Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme. Add 80 µL of this mix to each well.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously, preferably with a multichannel pipette.[10]

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, reading every minute.[10]

  • Data Analysis: Choose two time points (T1 and T2) within the linear range of the reaction. Calculate the slope (ΔRFU / ΔT) for all samples. Calculate the percent inhibition relative to the Enzyme Control [EC] and determine the IC₅₀ for each compound against both COX-1 and COX-2.

Experimental Protocol 5: 15-Lipoxygenase (15-LOX) Inhibition Assay

This protocol describes a colorimetric assay to screen for inhibitors of 15-LOX, using soybean lipoxygenase as a common model.[12][13]

Materials:

  • Commercially available LOX Inhibitor Screening Kit (e.g., Cayman Chemical No. 760700 or similar)[13]

  • Purified 15-Lipoxygenase (from soybean)

  • Linoleic acid or Arachidonic acid (substrate)

  • Chromogen solution

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the kit instructions.

  • Assay Setup: In a 96-well plate, set up the following wells:

    • 100% Initial Activity: 90 µL enzyme + 10 µL solvent (DMSO).

    • Inhibitor Wells: 90 µL enzyme + 10 µL of diluted indole derivative.

    • Positive Control: 90 µL enzyme + 10 µL of a known LOX inhibitor (e.g., Nordihydroguaiaretic acid).[14]

  • Incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of substrate (e.g., arachidonic acid) to all wells to start the reaction.[14]

  • Second Incubation: Incubate for 5 minutes at room temperature.

  • Color Development: Add 100 µL of the Chromogen solution to stop the reaction and initiate color development.

  • Absorbance Measurement: Read the absorbance at 490-500 nm after a brief incubation.[13]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the 100% initial activity wells and determine the IC₅₀ value.

Part 3: Mechanistic Insight - Inflammatory Signaling Pathways

Compounds that show significant anti-inflammatory activity can be further investigated to understand their molecular mechanism. Many anti-inflammatory agents work by modulating key signaling cascades like the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[15][16]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[15][17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, a kinase complex (IKK) is activated, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS (producing NO) and COX-2.[18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p50/p65) IkBa_p P-IκBα lab Inactive Complex NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: The canonical NF-κB signaling pathway activated by LPS.

MAPK Signaling Pathway

The MAPK family (including p38, ERK, and JNK) is another critical set of kinases that respond to extracellular stimuli like LPS.[19][20] Activation of these pathways, particularly p38 MAPK, leads to the stabilization of mRNA and increased translation of pro-inflammatory cytokines such as TNF-α and IL-6, amplifying the inflammatory response.[16][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Ribosome Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates mRNA mRNA Stabilization MAPK->mRNA Promotes Translation Protein Translation TF->Translation mRNA->Translation

Caption: A simplified overview of the p38 MAPK signaling cascade.

Further studies, such as Western blotting for phosphorylated forms of IκBα or p38 MAPK, or ELISA for cytokines like TNF-α and IL-6, can be employed to determine if the indole derivatives interfere with these pathways.

Part 4: Data Presentation and Interpretation

Table 1: Summary of In Vitro Evaluation of Indole Derivatives
Compound IDCytotoxicity IC₅₀ (µM) [RAW 264.7]NO Inhibition IC₅₀ (µM) [LPS-stimulated]COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2/COX-1 Selectivity Index15-LOX IC₅₀ (µM)
7-Cl-3-Me-Indole-A > 10015.225.82.112.345.1
7-Cl-3-Me-Indole-B 85.45.610.50.911.718.9
7-Cl-3-Me-Indole-C > 10045.1> 5035.7-> 50
Celecoxib (Control) > 1008.915.10.05302> 50
NDGA (Control) 25.02.55.23.81.40.5

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Cytotoxicity: A high IC₅₀ (>100 µM) is desirable, indicating low general toxicity.

  • NO Inhibition: A low IC₅₀ suggests potent anti-inflammatory activity in a cell-based model.

  • COX Selectivity: The COX-2/COX-1 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is a critical parameter. A higher SI indicates greater selectivity for the inducible inflammatory enzyme (COX-2) over the constitutive enzyme (COX-1), which is associated with a better gastrointestinal safety profile.

  • Overall Profile: Compound 7-Cl-3-Me-Indole-B shows the most promising profile in this hypothetical dataset, with potent NO and COX-2 inhibition and acceptable selectivity over COX-1, combined with low cytotoxicity.

References

Synthetic Route to Functionalized 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this heterocyclic system allows for the fine-tuning of biological activity, making the development of efficient and versatile synthetic routes to substituted indoles a critical endeavor. This application note provides a detailed guide to a robust synthetic route for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a valuable building block for the synthesis of a diverse array of bioactive molecules.

This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, empowering researchers to adapt and troubleshoot the synthesis as needed. We will first detail the synthesis of the indole core via the classic Fischer indole synthesis, followed by the hydrolysis of the resulting ester to the target carboxylic acid. Finally, we will explore various strategies for the further functionalization of this versatile indole scaffold.

Synthetic Strategy: The Fischer Indole Synthesis

The chosen synthetic pathway to this compound is a two-step process commencing with the well-established Fischer indole synthesis.[1][2] This venerable reaction, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry due to its reliability and broad substrate scope.[1] The strategy involves the acid-catalyzed condensation of an arylhydrazine with a ketone to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to afford the indole ring system.

Our approach begins with the reaction of 2-chlorophenylhydrazine with ethyl 2-methylacetoacetate to yield the intermediate, ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate. This ester is then hydrolyzed under basic conditions to furnish the desired this compound.

Synthetic_Route 2-chlorophenylhydrazine 2-Chlorophenylhydrazine fischer_synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) 2-chlorophenylhydrazine->fischer_synthesis ethyl_2_methylacetoacetate Ethyl 2-methylacetoacetate ethyl_2_methylacetoacetate->fischer_synthesis indole_ester Ethyl 7-chloro-3-methyl- 1H-indole-2-carboxylate fischer_synthesis->indole_ester hydrolysis Hydrolysis (Base, Heat) indole_ester->hydrolysis final_product 7-Chloro-3-methyl- 1H-indole-2-carboxylic acid hydrolysis->final_product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

Protocol 1.1: Synthesis of 2-Chlorophenylhydrazine

2-Chlorophenylhydrazine can be prepared from 2-chloroaniline via a diazotization reaction followed by reduction.

Materials:

  • 2-Chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Bisulfite (NaHSO₃) or Stannous Chloride (SnCl₂)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization: In a beaker, dissolve 2-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Reduction: In a separate flask, prepare a solution of the reducing agent.

    • Using Sodium Bisulfite: Prepare a saturated aqueous solution of sodium bisulfite.

    • Using Stannous Chloride: Dissolve stannous chloride (2.5 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.

  • Work-up: Basify the reaction mixture with a cold concentrated NaOH solution to pH 8-9.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chlorophenylhydrazine.

Protocol 1.2: Synthesis of Ethyl 2-Methylacetoacetate

Ethyl 2-methylacetoacetate can be synthesized by the methylation of ethyl acetoacetate.[4][5]

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

  • Cool the solution in an ice bath and add ethyl acetoacetate (1.0 eq) dropwise with stirring.

  • After the addition, add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the mixture and pour it into ice-water.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure ethyl 2-methylacetoacetate.

Part 2: Synthesis of this compound

Protocol 2.1: Fischer Indole Synthesis of Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

This protocol is adapted from general Fischer indole synthesis procedures.[4][6]

Materials:

  • 2-Chlorophenylhydrazine hydrochloride

  • Ethyl 2-methylacetoacetate

  • Ethanol

  • Glacial Acetic Acid or Polyphosphoric Acid (PPA)

  • Ice

Procedure:

  • Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve 2-chlorophenylhydrazine hydrochloride (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid.

  • Add ethyl 2-methylacetoacetate (1.05 eq) dropwise with stirring. A precipitate of the hydrazone may form. The mixture can be stirred at room temperature for 1-2 hours.

  • Indolization:

    • Method A (Acetic Acid): Add a larger volume of glacial acetic acid to the hydrazone mixture and heat to reflux for 2-4 hours.

    • Method B (Polyphosphoric Acid): To the crude hydrazone, or directly to a mixture of 2-chlorophenylhydrazine hydrochloride and ethyl 2-methylacetoacetate, add polyphosphoric acid (PPA) (5-10 times the weight of the hydrazine). Heat the viscous mixture to 80-100 °C with vigorous mechanical stirring for 1-3 hours.

  • Work-up:

    • For Method A: Cool the reaction mixture and pour it into ice-water. The product will precipitate.

    • For Method B: Carefully pour the hot reaction mixture onto crushed ice with stirring. The product will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Starting MaterialProductCatalystTemperature (°C)Time (h)Yield (%)
2-ChlorophenylhydrazineEthyl 7-chloro-3-methyl-1H-indole-2-carboxylateAcetic AcidReflux2-4~70-80
2-ChlorophenylhydrazineEthyl 7-chloro-3-methyl-1H-indole-2-carboxylatePPA80-1001-3~75-85

Table 1: Representative reaction conditions for the Fischer indole synthesis. Yields are estimates and may vary.

Protocol 2.2: Hydrolysis of Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

This protocol is based on standard ester hydrolysis procedures.[7]

Materials:

  • Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in ethanol or methanol.

  • Add an aqueous solution of KOH or NaOH (2-3 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 3: Functionalization of this compound

The synthesized this compound is a versatile platform for further chemical modifications. The presence of the carboxylic acid, the N-H of the indole ring, and the C-H bonds on the aromatic ring provide multiple handles for functionalization.

Functionalization indole_acid 7-Chloro-3-methyl-1H-indole- 2-carboxylic acid esterification Esterification (R-OH, Acid) indole_acid->esterification COOH amide_coupling Amide Coupling (R₂NH, Coupling Agents) indole_acid->amide_coupling COOH n_alkylation N-Alkylation (R-X, Base) indole_acid->n_alkylation N-H ch_activation C-H Activation (Pd, Ru, etc. catalysts) indole_acid->ch_activation C-H esters Esters esterification->esters amides Amides amide_coupling->amides n_alkylated_indoles N-Alkylated Indoles n_alkylation->n_alkylated_indoles further_functionalized_indoles Further Functionalized Indole Core ch_activation->further_functionalized_indoles

Figure 2: Potential functionalization pathways for this compound.

Functionalization of the Carboxylic Acid Group
  • Esterification: The carboxylic acid can be readily converted to a variety of esters through Fischer esterification with different alcohols in the presence of an acid catalyst.[8] This allows for the introduction of diverse alkyl or aryl groups, which can modulate the compound's solubility and pharmacokinetic properties.

  • Amide Coupling: The formation of amides is a common strategy in drug discovery to introduce new pharmacophores and improve biological activity. The carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as HATU, HOBt/EDCI, or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.[9][10]

Functionalization of the Indole Nitrogen (N-H)
  • N-Alkylation/N-Arylation: The indole nitrogen can be alkylated or arylated under basic conditions using alkyl halides, aryl halides (via Buchwald-Hartwig amination), or other electrophiles. This modification can significantly impact the molecule's biological profile and is a key step in the synthesis of many indole-based drugs.

Functionalization of the Indole Core (C-H Activation)
  • Palladium-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles.[5] Palladium catalysts, in particular, have been extensively used for the arylation, alkenylation, and acylation of indoles at various positions. While the C2 and C3 positions are typically the most reactive, directing group strategies can be employed to achieve functionalization at other positions of the indole ring.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound and its subsequent functionalization. By leveraging the classic Fischer indole synthesis and modern synthetic methodologies, researchers can efficiently access this versatile building block and its derivatives for applications in drug discovery and materials science. The detailed protocols and the underlying scientific principles presented herein are intended to serve as a valuable resource for the scientific community.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, optimize your experimental conditions, and achieve high-yield, high-purity results.

Introduction to the Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process commencing with the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis for the final cyclization. This pathway is highly versatile but requires careful control of reaction parameters to manage the influence of the electron-withdrawing chloro-substituent and the electron-donating methyl group.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing not only solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Japp-Klingemann Reaction - Formation of Ethyl 2-((2-chlorophenyl)hydrazono)propanoate

Question 1: My Japp-Klingemann reaction is resulting in a low yield of the desired hydrazone. What are the likely causes and how can I improve it?

Answer: Low yields in the Japp-Klingemann reaction for this specific substrate often stem from three primary factors: inefficient diazonium salt formation, suboptimal pH for the coupling reaction, and instability of the diazonium salt.

  • Diazonium Salt Formation: The diazotization of 2-chloroaniline requires strictly controlled low temperatures (0-5 °C) to prevent the decomposition of the resulting diazonium salt. The presence of excess nitrous acid can also lead to unwanted side reactions.

    • Troubleshooting:

      • Ensure your sodium nitrite solution is fresh and added slowly to the acidic solution of 2-chloroaniline, keeping the temperature rigorously below 5 °C.

      • Use a slight excess of hydrochloric acid to maintain a strongly acidic environment, which stabilizes the diazonium salt.

      • Test for the complete consumption of nitrous acid using starch-iodide paper before proceeding to the coupling step.

  • pH of the Coupling Reaction: The coupling of the diazonium salt with the enolate of ethyl 2-methylacetoacetate is highly pH-dependent. If the solution is too acidic, the enolate concentration will be too low. If it's too basic, the diazonium salt can decompose to phenolic byproducts.

    • Troubleshooting:

      • The optimal pH for this coupling is typically in the range of 4-5. The addition of a buffer, such as sodium acetate, is crucial to maintain this pH.

      • Slowly add the cold diazonium salt solution to the cooled solution of ethyl 2-methylacetoacetate and sodium acetate. This ensures that the diazonium salt is immediately consumed in the coupling reaction.

  • Instability of the Hydrazone: While generally stable, the hydrazone product can be susceptible to hydrolysis under harsh workup conditions.

    • Troubleshooting:

      • During workup, avoid strong acids or bases. Use a saturated sodium bicarbonate solution to neutralize any remaining acid.

      • Extract the product promptly with a suitable organic solvent like ethyl acetate.

Question 2: I am observing the formation of a dark-colored tar-like substance during my Japp-Klingemann reaction. What is it and how can I prevent it?

Answer: The formation of tar is a common issue and is often due to the decomposition of the diazonium salt, leading to the formation of highly reactive phenolic species that can polymerize. The electron-withdrawing nature of the chlorine atom on the aromatic ring can make the diazonium salt more susceptible to decomposition.

  • Preventative Measures:

    • Temperature Control: This is the most critical parameter. Maintain the temperature at 0-5 °C throughout the diazotization and coupling steps.

    • Reaction Time: Do not let the diazonium salt solution stand for extended periods. Use it immediately after preparation.

    • Purity of Reagents: Ensure your 2-chloroaniline is pure. Impurities can catalyze the decomposition of the diazonium salt.

Part 2: Fischer Indole Synthesis - Cyclization to this compound

Question 3: The Fischer indole cyclization of my hydrazone is not proceeding to completion, or I am getting a very low yield of the indole.

Answer: The Fischer indole synthesis is an acid-catalyzed intramolecular electrophilic substitution. The success of this reaction is highly dependent on the choice of acid catalyst, temperature, and the electronic nature of the substituents on the phenylhydrazine moiety.[1] The presence of an electron-withdrawing chloro group at the ortho position can deactivate the ring towards cyclization, often necessitating more forcing conditions.

  • Optimizing Reaction Conditions:

    • Acid Catalyst: A variety of Brønsted and Lewis acids can be used.[1] For a deactivated substrate like this, stronger acids are often required.

      • Recommended Catalysts: Polyphosphoric acid (PPA) is a very effective catalyst and solvent for this reaction. Sulfuric acid in a high-boiling solvent like ethanol or acetic acid can also be effective. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful option.

      • Starting Point: Begin with PPA at a temperature of 80-100 °C and monitor the reaction by TLC.

    • Temperature: Higher temperatures are generally needed to overcome the activation energy for the[2][2]-sigmatropic rearrangement and subsequent cyclization. However, excessively high temperatures can lead to decomposition. A systematic optimization of the temperature for your chosen acid catalyst is recommended.

Question 4: I am observing the formation of an isomeric indole byproduct. How can I improve the regioselectivity of the cyclization?

Answer: With an ortho-substituted phenylhydrazone, there is a possibility of cyclization occurring at either the C2 or C6 position of the benzene ring, leading to the formation of the desired 7-chloroindole and the undesired 5-chloroindole isomer, respectively.

  • Controlling Regioselectivity:

    • Steric Hindrance: The ortho-chloro group provides significant steric hindrance, which generally favors cyclization at the less hindered C6 position, leading to the desired 7-chloroindole.

    • Choice of Acid Catalyst: The nature of the acid catalyst can influence the regioselectivity. In some cases, bulkier Lewis acids may enhance the formation of the sterically favored product.

    • Reaction Conditions: Milder reaction conditions (if the reaction proceeds) may favor the thermodynamically more stable product.

Question 5: How do I effectively purify the final product, this compound?

Answer: The purification of indole-2-carboxylic acids can be challenging due to their amphoteric nature and potential for decarboxylation at high temperatures.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction is complete, the crude product can be partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1 M NaOH). The indole-2-carboxylic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

    • Acidification and Precipitation: The basic aqueous layer is then carefully acidified with a strong acid (e.g., 1 M HCl) to a pH of 2-3. The protonated this compound will precipitate out of the solution.

    • Filtration and Washing: The precipitated solid is collected by filtration and washed thoroughly with cold water to remove any inorganic salts.

    • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis?

The primary starting materials are 2-chloroaniline (for the formation of the diazonium salt) and ethyl 2-methylacetoacetate (as the active methylene compound).

Q2: What is the expected overall yield for this synthesis?

The overall yield can vary significantly depending on the optimization of each step. A well-optimized procedure can be expected to yield the final product in the range of 40-60%.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective tool for monitoring the progress of both the Japp-Klingemann and Fischer indole synthesis steps.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product and assess its purity.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point: To assess the purity of the crystalline product.

Q4: Can I use a different starting keto-ester in the Japp-Klingemann reaction?

Yes, the Japp-Klingemann reaction is versatile. Using a different β-keto-ester will result in a different substituent at the 3-position of the final indole. For example, using ethyl acetoacetate would lead to a 7-chloro-1H-indole-2-carboxylic acid.

Q5: Are there any specific safety precautions I should take during this synthesis?

  • Diazonium Salts: Aryl diazonium salts are potentially explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Strong Acids: Polyphosphoric acid and sulfuric acid are highly corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Use all organic solvents in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((2-chlorophenyl)hydrazono)propanoate
  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloroaniline (12.75 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • In a separate 500 mL beaker, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) and sodium acetate (25 g) in ethanol (100 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred solution of the β-keto-ester, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture into 500 mL of ice-water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.

Protocol 2: Synthesis of this compound
  • Place the crude ethyl 2-((2-chlorophenyl)hydrazono)propanoate from the previous step into a round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) to the flask.

  • Heat the mixture with stirring in an oil bath at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Collect the solid by filtration and wash it thoroughly with water.

  • Dissolve the crude solid in 1 M sodium hydroxide solution.

  • Wash the basic solution with diethyl ether to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with 1 M hydrochloric acid to pH 2-3.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

ParameterJapp-Klingemann ReactionFischer Indole Synthesis
Key Reagents 2-Chloroaniline, NaNO₂, Ethyl 2-methylacetoacetateEthyl 2-((2-chlorophenyl)hydrazono)propanoate, PPA
Temperature 0-5 °C90-100 °C
Catalyst -Polyphosphoric Acid (PPA)
Solvent Ethanol/WaterPolyphosphoric Acid (PPA)
Typical Yield 70-85%50-70%

Visualizations

Reaction Workflow

G cluster_0 Part 1: Japp-Klingemann Reaction cluster_1 Part 2: Fischer Indole Synthesis cluster_2 Part 3: Hydrolysis 2-Chloroaniline 2-Chloroaniline Diazonium Salt Diazonium Salt 2-Chloroaniline->Diazonium Salt NaNO2, HCl 0-5 °C Hydrazone Intermediate Hydrazone Intermediate Diazonium Salt->Hydrazone Intermediate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Hydrazone Intermediate Diazonium Salt, NaOAc 0-5 °C Ester Product Ester Product Hydrazone Intermediate->Ester Product PPA 90-100 °C Final Product 7-Chloro-3-methyl-1H- indole-2-carboxylic acid Ester Product->Final Product 1. NaOH 2. HCl

Caption: Overall workflow for the synthesis of the target molecule.

Troubleshooting Logic

G start Low Yield or Reaction Failure check_temp Check Temperature Control (0-5 °C for Diazotization) start->check_temp Japp-Klingemann check_ph Verify pH of Coupling Reaction (4-5) start->check_ph Japp-Klingemann check_reagents Assess Purity of Starting Materials start->check_reagents check_acid Evaluate Acid Catalyst (Strength and Amount) start->check_acid Fischer Indole check_fischer_temp Optimize Fischer Indole Temperature start->check_fischer_temp Fischer Indole solution_temp Implement Strict Temperature Monitoring check_temp->solution_temp Issue Found solution_ph Use Buffer (e.g., NaOAc) and Monitor pH check_ph->solution_ph Issue Found solution_reagents Purify/Use Fresh Reagents check_reagents->solution_reagents Issue Found solution_acid Screen Stronger Acids (e.g., PPA, Eaton's Reagent) check_acid->solution_acid Issue Found solution_fischer_temp Systematically Vary Temperature and Monitor by TLC check_fischer_temp->solution_fischer_temp Issue Found

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

This compound is a crystalline solid. A common synthetic route to this and similar indole structures is the Fischer indole synthesis. In this case, the likely precursors are (2-chloro-6-methylphenyl)hydrazine and pyruvic acid, reacted under acidic conditions. Understanding this synthesis is key to anticipating and addressing purification challenges, as the primary impurities often stem from this process.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual (2-chloro-6-methylphenyl)hydrazine and pyruvic acid.

  • Intermediate Hydrazone: The product of the initial condensation between the hydrazine and pyruvic acid that has not cyclized.

  • Regioisomers: If the starting substituted phenylhydrazine contains isomeric impurities, corresponding indole isomers can be formed.

  • By-products from Side Reactions: The acidic and often heated conditions of the Fischer indole synthesis can lead to various side reactions and degradation products.[1][2]

  • Residual Acid Catalyst: Acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid are often used and need to be completely removed.[2]

  • Solvent Residues: Solvents used in the reaction or initial work-up may be retained in the crude product.

II. Troubleshooting Purification

This section is structured in a question-and-answer format to directly address common issues you may face during the purification of this compound.

Recrystallization Challenges

Recrystallization is often the most effective method for purifying crystalline solids like this compound. However, finding the right conditions can be challenging.

Q1: My crude product is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount of additional solvent to ensure everything is fully dissolved.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling often promotes oil formation.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal ("seed") to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Modification: The current solvent may be too good a solvent. Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3]

Q2: I can't find a suitable single solvent for recrystallization. What are my options?

A2: A two-solvent system is a powerful alternative when a single solvent is not effective. This typically involves a "soluble" solvent in which your compound is highly soluble, and an "insoluble" solvent in which it is poorly soluble.

  • Recommended Solvent Systems to Screen for this compound:

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl Acetate/Hexane

    • Methanol/Water

  • Experimental Protocol for Two-Solvent Recrystallization:

    • Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

    • While the solution is still hot, add the "insoluble" solvent dropwise until you observe persistent cloudiness (turbidity).

    • Add a few drops of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.

  • Procedure for Decolorization:

    • Dissolve the crude product in a suitable hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient for small-scale purifications) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to bump violently.

    • Swirl the hot mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing in the filter funnel.

    • Allow the hot, colorless filtrate to cool and crystallize as usual.

Column Chromatography Issues

For complex mixtures or to remove impurities with similar solubility to the product, column chromatography is a valuable tool.

Q1: My compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A1: Streaking is often a sign of compound degradation on the acidic silica gel. Indoles can be sensitive to acidic conditions.[4] Additionally, the carboxylic acid group can interact strongly with the silica, leading to poor peak shape.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Prepare your column slurry and eluent with a small amount of an amine base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica gel and prevent degradation of your acid-sensitive indole.[4]

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[4]

    • Modify the Mobile Phase: Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the chromatography of carboxylic acids by keeping them protonated and reducing their interaction with the silica. However, this should be used with caution due to the potential for indole degradation. A preliminary TLC analysis with an acidified eluent is recommended.

Q2: I'm having trouble separating my product from a close-running impurity. How can I improve the separation?

A2: Improving the resolution between two closely eluting spots requires careful optimization of your chromatographic conditions.

  • Strategies for Better Separation:

    • Optimize the Solvent System: Use TLC to screen a variety of solvent systems with different polarities and selectivities. For example, if a hexane/ethyl acetate system is not providing good separation, try a dichloromethane/methanol or a toluene/acetone system.[4]

    • Use a Shallow Gradient: If using a gradient elution, make it very shallow in the region where your compounds of interest are eluting. This will give them more time to interact with the stationary phase and improve separation.

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

    • Dry Loading: If your crude product has low solubility in the initial eluent, consider "dry loading." Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your column.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

A1: Pure this compound is expected to be a white to off-white or light-colored solid. The presence of significant color (e.g., brown, pink, or purple) often indicates the presence of impurities, possibly from oxidation or degradation.[4]

Q2: How should I store the purified compound?

A2: Like many indole derivatives, this compound can be sensitive to light and air over time. For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess purity:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful techniques for confirming the structure and assessing the purity of your compound. The absence of signals from impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

IV. Visualization of Purification Workflows

Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal Optional cool Slow Cooling & Crystallization dissolve:s->cool:n hot_filter Hot Filtration charcoal->hot_filter hot_filter->cool collect Collect Crystals (Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure Product dry->pure G crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect tlc Analyze Fractions (TLC) collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

References

Technical Support Center: Functionalization of Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-2-carboxylic acids. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the chemical modification of this important heterocyclic scaffold. Instead of a generic overview, we will address specific, frequently asked questions in a troubleshooting format to help you navigate the complexities of your experimental work.

Section 1: Decarboxylation - The Most Common Pitfall

The loss of the C2-carboxyl group is arguably the most prevalent and frustrating side reaction. Understanding its drivers is the first step toward prevention.

Q1: My indole-2-carboxylic acid is completely gone after my reaction, and I've isolated the corresponding 2-unsubstituted indole. Why is this happening and how can I stop it?

A: You are observing decarboxylation, a side reaction to which indole-2-carboxylic acids are notoriously susceptible. This occurs because the indole nucleus can stabilize the carbanionic intermediate formed upon loss of CO2.

Causality and Key Factors:

  • Thermal Stress: The most common cause is heat. Many indole-2-carboxylic acids will decarboxylate simply by heating them above their melting point or by prolonged heating in high-boiling solvents like quinoline or N-methylpyrrolidone (NMP).[1][2]

  • Catalysis: The presence of certain metals, particularly copper salts, can dramatically accelerate decarboxylation.[2][3] While sometimes used intentionally, trace metal impurities can also catalyze this unwanted reaction.

  • Microwave Conditions: While microwave-assisted synthesis can be beneficial by reducing overall reaction times, the rapid and intense heating can easily induce decarboxylation if not carefully controlled.[3][4]

  • Acidic Conditions: Strong acidic conditions can also promote decarboxylation.[5]

Troubleshooting and Prevention:

  • Lower the Temperature: Whenever possible, run your functionalization reactions at lower temperatures. If a reaction requires heat, determine the minimum temperature necessary for the desired transformation.

  • Reduce Reaction Time: Use more efficient catalysts or coupling agents to shorten the required reaction time, minimizing the window for thermal decomposition.[3]

  • Solvent Choice: Solvents like N,N-dimethylacetamide have been shown to be effective for decarboxylation, so they should be used with caution if that is not the desired outcome.[6] Consider lower-boiling solvents like THF, DCM, or DMF for your functionalization reactions.

  • Metal-Free Conditions: If your reaction does not require a metal catalyst, ensure your glassware and reagents are free from metal contaminants.

Section 2: Challenges in Amide and Ester Coupling

Amide and ester formation are the most common functionalization pathways for the carboxyl group. However, the unique structure of the indole ring presents specific challenges.

Q2: My amide coupling reaction has a very low yield. Besides decarboxylation, what other side reactions could be occurring?

A: When amide coupling yields are low, the issue often lies with the reactivity of the indole ring itself, specifically the N-H proton.

Causality and Key Factors:

  • N-Acylation/Alkylation: The indole nitrogen is nucleophilic and, under the basic conditions often used in coupling reactions (e.g., with amine bases like DIPEA or triethylamine), it can be deprotonated. This N-anion can then compete with your desired amine nucleophile, reacting with the activated carboxylic acid or any electrophilic reagents present. This leads to the formation of N-acylated or N-alkylated side products.[7]

  • Reactivity at C3: The C3 position of the indole ring is electron-rich and susceptible to attack by strong electrophiles.[8][9] Some activating agents used in amide coupling can generate electrophilic species that lead to unwanted C3 functionalization.

Troubleshooting Flowchart

G start Low Yield of Amide Product check_decarb Check for Decarboxylated Byproduct (e.g., by LCMS) start->check_decarb check_N_reac Check for N-Functionalized Side Product check_decarb->check_N_reac No sol_decarb Solution: - Lower reaction temperature - Reduce reaction time - Use milder coupling agents check_decarb->sol_decarb Yes check_C3_reac Check for C3-Functionalized Side Product check_N_reac->check_C3_reac No sol_N_reac Solution: - Protect the Indole N-H (e.g., with Boc, SEM) - Use non-nucleophilic base check_N_reac->sol_N_reac Yes sol_C3_reac Solution: - Use less aggressive activating agents - Protect the Indole N-H to  reduce ring electron density check_C3_reac->sol_C3_reac Yes G cluster_0 Unprotected Indole-2-COOH cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Indole Indole-2-COOH ActivatedAcid Activated Acid Indole->ActivatedAcid Coupling Agent N_Anion Indole N-Anion Indole->N_Anion -H+ Base Base (e.g., DIPEA) Electrophile Electrophile (e.g., R-X) N_Product N-Alkylated Side Product Electrophile->N_Product Product Desired Amide ActivatedAcid->Product Amine Amine (R'-NH2) Amine->Product N_Anion->N_Product

References

overcoming poor solubility of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common challenge of this compound's poor aqueous solubility in experimental assays.

As a Senior Application Scientist, I've frequently guided research teams through the nuances of handling poorly soluble compounds. The key to success is not just applying a random technique, but understanding the physicochemical properties of the molecule and systematically identifying the optimal conditions for your specific assay system. This compound, with its rigid indole core, lipophilic chloro and methyl groups, and an ionizable carboxylic acid, presents a classic solubility challenge that can be overcome with a logical, stepwise approach.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in 100% DMSO for my stock solution, and it was perfectly clear. Why did it precipitate immediately when I diluted it into my aqueous assay buffer?

A: This is a very common phenomenon known as solvent-shift precipitation. Your compound is highly soluble in an organic polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water-based systems.[1] When you introduce a small volume of your DMSO stock into a large volume of aqueous buffer, the solvent environment abruptly changes from being DMSO-rich to water-rich. The compound's solubility limit is exceeded in this new environment, causing it to "crash out" of the solution and form a precipitate.[1] A clear stock solution is not a guarantee of solubility in the final assay medium.

Q2: What is the maximum concentration of DMSO I should have in my final assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most cell-based and enzymatic assays.[1] While higher concentrations might improve compound solubility, they can also introduce artifacts by affecting the biological target (e.g., enzyme activity, cell viability) or the assay technology itself, confounding your results.[1] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure data integrity.

Q3: How does the pH of my assay buffer affect the solubility of this specific compound?

A: The pH of the buffer is a critical factor due to the presence of the carboxylic acid group (-COOH) on the molecule. This group is weakly acidic.

  • At acidic or neutral pH (e.g., below its pKa) , the carboxylic acid will be predominantly in its protonated, neutral form (R-COOH). This form is less polar and therefore less soluble in aqueous media.

  • At basic pH (e.g., above its pKa) , the carboxylic acid will be deprotonated to its conjugate base, the carboxylate anion (R-COO⁻). This ionic form is significantly more polar and will exhibit much higher aqueous solubility.[2][3]

Therefore, increasing the pH of your assay buffer is a primary strategy to investigate for enhancing the solubility of this compound.[2]

Q4: Can proteins in my cell culture medium, like serum, influence the compound's solubility?

A: Yes, proteins, particularly albumin found in fetal bovine serum (FBS), can bind to hydrophobic compounds and act as carriers, effectively increasing their apparent solubility.[1] However, this interaction can also be a source of variability. If you observe better solubility in serum-containing media, be aware that lot-to-lot variations in serum can impact your results. Conversely, for some compounds, interactions with proteins can sometimes promote aggregation. It is advisable to test solubility in both serum-free and serum-containing media if applicable to your experiment.[1]

Troubleshooting and Optimization Workflow

If you are encountering precipitation, follow this systematic guide to diagnose and resolve the issue.

Logical Workflow for Troubleshooting Precipitation

G start Precipitation Observed in Assay check_conc Step 1: Verify Concentration Is it exceeding the known solubility limit? start->check_conc reduce_conc Solution: Reduce Test Concentration Perform serial dilution to find max soluble conc. check_conc->reduce_conc Yes check_dmso Step 2: Check Final DMSO % Is it < 0.5%? check_conc->check_dmso No success Problem Solved reduce_conc->success increase_dmso Solution: Increase DMSO to 0.5-1% Ensure it's tolerated by the assay. check_dmso->increase_dmso Yes ph_sol Step 3: pH Modification Is the buffer pH < 7.4? check_dmso->ph_sol No increase_dmso->success test_ph Action: Test Solubility in Buffers (e.g., pH 7.4, 8.0, 8.5) See Protocol 2. ph_sol->test_ph cosolvent Step 4: Co-Solvent Screening Still precipitating? test_ph->cosolvent test_ph->success Solubility Improved test_cosolvent Action: Screen Co-solvents (e.g., PEG 400, PG) See Protocol 3. cosolvent->test_cosolvent test_cosolvent->success Solubility Improved

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Experimental Protocols
Protocol 1: Preparation of Stock and Intermediate Solutions

This protocol is designed to minimize precipitation during the dilution process.

  • Primary Stock Solution: Prepare a high-concentration primary stock, for example, 10-20 mM, in 100% DMSO. Ensure the compound is fully dissolved using vortexing or brief sonication.

  • Intermediate Dilution Plate: Create an intermediate dilution plate. First, add the appropriate volume of 100% DMSO to the wells for your dilution series. Then, add the primary stock to the first well and perform serial dilutions in 100% DMSO. This ensures the compound never leaves a high-DMSO environment during this stage.

  • Final Assay Plate Addition: For the final step, add the assay buffer to the wells of your final plate first. Then, transfer a small, equal volume (e.g., 1 µL) from your intermediate DMSO plate into the buffer-containing wells. Mix immediately and thoroughly. This "dilute-last" method helps achieve rapid dispersion.

Protocol 2: pH Screening for Solubility Enhancement

This experiment will determine the effect of pH on the solubility of this compound.

  • Buffer Preparation: Prepare a set of biologically compatible buffers with different pH values. For example, Phosphate-Buffered Saline (PBS) at pH 7.4, Tris buffer at pH 8.0, and CHES buffer at pH 9.0.

  • Compound Addition: Add an excess amount of the solid compound to a microfuge tube containing a known volume (e.g., 1 mL) of each buffer.

  • Equilibration: Seal the tubes and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH to identify the optimal pH for your experiments.

The Mechanism of pH-Dependent Solubility

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Advanced Solubilization Strategies

If pH adjustment and standard co-solvents are insufficient, more advanced formulation strategies can be employed. These techniques are often used in preclinical development but can be adapted for in vitro assays.[2]

StrategyMechanism of ActionCommon Excipients/MethodsKey Considerations
Co-Solvency Reduces the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound.[4]Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG), Ethanol, Glycerol.[2][4]Must test for excipient tolerance in the assay. High concentrations can be toxic to cells.
Use of Surfactants Surfactants form micelles above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the poorly soluble drug, increasing its concentration in the aqueous phase.[2]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL.Can interfere with some biological assays or membrane integrity.
Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[5]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Stoichiometry of the complex is important. Can sometimes alter the free concentration of the drug available for binding.
Particle Size Reduction Decreasing the particle size of a solid drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][6]Micronization, Nanonization (e.g., via wet bead milling).More relevant for dissolution and bioavailability studies than for solubilizing in an already liquid assay system, but can be a factor in preparing suspensions.

References

Navigating the Labyrinth of Indole Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the technical support center for indole synthesis. As a Senior Application Scientist, I understand that the path to synthesizing these crucial heterocyclic scaffolds—central to countless pharmaceuticals and functional materials—is often fraught with challenges. This guide is structured to provide direct, actionable solutions to the common hurdles encountered in the lab, moving beyond simple procedural lists to explain the why behind the troubleshooting steps. We will delve into three of the most common methodologies: the classic Fischer indole synthesis, the often-demanding Bischler-Möhlau synthesis, and the versatile yet sensitive palladium-catalyzed methods.

Section 1: The Fischer Indole Synthesis: Mastering the Classic

The Fischer indole synthesis, a cornerstone of organic chemistry since 1883, is prized for its utility but is notoriously sensitive to reaction parameters.[1][2] Success hinges on careful control of conditions to favor the desired[3][3]-sigmatropic rearrangement over competing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield or has failed completely. What are the primary culprits?

A1: Low yields in Fischer indole synthesis can often be traced back to a few key areas:

  • Purity of Starting Materials: Arylhydrazines and carbonyl compounds are susceptible to degradation. Impurities can introduce competing side reactions. It is always advisable to use freshly distilled or recrystallized starting materials.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃).[2] The optimal catalyst is substrate-dependent. A screening of different acids is often a prudent first step in optimization. Polyphosphoric acid (PPA) is a frequently effective choice.[4]

  • Suboptimal Reaction Temperature: This reaction often requires elevated temperatures to drive the key rearrangement step.[3] However, excessive heat can lead to decomposition of starting materials and the desired product. Careful temperature control and reaction monitoring are essential.

  • Atmosphere: For substrates prone to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and byproducts.[5]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the common side reactions and how can I minimize them?

A2: Byproduct formation is a common challenge. Key side reactions include:

  • Aldol Condensation: The carbonyl starting material can self-condense under acidic conditions.

  • Friedel-Crafts-type Reactions: The acidic conditions can promote unwanted alkylation or acylation of the aromatic rings.

  • Oxidative Degradation: As mentioned, sensitive substrates can oxidize, leading to a complex mixture of colored byproducts.[5]

To minimize these, consider a one-pot procedure where the hydrazone is formed in situ and cyclized without isolation. This can reduce handling losses and the potential for side reactions.[4] Additionally, careful optimization of the acid catalyst and temperature can help to favor the desired reaction pathway.

Troubleshooting Workflow: Low Yield in Fischer Indole Synthesis

fischer_troubleshooting start Low/No Yield check_reagents Verify Reagent Purity - Distill/recrystallize hydrazine and carbonyl compounds start->check_reagents screen_catalyst Screen Acid Catalysts - Test Brønsted (HCl, PPA) vs. Lewis acids (ZnCl₂) check_reagents->screen_catalyst Reagents pure optimize_temp Optimize Temperature - Incrementally increase temperature while monitoring by TLC screen_catalyst->optimize_temp Catalyst chosen optimize_solvent Optimize Solvent - Test polar aprotic (DMSO, Acetic Acid) vs. neat conditions optimize_temp->optimize_solvent Temp optimized check_atmosphere Consider Inert Atmosphere - Use N₂ or Ar for sensitive substrates optimize_solvent->check_atmosphere Solvent chosen successful_product Product Formation check_atmosphere->successful_product Conditions optimized

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the effect of different acid catalysts on the yield of 2-phenylindole from acetophenone and phenylhydrazine.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂Neat1700.172-80[6]
Polyphosphoric AcidNeat150-1600.25High (not specified)[1]
Acetic AcidAcetic AcidRefluxNot SpecifiedModerate[4]
Experimental Protocol: Monitoring Reaction Progress by TLC

Monitoring the progress of your Fischer indole synthesis is crucial for optimization. Thin-Layer Chromatography (TLC) is a rapid and effective method for this purpose.[7][8][9]

  • Prepare the TLC Chamber: Use a suitable solvent system. For many indole syntheses, a mixture of ethyl acetate and hexanes is a good starting point. The polarity can be adjusted to achieve good separation.

  • Spotting the Plate: On a silica gel TLC plate, spot the starting arylhydrazine, the carbonyl compound, a co-spot of both starting materials, and the reaction mixture at various time points.

  • Development and Visualization: Develop the plate in the prepared chamber. After development, visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate reaction progress.

Section 2: The Bischler-Möhlau Synthesis: Taming a Harsh Reaction

The Bischler-Möhlau synthesis offers a direct route to 2-arylindoles from α-bromo-acetophenones and an excess of an aniline derivative.[10][11] However, it is infamous for requiring harsh reaction conditions, which can lead to low yields and a lack of regioselectivity.[10][12]

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a very low yield. How can I improve it?

A1: The notoriously low yields of this reaction are often due to the harsh conditions required.[10] Modern approaches have sought to mitigate this:

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[10][13] A solvent-free, microwave-assisted approach has been shown to be effective.[13]

  • Alternative Catalysts: While traditionally run without a catalyst, the use of lithium bromide has been explored as a milder alternative to drive the reaction.[11]

Q2: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of multiple isomers is a significant challenge in the Bischler-Möhlau synthesis, arising from the complex reaction mechanism.[12] Controlling regioselectivity is not always straightforward and is highly substrate-dependent. One strategy is to use a modified aniline with blocking groups to direct the cyclization to the desired position. However, this adds synthetic steps. For specific substrates, exploring the microwave-assisted, solvent-free conditions may offer improved selectivity.[13]

Troubleshooting Workflow: Improving Bischler-Möhlau Synthesis

bischler_troubleshooting start Low Yield / Poor Selectivity try_microwave Employ Microwave Irradiation - Reduces reaction time and can improve yield start->try_microwave optimize_conditions Optimize Microwave Conditions - Vary power and time try_microwave->optimize_conditions Yield still low successful_product Improved Outcome try_microwave->successful_product Success use_catalyst Consider LiBr Catalyst - Milder alternative to harsh thermal conditions modify_substrate Modify Aniline Substrate - Introduce blocking groups to direct cyclization use_catalyst->modify_substrate Catalyst ineffective modify_substrate->successful_product Selectivity achieved optimize_conditions->use_catalyst Optimization fails

Caption: A workflow for addressing common issues in the Bischler-Möhlau synthesis.

Section 3: Palladium-Catalyzed Indole Syntheses: Precision and Pitfalls

Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Larock indole syntheses, offer milder and more versatile routes to a wide range of indole derivatives.[14][15] However, the success of these reactions is highly dependent on the careful selection of ligands, bases, and reaction conditions.

Frequently Asked questions (FAQs)

Q1: My Buchwald-Hartwig amination to form an N-aryl indole is failing. What are the common pitfalls?

A1: The Buchwald-Hartwig amination is a powerful tool, but several factors can lead to failure:

  • Ligand Choice: The choice of phosphine ligand is critical. For N-arylation of indoles, ligands like DavePhos have been shown to be effective.[16] A screening of different ligands is often necessary.

  • Base Sensitivity: The choice of base is crucial and can be substrate-dependent. Strong bases like sodium tert-butoxide are common, but some starting materials may be sensitive to these conditions.[17]

  • Aryl Halide Reactivity: Aryl chlorides can be challenging substrates due to the difficulty of oxidative addition to the palladium center. Aryl bromides or iodides are generally more reactive.[17]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or side reactions. Using a pre-catalyst can sometimes lead to cleaner reactions.[17]

Q2: I am attempting a Larock indole synthesis, but the reaction is not proceeding to completion. What should I investigate?

A2: Incomplete conversion in a Larock indole synthesis can be due to:

  • Catalyst and Ligand Inefficiency: The palladium catalyst and ligand system may not be optimal for your specific substrates.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

  • Base Incompatibility: The base used may not be suitable for the reaction, leading to poor conversion.

Quantitative Data: Palladium-Catalyzed Indole Synthesis

The following table provides examples of reaction conditions for palladium-catalyzed indole syntheses.

Reaction TypeAryl HalideAlkyne/AmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
Buchwald-Hartwig3-Bromothiophene1-Aza-18-crown-6DavePhos Pd G4DavePhosNaOtBuToluene100Low[18]
Reductive Cyclizationβ-Nitrostyrene-PdCl₂(CH₃CN)₂PhenanthrolineEt₃NCH₃CN140Good[19]
Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This is a general guideline and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), the amine or alkyne (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand (1-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base (2.0-3.0 eq.).

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst. The filtrate can then be washed with water and brine, dried, and concentrated.

  • Purification: The crude product is then purified by column chromatography.[20] For indoles that are sensitive to acidic silica gel, deactivating the silica with triethylamine or using alumina can prevent degradation.[20]

References

Technical Support Center: Refinement of Analytical Methods for Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of indole compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile and often challenging class of molecules. My objective is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot and refine your analytical methods effectively. Indole derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science, making their accurate quantification and characterization essential.[1][2] This resource consolidates field-proven insights and established protocols to address the common hurdles encountered during their analysis.

Section 1: Foundational Considerations - Sample Preparation & Stability

Before delving into specific instrumental techniques, it's crucial to address the foundation of any reliable analysis: sample integrity. Indole compounds, particularly naturally occurring ones like auxins, can be labile and prone to degradation.[3] Errors in sample preparation are the most common source of irreproducible results.

Frequently Asked Questions (FAQs): Sample Prep & Stability

Q: My indole compound seems to be degrading during sample preparation. What are the common causes and solutions?

A: Indole ring stability can be influenced by several factors. While the indole core is relatively stable, its derivatives can be susceptible to oxidation, light, and pH extremes.[4][5]

  • Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation. Avoid excessive exposure to air, especially at elevated temperatures. Consider purging samples and solvents with nitrogen or argon.

  • Light Sensitivity: Many indole compounds are photosensitive. Always work in amber vials or under low-light conditions to prevent photodegradation.[6]

  • pH Instability: Indole-3-acetic acid (IAA) and other acidic indoles are unstable in strong acidic conditions, which can cause decarboxylation. When performing extractions, use milder acids or buffer systems and minimize exposure time.[6] For general storage, keeping extracts in a slightly acidic to neutral pH range (pH 3-7) and at low temperatures (-20°C to -80°C) is advisable.

Q: What is the best general approach for extracting indole compounds from complex matrices like plant tissue or plasma?

A: The optimal extraction method depends on the analyte's polarity and the matrix composition. However, a general workflow can be adapted. For auxins in plant tissues, a common method involves extraction with a polar organic solvent, followed by solid-phase extraction (SPE) for cleanup.[3][7][8]

  • Homogenization: Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[8] Homogenize the frozen tissue in a pre-chilled solvent like 80% methanol or isopropanol with a suitable acidic modifier (e.g., 0.1% formic acid).

  • Extraction: After homogenization, agitate the sample at 4°C for several hours. Centrifuge to pellet debris.

  • Cleanup (SPE): The supernatant can be concentrated and purified using a C18 or mixed-mode SPE cartridge to remove interfering compounds like lipids and pigments.[9] This step is critical for reducing matrix effects in LC-MS analysis.[10][11][12]

  • Final Preparation: Elute the indole compounds from the SPE cartridge, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase for analysis.

Workflow for Indole Extraction from Biological Matrices

G cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Final Analysis Start Sample Collection (e.g., Plant Tissue, Plasma) Freeze Flash Freeze in Liquid N2 Start->Freeze Homogenize Homogenize in Cold Extraction Solvent Freeze->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) Collect->SPE Evaporate Evaporate & Reconstitute in Mobile Phase SPE->Evaporate Analyze Inject for HPLC/GC-MS Analysis Evaporate->Analyze

Caption: General workflow for indole extraction and cleanup.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the analysis of non-volatile or thermally labile indole derivatives.[13][14][15]

Troubleshooting Guide: HPLC Issues

Q: I'm observing peak splitting or shouldering for my indole analyte. What's wrong?

A: This is a common and frustrating issue. The cause can be chemical or mechanical.[16][17]

  • Mechanical Issues:

    • Column Void: A void or channel in the stationary phase at the column inlet is a frequent culprit. This can be caused by pressure shocks or dissolving silica at high pH. Try reversing and flushing the column (if the manufacturer permits). If that fails, the column may need replacement.[16]

    • Blocked Frit: Particulate matter from the sample or system can block the inlet frit, causing poor peak shape. Always filter your samples and mobile phases.[16]

  • Chemical Issues:

    • Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the mobile phase can cause peak distortion. The ideal scenario is to dissolve your sample in the initial mobile phase.[16]

    • On-Column Degradation: Some indole derivatives can be unstable on certain stationary phases or in the presence of metal contaminants in the HPLC flow path.

    • Secondary Interactions: If your analyte has basic properties (like the indole nitrogen), it can interact with residual acidic silanol groups on silica-based columns, leading to tailing. Using a high-purity, end-capped column or adding a competing base (e.g., 0.1% triethylamine) to the mobile phase can mitigate this.

Q: My retention times are drifting and not reproducible. How can I fix this?

A: Retention time instability points to a lack of equilibrium in your system or changes in the mobile phase.[18]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For gradient elution, this is especially critical. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.

  • Mobile Phase Composition: Poorly mixed mobile phases or solvent evaporation can change the composition over time. Always use freshly prepared, well-mixed, and degassed mobile phases. If using buffers, ensure they are fully dissolved and that the pH is stable.

  • Temperature Fluctuation: Column temperature significantly affects retention time. Use a column oven to maintain a constant, stable temperature.[19]

Data & Protocols: HPLC

Table 1: Common Reversed-Phase HPLC Conditions for Indole Compounds

ParameterTypical SettingRationale & Key Considerations
Stationary Phase C18, C8 (high purity, end-capped)Provides good retention for moderately nonpolar indole core. High purity silica minimizes silanol interactions causing peak tailing.
Mobile Phase A Water with 0.1% Formic Acid or Acetic AcidAcidifier protonates acidic indoles and suppresses free silanols, improving peak shape.[20]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure than methanol.
Detection UV (220 nm or 280 nm), FluorescenceThe indole ring has strong UV absorbance around 220 nm and a secondary maximum near 280 nm.[21] Fluorescence detection offers superior sensitivity and selectivity for naturally fluorescent indoles.[14]
Column Temp. 25-40 °CElevated temperature can reduce viscosity and improve peak efficiency, but check analyte stability.

Protocol: Validating an HPLC-UV Method for an Indole Derivative Method validation ensures your analytical procedure is fit for its intended purpose. Key parameters include selectivity, linearity, accuracy, and precision.[13][22]

  • Selectivity: Analyze a blank matrix (without the analyte) to ensure no endogenous compounds co-elute and interfere with the analyte peak.

  • Linearity: Prepare a series of calibration standards at a minimum of five concentration levels. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should ideally be >0.999.[13]

  • Accuracy: Analyze samples spiked with a known concentration of the analyte at three different levels (e.g., low, medium, high). The recovery should typically be within 98-102%.[13]

  • Precision (Repeatability): Perform multiple injections (n=6) of the same standard. The relative standard deviation (RSD) of the peak areas should be <2%.

  • Limits of Detection (LOD) and Quantification (LOQ): These can be calculated from the standard deviation of the response and the slope of the calibration curve.[13]

Section 3: Gas Chromatography (GC)

GC is an excellent technique for volatile and thermally stable indole compounds. For many derivatives, chemical derivatization is required to increase volatility and improve peak shape.[23][24][25]

Decision Tree: Should I Use HPLC or GC?

G start Is my indole compound volatile & thermally stable? node_yes Use Gas Chromatography (GC) start->node_yes Yes node_no Use High-Performance Liquid Chromatography (HPLC) start->node_no No derivatize Does it have polar groups (-OH, -NH, -COOH)? node_yes->derivatize der_yes Derivatization is likely required (e.g., Silylation) derivatize->der_yes Yes der_no Direct GC analysis is possible derivatize->der_no No

Caption: Decision guide for choosing between GC and HPLC.

Troubleshooting Guide: GC Issues

Q: I'm getting poor peak shape (tailing) for my derivatized indole. What is the cause?

A: Peak tailing in GC often points to activity in the system or incomplete derivatization.[19]

  • Incomplete Derivatization: Polar functional groups (-OH, -NH, -COOH) that are not derivatized will interact strongly with the column, causing tailing. Ensure your derivatization reaction goes to completion. This may involve optimizing the reagent-to-analyte ratio, reaction time, or temperature.[26]

  • Active Sites: Active sites in the GC inlet liner, column, or detector can adsorb the analyte. Use a deactivated liner and ensure your column is properly conditioned. If you suspect column degradation, you may need to trim the first few centimeters from the inlet or replace the column.

  • Column Overloading: Injecting too much sample can saturate the column, leading to fronting or tailing peaks. Try diluting your sample.[19]

Q: Why do I see "ghost peaks" in my GC chromatogram?

A: Ghost peaks are extraneous peaks that appear in your chromatogram, often during a blank run.[19]

  • Carryover: This is the most common cause. A portion of the sample from a previous injection is retained in the syringe or inlet and elutes in a subsequent run. To fix this, increase the syringe rinse cycles with a strong solvent and ensure the inlet temperature is high enough to volatilize the entire sample.

  • Septum Bleed: Old or low-quality septa can degrade at high inlet temperatures, releasing siloxanes that appear as peaks. Use high-quality, low-bleed septa and replace them regularly.

  • Contamination: Contamination can come from your carrier gas, gas traps, or sample vials. Systematically check each component to isolate the source.

Data & Protocols: GC

Table 2: Comparison of Common Derivatization Reagents for Indoles

ReagentAbbreviationTarget GroupsByproductsComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-OH, -COOH, -NH, -SHNeutral, volatileVery common and effective. Often used with a catalyst like TMCS (trimethylchlorosilane) for hindered groups.[25][26]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-OH, -COOH, -NH, -SHNeutral, highly volatileConsidered the most volatile silylating reagent, leading to cleaner chromatograms.[26]
N-trimethylsilylimidazoleTMSI-OH, -COOHNeutralHighly selective for hydroxyl groups and carboxylic acids; does not derivatize amines as readily.[25]
Pentafluorobenzyl BromidePFBBr-COOH, PhenolsAcidic (HBr)Creates electrophoric derivatives ideal for highly sensitive detection by Electron Capture Detector (ECD).

Section 4: Mass Spectrometry (MS)

MS is the gold standard for confirmation and sensitive quantification, often coupled with a chromatographic front-end (LC-MS or GC-MS).[27]

Frequently Asked Questions (FAQs): Mass Spectrometry

Q: What are the characteristic fragmentation patterns for the indole core in Electron Ionization (EI-MS)?

A: Understanding the fragmentation of the core indole structure helps in identifying unknowns. The molecular ion (M+) of indole is typically very stable and thus the base peak.[28][29]

  • Loss of HCN (m/z 27): A common fragmentation pathway involves the rearrangement of the pyrrole ring, leading to the expulsion of a neutral hydrogen cyanide molecule.

  • Formation of Quinolinium-like Cations: Ring expansion and rearrangement can occur, leading to stable aromatic cations.

  • Substituent Effects: The fragmentation is heavily influenced by the substituents on the ring. For example, in indole-3-acetic acid (IAA), a major fragment corresponds to the loss of the carboxylic acid group (-COOH), resulting in the stable skatole cation.[29]

Q: I'm experiencing severe ion suppression (matrix effects) in my LC-MS analysis of indoles from a biological sample. What can I do?

A: Matrix effects are a major challenge in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal.[10][11][30][31]

  • Improve Sample Cleanup: The best defense is a good offense. Enhance your sample preparation protocol. Use a more rigorous SPE method or try an alternative like liquid-liquid extraction.[12]

  • Optimize Chromatography: Modify your HPLC gradient to better separate your analyte from the interfering matrix components. Sometimes simply increasing the run time can resolve the issue.[12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for quantification. A SIL-IS (e.g., ¹³C₆-IAA for IAA analysis) is chemically identical to the analyte but mass-shifted.[8] It co-elutes and experiences the same matrix effects, allowing for accurate ratio-based quantification.

  • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can sometimes be less susceptible to matrix effects for certain compounds.[31]

References

Technical Support Center: Navigating Regioisomer Formation in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in their synthetic routes. The formation of regioisomers is a common challenge that can significantly impact yield, purity, and the viability of a synthetic pathway. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you gain precise control over your indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of indole synthesis, and why are they a problem?

A: Regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the indole core. For example, in the Fischer indole synthesis using an unsymmetrical ketone like 2-pentanone, two different indole products can form: 2-ethyl-3-methyl-1H-indole and 2,3-diethyl-1H-indole. The formation of a mixture of regioisomers complicates purification, reduces the yield of the desired product, and can lead to downstream challenges in multi-step syntheses. For pharmaceutical applications, precise control of the isomeric purity is a stringent regulatory requirement.

Q2: What are the primary factors that influence regioselectivity in classical indole syntheses?

A: The regiochemical outcome of many classical indole syntheses is a delicate interplay of several factors:

  • Steric Hindrance: The relative size of substituents on the starting materials often dictates the preferred reaction pathway by favoring the formation of the sterically least hindered intermediate.

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the arylhydrazine or the carbonyl compound can influence the stability of key intermediates, thereby directing the reaction towards one regioisomer over another.[1]

  • Reaction Conditions: The choice of acid catalyst (Brønsted vs. Lewis), its concentration, the solvent, and the reaction temperature can dramatically alter the ratio of regioisomers formed.[2][3][4]

Q3: Are there modern approaches that offer better regiocontrol than classical methods?

A: Yes, modern synthetic methods often provide superior control over regioselectivity. Transition metal-catalyzed reactions, such as the Larock indole synthesis, and C-H activation strategies using directing groups are powerful tools for synthesizing specific regioisomers of indoles.[5][6] These methods often proceed under milder conditions and can be highly selective for a single product.

Q4: How can I reliably determine the ratio of regioisomers in my reaction mixture?

A: The most common and reliable methods for quantifying regioisomer ratios are:

  • Proton NMR (¹H NMR) Spectroscopy: Integrating characteristic signals for each isomer.

  • High-Performance Liquid Chromatography (HPLC): Using a calibrated method to separate and quantify the isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile indole derivatives, this method can separate and identify isomers based on their fragmentation patterns and retention times.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method.[7] However, when using unsymmetrical ketones, it often yields a mixture of regioisomers. The key to controlling the outcome lies in manipulating the formation of the enamine intermediate.

Problem: My Fischer indole synthesis with an unsymmetrical methyl ketone is producing an undesired mixture of the 2,3-disubstituted and the 2-methyl-3-substituted indoles.

This is a classic regioselectivity challenge. The direction of enamine formation from the phenylhydrazone intermediate is the critical regiochemistry-determining step.

The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. This enamine then undergoes a[5][5]-sigmatropic rearrangement.[7] With an unsymmetrical ketone, two different enamines can form, leading to two different indole products. The ratio of these enamines is influenced by both thermodynamic and kinetic factors, which can be manipulated by the choice of acid catalyst and reaction conditions.

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Key decision point in Fischer Indole Synthesis.

The acidity of the medium is a primary factor in controlling regioselectivity in the Fischer indole synthesis.[8]

StrategyDescriptionExpected Outcome
Use of Eaton's Reagent Eaton's reagent (P₂O₅ in MeSO₃H) is a strongly acidic and dehydrating medium.For methyl ketones, this reagent strongly favors the formation of the less substituted enamine, leading to excellent regiocontrol for the 3-unsubstituted indole.[8]
High Acidity Conditions Increasing the concentration of P₂O₅ in H₃PO₄ or using concentrated H₂SO₄.Generally favors the formation of the 2-substituted indole.[3]
Brønsted vs. Lewis Acids Experiment with a range of acids like p-toluenesulfonic acid (Brønsted) or ZnCl₂ (Lewis).The choice of acid can influence the equilibrium between the two possible enamine intermediates. Weaker acids may favor the thermodynamically more stable (more substituted) enamine.
Steric Control If possible, increase the steric bulk of one of the alkyl groups on the ketone.The reaction will favor the formation of the less sterically hindered enamine intermediate.

This protocol utilizes Eaton's reagent to favor the formation of the less substituted enamine from the phenylhydrazone of levulinic acid.

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with efficient stirring in a 1:10 w/w ratio. The addition is exothermic and should be controlled with an ice bath.

  • Hydrazone Formation (Optional - can be one-pot): In a separate flask, dissolve phenylhydrazine (1 equivalent) and levulinic acid (1 equivalent) in ethanol. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the hydrazone. Remove the solvent under reduced pressure.

  • Indolization: Dissolve the crude phenylhydrazone in a minimal amount of dichloromethane. Add this solution dropwise to the prepared Eaton's reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is notorious for harsh conditions, poor yields, and unpredictable regioselectivity.[9][10]

Problem: My Bischler-Möhlau synthesis is giving a low yield and a complex mixture of products.

This is a common outcome due to the high temperatures and strong acids traditionally used, which can lead to side reactions and decomposition.

The reaction mechanism is complex and can proceed through several pathways, leading to different regioisomers and byproducts. The harsh conditions often do not favor a single pathway.

Modern modifications focus on milder reaction conditions to improve yield and selectivity.

StrategyDescriptionExpected Outcome
Microwave Irradiation Using microwave heating can significantly reduce reaction times and often leads to cleaner reactions and improved yields.[10]A more reliable and reproducible synthesis with potentially improved regioselectivity.
Use of Lewis Acid Catalysts Lithium bromide (LiBr) has been used as a milder catalyst compared to traditional Brønsted acids.[10]Milder conditions can suppress side reactions and improve the overall yield.
Solvent Choice Hexafluoroisopropanol (HFIP) has been shown to be an effective solvent for promoting the Bischler synthesis under microwave irradiation.[11]Improved yields and potentially cleaner reaction profiles.
  • Reactant Preparation: In a microwave reaction vial, combine the α-bromoacetophenone (1 equivalent) and the aniline (3 equivalents) in hexafluoroisopropanol (HFIP).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Guide: Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that produces indoles from an ortho-iodoaniline and a disubstituted alkyne.[12] It generally offers excellent regioselectivity.

Problem: I am unsure which regioisomer to expect from my Larock indole synthesis with an unsymmetrical alkyne.

Predicting the major regioisomer is crucial for planning your synthetic route.

The regioselectivity of the Larock indole synthesis is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[12] The reaction is highly regioselective, with the aryl group of the aniline adding to the less sterically hindered carbon of the alkyne, and the nitrogen atom cyclizing onto the more sterically hindered carbon.[13]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Steric control in the Larock indole synthesis.

While generally highly selective, there are strategies to ensure and even reverse the regioselectivity.

StrategyDescriptionExpected Outcome
Steric Dominance Use an alkyne with one sterically bulky group and one smaller group.The reaction will reliably produce the indole with the bulky group at the 2-position.[14]
Silyl Directing Groups Employ an alkyne with a bulky silyl group (e.g., -SiMe₂tBu). The silyl group acts as a "phantom" directing group.The silyl group directs the regiochemistry and can be subsequently removed to yield a 3-substituted indole.[15]
Functional Group Directing Effects The presence of certain functional groups, like alcohols, on the alkyne can sometimes influence the regioselectivity, possibly through coordination with the palladium catalyst.[13]This can be a more subtle effect and may require empirical optimization.
  • Reaction Setup: To an oven-dried flask, add the o-iodoaniline (1 equivalent), palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and lithium chloride (LiCl, 1 equivalent).

  • Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) and potassium carbonate (K₂CO₃, 2 equivalents).

  • Reactant Addition: Add the unsymmetrical alkyne (1.2 equivalents).

  • Reaction Conditions: Heat the mixture to 100 °C under a nitrogen atmosphere and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Advanced Strategies: Directing Groups in C-H Activation

For ultimate control over regioselectivity, especially for functionalizing the indole core at less reactive positions (C4, C5, C6, C7), the use of directing groups in transition-metal-catalyzed C-H activation has become a state-of-the-art strategy.[16][17]

A directing group is a functional group that is temporarily installed on the indole nitrogen or at the C3 position. It coordinates to the metal catalyst and directs the C-H activation to a specific ortho-position. The directing group can often be removed after the desired functionalization has been achieved.[18]

This powerful approach allows for the synthesis of highly substituted indoles that are difficult to access through classical methods.

References

Validation & Comparative

A Guide to the Structural Validation of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, an unambiguous structural assignment is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. While a multitude of analytical techniques contribute to this endeavor, single-crystal X-ray crystallography remains the gold standard for providing definitive atomic-level structural information.

This guide provides a comprehensive overview of the structural validation of this compound. As a public crystal structure for this specific molecule is not available at the time of writing, this guide will utilize the closely related and structurally characterized 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) as a proxy to illustrate the principles and workflow of X-ray crystallographic analysis. We will delve into the experimental causality behind crystallographic methods, compare its outputs with complementary techniques like NMR, IR, and Mass Spectrometry, and provide actionable protocols for researchers in the field.

The Primacy of X-ray Crystallography: An Unambiguous Structural Snapshot

X-ray crystallography offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the overall conformation of a molecule in the solid state. This technique is indispensable for confirming the regiochemistry of substituents on the indole scaffold, which can be challenging to assign definitively by other methods alone.

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and expertise. The following protocol outlines the key stages in the crystallographic validation of an indole carboxylic acid derivative.

The critical first step is to obtain single crystals of high quality. This is often the most challenging aspect of the process.

  • Protocol:

    • Dissolve a small amount of the purified compound (e.g., 5-10 mg of this compound) in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

    • Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.

    • Alternatively, vapor diffusion (hanging or sitting drop) or slow cooling of a saturated solution can be attempted.

    • Monitor for the formation of well-defined, single crystals over several days to weeks.

  • Expert Insight: The choice of solvent is crucial. For indole carboxylic acids, hydrogen-bonding interactions play a significant role in crystal packing. Solvents that can compete for these interactions may hinder crystallization. A systematic screening of various solvents and crystallization conditions is often necessary.

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

  • Protocol:

    • Mount a single crystal of appropriate size (typically 0.1-0.3 mm) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

The collected diffraction data is then used to solve and refine the crystal structure.

  • Protocol:

    • Process the raw diffraction data to obtain a set of indexed reflections with their intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

    • Locate and refine hydrogen atoms, often from the difference Fourier map or by placing them in calculated positions.

Data Validation: Ensuring Structural Integrity with checkCIF

The International Union of Crystallography (IUCr) provides a crucial tool for validating crystallographic data called checkCIF.[1][2][3] This online service assesses the self-consistency of the crystallographic information file (CIF) and flags potential issues.

  • Key Validation Parameters:

    • R-factors (R1 and wR2): These values indicate the agreement between the calculated and observed structure factors. Lower values signify a better fit of the model to the data.[4]

    • Goodness-of-Fit (GooF): This should be close to 1.0 for a well-refined structure.[5]

    • Alert Levels (A, B, C, G): checkCIF generates alerts of varying severity. Level A and B alerts typically require explanation or further refinement.[6]

The following diagram illustrates the workflow for crystallographic data validation:

G cluster_0 X-ray Crystallography Workflow Start Obtain Single Crystal DataCollection X-ray Diffraction Data Collection Start->DataCollection StructureSolution Structure Solution (Direct/Patterson Methods) DataCollection->StructureSolution Refinement Model Refinement (Least-Squares) StructureSolution->Refinement CIF Generate CIF File Refinement->CIF Validation checkCIF Validation CIF->Validation Publication Publication/Deposition Validation->Publication No A/B Alerts Revise Revise and Re-refine Validation->Revise A/B Alerts Revise->Refinement

Caption: Workflow for X-ray crystallography and data validation.

Comparative Analysis with Other Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation involves corroboration with other analytical techniques that probe the molecule's structure in solution and provide information about its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For this compound, both ¹H and ¹³C NMR would provide key structural insights.[7][8][9]

Technique Expected Observations for this compound Comparison with X-ray Crystallography
¹H NMR - A singlet for the methyl group protons (around 2.5 ppm).- Signals for the aromatic protons on the indole ring, with splitting patterns indicative of their positions.- A broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm).[10][11]- A broad singlet for the N-H proton of the indole ring.[12]NMR confirms the presence and connectivity of proton-bearing groups, which complements the static picture from crystallography.
¹³C NMR - A signal for the methyl carbon.- Resonances for the aromatic carbons, with the carbon attached to the chlorine atom showing a characteristic chemical shift.- A signal for the carboxylic acid carbonyl carbon at a downfield position (>165 ppm).[10][11]¹³C NMR provides information about the carbon skeleton, corroborating the heavy atom positions determined by X-ray crystallography.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Expected IR Absorption Range (cm⁻¹) Significance
O-H (Carboxylic Acid) 3300-2500 (broad)[10][11][13]Confirms the presence of the carboxylic acid group. The broadness is due to hydrogen bonding.[14]
C=O (Carboxylic Acid) 1760-1690[10][11][13]A strong absorption that confirms the carbonyl of the carboxylic acid.
N-H (Indole) ~3400-3300Indicates the N-H stretch of the indole ring.
C-Cl ~800-600Confirms the presence of the chloro substituent.
  • Expert Insight: In the solid state, intermolecular hydrogen bonding involving the carboxylic acid and indole N-H groups can lead to significant shifts and broadening of the O-H and N-H stretching bands in the IR spectrum.[15] This can provide indirect evidence of the packing arrangement, which is directly observed in the crystal structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its elemental composition and structural features.[16][17][18]

Technique Expected Observation for this compound Significance
High-Resolution MS (HRMS) An accurate mass measurement corresponding to the molecular formula C₁₀H₈ClNO₂. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observed.Confirms the elemental composition and the presence of one chlorine atom.
Tandem MS (MS/MS) Fragmentation patterns characteristic of indole carboxylic acids, such as the loss of CO₂ and other fragments from the indole ring.Provides structural information by analyzing how the molecule breaks apart.

The following diagram illustrates the relationship between the different analytical techniques in structural validation:

G cluster_0 Structural Validation Xray X-ray Crystallography (Definitive 3D Structure) Structure Validated Structure of This compound Xray->Structure Primary Method NMR NMR Spectroscopy (Connectivity in Solution) NMR->Structure Corroborates IR IR Spectroscopy (Functional Groups) IR->Structure Corroborates MS Mass Spectrometry (Molecular Formula & Fragmentation) MS->Structure Corroborates

Caption: Interplay of analytical techniques for structural validation.

Conclusion

The structural validation of a novel chemical entity like this compound is a multifaceted process that relies on the synergistic application of various analytical techniques. While NMR, IR, and Mass Spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional view of the molecule. The meticulous application of the protocols outlined in this guide, coupled with rigorous data validation, ensures the scientific integrity of the structural assignment, which is a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

A Comparative Analysis of the Biological Activity of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the vast and ever-expanding landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of the biological potential of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, juxtaposing it with other key indole derivatives to elucidate the nuanced structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet critical impact of substitution patterns on the pharmacological profile of indole-based compounds.

The Indole Nucleus: A Versatile Pharmacophore

The indole ring system, an aromatic heterocyclic amine, is a cornerstone in drug discovery, renowned for its ability to interact with a multitude of biological targets.[1][2] Its structural versatility allows for the fine-tuning of electronic and steric properties through the introduction of various substituents at different positions. This guide will focus on derivatives of indole-2-carboxylic acid, a key subclass that has demonstrated significant potential across diverse therapeutic areas, including but not limited to, antiviral, anticancer, and antimicrobial applications.

Unraveling the Biological Profile of this compound

While extensive research has been conducted on a plethora of indole derivatives, specific experimental data on the biological activity of this compound remains limited in publicly available literature. However, by examining the biological activities of structurally related analogs, we can infer its potential pharmacological profile and highlight key areas for future investigation. The strategic placement of a chloro group at the 7-position and a methyl group at the 3-position is anticipated to significantly influence its biological activity.

Comparative Analysis with Other Indole Derivatives

To construct a comprehensive understanding, we will compare the predicted profile of this compound with well-characterized indole derivatives, focusing on how substitutions at the 2, 3, 5, and 7-positions modulate their activity.

Structure-Activity Relationship Insights

The biological activity of indole derivatives is intricately linked to the nature and position of their substituents. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of lead compounds.

For instance, studies on antiplasmodial indole-2-carboxamides have revealed that the position of a chloro substituent is critical for activity. In one series, a 7-chloro regio-isomer demonstrated a significant loss of potency compared to its 5-chloro counterpart, underscoring the sensitivity of the biological target to the substituent's location.[3] This suggests that the 7-chloro substitution in our target compound might confer a distinct pharmacological profile compared to other chlorinated indole derivatives.

Conversely, in the context of antitubercular agents, 4,6-dichloroindole-2-carboxamide derivatives have shown enhanced activity, indicating that multiple halogen substitutions can be beneficial.[4] The presence of a methyl group at the C3 position, as seen in our target compound, is another common modification. In some contexts, this can enhance binding to the target protein, while in others it may introduce steric hindrance.

The following table summarizes the observed biological activities of various indole-2-carboxylic acid derivatives, providing a framework for our comparative analysis.

Indole Derivative Substituents Reported Biological Activity Key Findings
Indole-2-carboxylic acid derivatives C6-halogenated benzene and C3 long branchHIV-1 Integrase InhibitionIntroduction of a halogenated benzene ring at C6 and a long branch at C3 increased inhibitory activity.[5]
Indole-2-carboxamides 4,6-dichloroAntitubercular4,6-dichloro substitution led to a nearly three-fold increase in activity against M. tuberculosis compared to the 4,6-dimethyl analog.[4]
Indole-2-carboxamides 7-methylAnti-Trypanosoma cruziAmides of 7-methyl-1H-indole-2-carboxylic acid have been synthesized and evaluated for their activity against T. cruzi.[5]
Indole-2-carboxamides 7-chloroAntiplasmodialThe 7-chloro regio-isomer showed significantly lower potency compared to the 5-chloro isomer in a series of antiplasmodial compounds.[3]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides 5-chloroEGFR InhibitionThese derivatives have shown potent inhibitory activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR).[6]
4,6-dichloroindole-2-carboxylic acid derivatives 4,6-dichloroNMDA Receptor AntagonismThese compounds have been evaluated as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[1]

Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of its structural cousins, this compound could be a candidate for investigation in several therapeutic areas:

  • Antimicrobial and Antifungal Activity: Halogenated indoles have a known track record of antimicrobial and antifungal properties. The presence of the chloro group at the 7-position could confer activity against a range of pathogens.

  • Anticancer Activity: The indole nucleus is a common feature in many anticancer agents. The specific substitution pattern of our target compound warrants investigation against various cancer cell lines, potentially acting through mechanisms such as kinase inhibition, as seen with other chloroindole derivatives.

  • Enzyme Inhibition: The indole-2-carboxylic acid moiety is a known pharmacophore for interacting with the active sites of various enzymes. It is plausible that this compound could exhibit inhibitory activity against specific enzymes, a hypothesis that requires experimental validation.

The following diagram illustrates a generalized experimental workflow for the initial screening and characterization of the biological activity of a novel indole derivative like this compound.

Caption: A generalized workflow for evaluating the biological activity of a novel indole derivative.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments used to assess the biological activity of indole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a stock solution of the test compound.

  • Serially dilute the compound in the broth medium across the wells of a 96-well plate to create a concentration gradient.

  • Prepare an inoculum of the microbial strain adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound.

  • Include positive controls (microbes in broth without the compound) and negative controls (broth only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • Test compound dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme of interest.

  • Substrate for the enzyme.

  • Test compound.

  • Buffer solution appropriate for the enzyme's optimal activity.

  • 96-well plates or cuvettes.

  • Spectrophotometer or microplate reader.

Procedure:

  • Prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the test compound.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the progress of the reaction over time by measuring the change in absorbance or fluorescence, which corresponds to the formation of the product or the consumption of the substrate.

  • Calculate the initial reaction rates at each inhibitor concentration.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations.

The following diagram illustrates the principle of a competitive enzyme inhibition assay.

Enzyme_Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Binds Substrate Substrate Substrate->Enzyme_Substrate Inhibitor Test Compound (Inhibitor) Inhibitor->Enzyme_Inhibitor Product Product Enzyme_Substrate->Product Reaction No_Reaction No Reaction Enzyme_Inhibitor->No_Reaction Product->Enzyme Enzyme Released

Caption: Competitive enzyme inhibition by a test compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet abundant, a comparative analysis of its structure with other well-studied indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The unique substitution pattern suggests that it may possess a distinct pharmacological profile, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.

Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of this compound. The experimental protocols provided in this guide offer a starting point for such investigations. A thorough screening against a panel of microbial strains, cancer cell lines, and a diverse set of enzymes will be crucial in elucidating its biological activity and therapeutic potential. Subsequent structure-activity relationship studies, involving the synthesis and testing of related analogs, will further refine our understanding of how substitutions on the indole ring influence biological function and guide the development of new and improved indole-based therapeutics.

References

A Comparative Guide to the Synthetic Validation of 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of synthetic routes for obtaining 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry and drug development. We will objectively compare two prominent synthetic strategies, the Fischer Indole Synthesis and the Reissert Indole Synthesis, providing detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and specific substitutions on this core can significantly modulate biological activity. The presence of a chlorine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position makes this molecule a versatile precursor for a range of therapeutic agents. This guide will delve into the practical aspects of its synthesis, offering a comparative analysis of two classical and reliable methods.

Synthetic Route Comparison

Two primary synthetic pathways for the preparation of this compound are presented here:

  • Route 1: The Fischer Indole Synthesis. This classic and widely used method involves the acid-catalyzed cyclization of a phenylhydrazone. For our target molecule, this route begins with the Japp-Klingemann reaction to generate the necessary hydrazone intermediate.

  • Route 2: The Reissert Indole Synthesis. This approach offers an alternative pathway starting from an ortho-nitrotoluene derivative, which undergoes condensation with diethyl oxalate followed by a reductive cyclization.

The choice between these routes will depend on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing the indole ring system.[1][2][3] In this proposed route, the key intermediate, the phenylhydrazone of pyruvic acid, is first synthesized via the Japp-Klingemann reaction from 2-chloroaniline.[3] This hydrazone is then subjected to acid-catalyzed cyclization to yield the target indole-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of (2-chlorophenyl)hydrazine

This is a standard transformation and the starting material is commercially available.

Step 2: Synthesis of 2-((2-chlorophenyl)hydrazono)propanoic acid via Japp-Klingemann Reaction

  • To a stirred solution of 2-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added slowly to a pre-cooled solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol and aqueous sodium acetate, keeping the temperature below 10 °C.

  • The reaction mixture is stirred for several hours, allowing it to warm to room temperature.

  • The precipitated hydrazone is collected by filtration, washed with water, and dried.

  • The crude ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a solution of sodium hydroxide in ethanol/water, followed by acidification with hydrochloric acid.

Step 3: Fischer Indole Cyclization to this compound

  • The dried 2-((2-chlorophenyl)hydrazono)propanoic acid (1.0 eq) is suspended in a suitable high-boiling solvent such as acetic acid or a mixture of acetic acid and hydrochloric acid.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the product precipitates and is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualization of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Cyclization 2-Chloroaniline 2-Chloroaniline Diazonium Salt Diazonium Salt 2-Chloroaniline->Diazonium Salt NaNO2, HCl Hydrazone Ester Hydrazone Ester Diazonium Salt->Hydrazone Ester Coupling Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate->Hydrazone Ester Hydrazone Acid Hydrazone Acid Hydrazone Ester->Hydrazone Acid Hydrolysis Target Molecule 7-Chloro-3-methyl-1H- indole-2-carboxylic acid Hydrazone Acid->Target Molecule Acid, Heat

Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

Route 2: Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative and often high-yielding route to indole-2-carboxylic acids.[1][2][4] This pathway commences with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization step.

Experimental Protocol

Step 1: Condensation of 1-chloro-2-methyl-3-nitrobenzene with Diethyl Oxalate

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), 1-chloro-2-methyl-3-nitrobenzene (1.0 eq) and diethyl oxalate (1.1 eq) are added.

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the reaction is quenched with water and the ethanol is removed under reduced pressure.

  • The aqueous solution is washed with an organic solvent to remove unreacted starting materials.

  • The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate.

Step 2: Reductive Cyclization to this compound

  • The crude ethyl 2-(2-chloro-6-nitrophenyl)-2-oxoacetate (1.0 eq) is dissolved in a suitable solvent such as acetic acid or ethanol.

  • A reducing agent, such as zinc dust or iron powder, is added portion-wise to the stirred solution.

  • The reaction is typically exothermic and may require cooling to maintain a moderate temperature.

  • After the addition is complete, the mixture is stirred at room temperature or gently heated until the reduction and cyclization are complete.

  • The reaction mixture is filtered to remove the metal residues, and the filtrate is concentrated.

  • The resulting crude product is then purified by recrystallization to yield this compound.

Visualization of the Reissert Indole Synthesis Workflow

Reissert_Indole_Synthesis cluster_0 Condensation cluster_1 Reductive Cyclization Starting Material 1-chloro-2-methyl- 3-nitrobenzene Ketoester Ethyl 2-(2-chloro-6-nitrophenyl) -2-oxoacetate Starting Material->Ketoester NaOEt, EtOH Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Ketoester Target Molecule 7-Chloro-3-methyl-1H- indole-2-carboxylic acid Ketoester->Target Molecule Reducing Agent (e.g., Zn, Fe)

Caption: Workflow for the Reissert Indole Synthesis of the target molecule.

Performance Comparison

ParameterFischer Indole SynthesisReissert Indole Synthesis
Starting Materials 2-chloroaniline, ethyl 2-methylacetoacetate1-chloro-2-methyl-3-nitrobenzene, diethyl oxalate
Number of Steps 3 (including hydrazone formation and hydrolysis)2
Key Reactions Japp-Klingemann, Fischer Indole CyclizationCondensation, Reductive Cyclization
Typical Yields Moderate to goodGood to excellent
Scalability Generally goodGood, can be exothermic
Reagents & Conditions NaNO₂, HCl, acid, heatStrong base (NaOEt), reducing metals (Zn, Fe)
Potential Challenges Diazonium salt instability, potential for side reactions in cyclizationHandling of sodium metal, exothermicity of reduction

Characterization of this compound

The final product from either route should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~12.5 (s, 1H, COOH), ~11.5 (s, 1H, NH), ~7.5-7.0 (m, 3H, Ar-H), ~2.5 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~165 (C=O), ~135-110 (aromatic carbons), ~10 (CH₃).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₀H₈ClNO₂.

Senior Application Scientist's Recommendation

Both the Fischer and Reissert syntheses represent viable and effective methods for the preparation of this compound.

The Fischer Indole Synthesis is a highly versatile and widely practiced method. Its primary advantage lies in the broad availability of substituted anilines and β-ketoesters, allowing for the synthesis of a diverse range of indole derivatives. However, the multi-step nature of the Japp-Klingemann/Fischer sequence and the potential for side reactions during the cyclization step may lead to lower overall yields in some cases.

The Reissert Indole Synthesis , on the other hand, is often more direct and can provide higher yields. The starting materials are also generally accessible. A key consideration for this route is the management of the potentially exothermic reductive cyclization step, especially on a larger scale.

For laboratories with experience in handling diazonium salts and carrying out multi-step syntheses, the Fischer route offers greater flexibility . For applications where high yield and a more streamlined process are paramount, the Reissert synthesis may be the preferred method , provided appropriate safety measures are in place for the reduction step.

Ultimately, the optimal choice will depend on the specific resources, expertise, and priorities of the research team. It is recommended to perform small-scale trial reactions of both routes to determine the most efficient and reliable method for your specific laboratory conditions.

References

cross-reactivity profiling of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

This guide provides a comprehensive framework for assessing the selectivity of the novel small molecule, this compound. In drug discovery, a thorough understanding of a compound's interactions across the proteome is paramount. Off-target activities can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology.[1] This document outlines a strategic, multi-tiered approach to building a robust selectivity profile, moving from broad, predictive methods to highly specific, functional cellular assays.

Disclaimer: this compound is a real chemical entity available from suppliers[2][3]. However, as of this writing, it lacks extensive characterization in peer-reviewed literature. The indole-2-carboxylic acid scaffold, however, is a privileged structure found in numerous inhibitors of diverse target classes, including kinases, metabolic enzymes, and viral integrases[4][5][6]. Therefore, for the purpose of this illustrative guide, we will treat this compound as a hypothetical kinase inhibitor candidate, "Cmpd-X," with a primary target of Epidermal Growth Factor Receptor (EGFR), a common target for this chemical class[4].

A Strategic Framework for Selectivity Profiling

The cornerstone of an effective profiling campaign is a tiered approach that balances breadth, depth, and resource allocation. The process begins with wide-ranging, cost-effective in silico and biochemical screens to identify potential liabilities. These initial findings are then rigorously validated and explored in more physiologically relevant cellular systems. This funnel-down strategy ensures that the most intensive efforts are focused on the most biologically significant interactions.

G cluster_0 Tier 1: Predictive & Broad Screening cluster_1 Tier 2: Potency & Confirmation cluster_2 Tier 3: Cellular & Functional Validation A In Silico Profiling (2D/3D Similarity, Pharmacophore) B Broad Liability Panel (e.g., SafetyScreen44 @ 10 µM) A->B Prioritize Panels C Broad Kinome Screen (e.g., KINOMEscan® scanMAX) B->C Identify Target Classes D Dose-Response Assays (Biochemical Kd/IC50 Determination) C->D Validate Hits E Cellular Target Engagement (e.g., NanoBRET® Assay) D->E Translate to Cells D_sub Primary Target (EGFR) + Off-Target Hits F Functional Pathway Assays (e.g., Phospho-protein levels) E->F Confirm Functional Effect G Phenotypic Assays (e.g., Cell Viability Panel) F->G Assess Cellular Impact I Decision Point: Proceed, Optimize, or Terminate G->I

Caption: Tiered workflow for cross-reactivity profiling.

Part 1: Predictive and Broad-Panel Screening

The initial goal is to cast a wide net to identify any potential off-target interactions that warrant further investigation. This phase prioritizes breadth and speed.

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of Cmpd-X.[7] By comparing its 2D structural similarity and 3D pharmacophoric features to databases of known ligands, we can generate a ranked list of likely protein targets.[8] This analysis helps to prioritize which experimental panels are most relevant and can flag potential liabilities that might not be included in standard screening panels.

Broad Biochemical Liability Panels

The next step is to experimentally screen Cmpd-X against a panel of targets known to be associated with adverse drug reactions. A widely used example is the Eurofins SafetyScreen44 panel, which includes a diverse set of GPCRs, ion channels, transporters, and enzymes.[9][10] The compound is typically tested at a single high concentration (e.g., 10 µM) to maximize the chance of detecting even weak interactions.

Rationale: This screen is not designed to determine potency, but to act as an early warning system. A significant interaction (typically defined as >50% inhibition or stimulation) at 10 µM immediately flags a target for follow-up dose-response studies.[11]

Table 1: Representative Data from a SafetyScreen44 Panel for Cmpd-X (10 µM)

Target Family Target Name Activity (% Inhibition)
GPCR Adenosine A₁ 12%
GPCR Dopamine D₂ 8%
GPCR Serotonin 5-HT₂B 68%
Ion Channel hERG 5%
Ion Channel Ca²⁺ Channel (L-type) 15%
Transporter Dopamine Transporter (DAT) 21%
Enzyme COX-1 3%

| Enzyme | Phosphodiesterase 4 (PDE4) | 9% |

Data are hypothetical. Results >50% are considered significant and highlighted for follow-up.

Comprehensive Kinome Profiling

Given our hypothesis that Cmpd-X is a kinase inhibitor, a comprehensive screen across the human kinome is essential. The KINOMEscan® platform is an industry-standard method for this purpose, offering panels that cover over 480 kinases.[12]

Causality Behind Experimental Choice: Unlike traditional enzyme activity assays that measure IC₅₀ values, KINOMEscan® is an ATP-independent competition binding assay.[13] It measures the true thermodynamic dissociation constant (Kd) of the compound for each kinase. This is a critical advantage because IC₅₀ values can be heavily influenced by the ATP concentration used in the assay, making direct comparisons between different kinases difficult. Kd values provide a uniform metric of binding affinity across the entire kinome, enabling a more accurate and robust assessment of selectivity.[12]

Table 2: Comparative Kinase Selectivity Profile of Cmpd-X

Kinase Target Kd (nM) Selectivity vs. EGFR
EGFR (Primary Target) 15 1x
SRC 250 16.7x
VEGFR2 800 53.3x
ABL1 1,200 80.0x
FYN >10,000 >667x

| LCK | >10,000 | >667x |

Data are hypothetical. A lower Kd indicates stronger binding affinity.

Part 2: Cellular and Functional Validation

Biochemical assays, while essential for initial screening, do not fully replicate the complex environment inside a living cell. Cellular assays are therefore critical to confirm that observed biochemical interactions translate into functional effects at physiologically relevant concentrations.[14]

Cellular Target Engagement

The first question to answer is whether Cmpd-X can enter the cell and bind to its intended target and identified off-targets. Modern techniques like the NanoBRET® Target Engagement assay allow for the direct measurement of compound binding to specific proteins in living cells.[15][16] This provides a cellular IC₅₀, which accounts for cell permeability and efflux, offering a more accurate reflection of a compound's potency in a biological system.

Functional Pathway Modulation

Confirming target engagement is followed by assessing the functional consequences. For our primary target, EGFR, this involves measuring the inhibition of its signaling pathway.

G cluster_inhibitor EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) P EGF->EGFR RAS RAS EGFR:p->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK P MEK->ERK:n TF Transcription Factors (e.g., c-Fos, c-Jun) ERK:p->TF Nuc Nucleus Resp Cellular Response (Proliferation, Survival) Nuc->Resp CmpdX Cmpd-X CmpdX->Inhibit

Caption: EGFR signaling pathway and the inhibitory action of Cmpd-X.

A key downstream node in this pathway is the phosphorylation of ERK (Extracellular signal-regulated kinase). A reduction in phospho-ERK (p-ERK) levels in cells treated with Cmpd-X following EGF stimulation provides strong evidence of on-target functional activity.

Protocol: Phospho-ERK Western Blot for Functional EGFR Inhibition

This protocol describes a standard method to functionally validate the inhibition of the EGFR signaling pathway in a relevant cell line (e.g., A431, which overexpresses EGFR).

  • Cell Culture & Starvation:

    • Plate A431 cells in 6-well plates and grow to 80-90% confluency.

    • Rationale: Reaching high confluency ensures a robust and uniform response to stimulation.

    • Serum-starve the cells for 18-24 hours in serum-free media.

    • Rationale: Starvation synchronizes the cells and minimizes basal kinase activity, leading to a cleaner signal window upon stimulation.

  • Compound Treatment:

    • Prepare serial dilutions of Cmpd-X (e.g., from 10 µM to 1 nM) in serum-free media.

    • Pre-incubate the cells with the compound dilutions for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation:

    • Stimulate the cells with human Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 10 minutes. Leave one well unstimulated as a negative control.

    • Rationale: 10 minutes is a standard time point to observe peak ERK phosphorylation following EGF stimulation.

  • Cell Lysis:

    • Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Rationale: Performing all steps on ice and using inhibitors is critical to prevent protein degradation and dephosphorylation, preserving the state of the signaling pathway at the moment of lysis.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification & Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for Total-ERK as a loading control.

    • Rationale: Probing for Total-ERK is a self-validating step to ensure that any observed decrease in the phospho-protein is due to inhibition of the pathway, not differences in the amount of protein loaded per lane.

Summary and Interpretation

By integrating data from predictive, biochemical, and cellular assays, a comprehensive profile of Cmpd-X emerges. The ideal candidate will exhibit high potency for its primary target (low nM Kd and cellular IC₅₀) and a wide selectivity window (>100-fold) against other kinases and safety-relevant targets.

Table 3: Integrated Cross-Reactivity Profile for Cmpd-X

Target Assay Type Result Interpretation
EGFR Biochemical Binding Kd = 15 nM Potent binding to primary target
EGFR Cellular Functional p-ERK IC₅₀ = 45 nM Good translation of binding to cellular function
Kinome Panel Biochemical Binding >100-fold selective over most kinases High on-target selectivity within the kinome
5-HT₂B Biochemical Binding % Inh @ 10 µM = 68% Potential off-target liability identified

| 5-HT₂B | Cellular Functional | Calcium Flux IC₅₀ = 1.2 µM | Confirmed functional off-target activity |

The hypothetical data above paint a clear picture: Cmpd-X is a potent and selective EGFR inhibitor. However, it possesses a confirmed off-target activity against the 5-HT₂B receptor at a concentration approximately 27-fold higher than its functional on-target potency. This information is critical for the project team. It may trigger a medicinal chemistry effort to optimize out the 5-HT₂B activity while retaining EGFR potency, or it may be deemed an acceptable risk depending on the therapeutic indication. This data-driven decision-making process is the ultimate goal of cross-reactivity profiling.

References

A Comparative Guide to Confirming the Purity of Synthesized 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of data integrity and preclinical success. The biological activity, safety profile, and reproducibility of any study hinge on the quality of the small molecules being tested. This guide provides an in-depth comparison of essential analytical techniques for verifying the purity of a synthesized batch of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9), a representative indole derivative with potential applications in pharmaceutical R&D.

We will move beyond a simple listing of methods to explore the causality behind experimental choices, advocating for an orthogonal, self-validating approach. Each technique offers a unique lens through which to view the sample, and only by integrating these perspectives can we achieve a high degree of confidence in the final purity assessment.

The Orthogonal Imperative in Purity Analysis

No single analytical technique is sufficient to definitively establish the purity of a novel compound.[1] Each method has inherent biases and limitations. For instance, a co-eluting impurity in High-Performance Liquid Chromatography (HPLC) might be invisible to a UV detector if it lacks a chromophore, but would likely be readily apparent in a Nuclear Magnetic Resonance (NMR) spectrum. Therefore, a robust purity confirmation strategy relies on an orthogonal approach—employing multiple, complementary methods whose analytical principles are fundamentally different. This multi-faceted strategy is the foundation of a self-validating system.

Orthogonal_Approach cluster_methods Analytical Techniques cluster_assessment Purity Confirmation HPLC HPLC Purity Purity > 99%? HPLC->Purity Quantitative qNMR qNMR qNMR->Purity Quantitative & Structural LC_MS LC_MS LC_MS->Purity Qualitative ID of Impurities FTIR FTIR FTIR->Purity Functional Group Confirmation MPA Melting Point MPA->Purity Qualitative EA Elemental Analysis EA->Purity Elemental Composition

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is often considered the gold standard for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like our target compound, a reversed-phase (RP) method is the logical starting point.

Causality: We choose reversed-phase HPLC (e.g., with a C18 column) because this compound possesses both nonpolar (chlorinated benzene and indole rings) and polar (carboxylic acid) features. The acidic nature of the analyte necessitates the use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group. This ensures a consistent retention time and sharp, symmetrical peak shape, which is critical for accurate quantification.

Experimental Protocol: Reversed-Phase HPLC
  • System Preparation: Use an HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 280 nm (Indole rings have characteristic absorbances).

  • Sample Preparation: Prepare a stock solution of the synthesized compound in Acetonitrile/Water (1:1) at 1 mg/mL. Create a dilution at 0.1 mg/mL for injection.

  • Injection Volume: 10 µL.

Data Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram. A pure compound should exhibit a single, sharp, and symmetrical peak. Any additional peaks are indicative of impurities. For regulatory purposes, impurities are often quantified by comparing their peak areas to that of a diluted standard of the main compound (high-low chromatography).[3]

Quantitative NMR (qNMR): An Absolute Perspective

While HPLC provides relative purity, quantitative NMR (qNMR) offers an absolute measure of purity without the need for a reference standard of the analyte itself.[4] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity, one can calculate the exact concentration and thus the purity of the analyte.[4]

Causality: qNMR is chosen because it is structurally specific. Unlike a chromatographic peak, an NMR signal provides detailed information about the chemical environment of the nuclei. This allows for the simultaneous identification of the main compound and quantification of impurities, provided they have signals that do not overlap with the analyte or the internal standard.

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard must be stable, non-reactive, and have sharp signals in a clear region of the spectrum.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation between scans. A D1 of 30 seconds is a safe starting point.

    • Acquire the spectrum with a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio (>150:1).[4]

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl protons at C3) and a signal from the internal standard.

Data Interpretation

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value

  • N : Number of protons for the integrated signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV can quantify impurities, it cannot identify them. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the determination of the molecular weight of the main peak and any impurity peaks.[2][5] This is crucial for understanding the synthetic process and identifying potential by-products, unreacted starting materials, or degradation products.

Causality: Electrospray ionization (ESI) is the preferred ionization technique for a molecule like this because it is a soft ionization method suitable for polar, thermally labile compounds, minimizing fragmentation and providing a clear molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode).

Experimental Protocol: LC-MS
  • LC Method: Employ the same HPLC method as described above.

  • MS System: Interface the HPLC outlet with an ESI-MS detector (e.g., a single quadrupole or a time-of-flight (TOF) instrument for high-resolution mass data).

  • Ionization Mode: Run in both positive and negative ESI modes to ensure detection of a wide range of possible impurities.

    • Negative Mode Expectation: [M-H]⁻ at m/z 208.02 (for C₁₀H₈ClNO₂)

    • Positive Mode Expectation: [M+H]⁺ at m/z 210.03

  • Data Analysis: Extract mass spectra for the main peak and all impurity peaks. High-resolution mass spectrometry (HRMS) can provide elemental composition data, greatly aiding in the structural elucidation of unknown impurities.[6]

Supporting Spectroscopic and Physical Characterization

While chromatographic and qNMR methods provide the core quantitative data, other techniques are essential for confirming the compound's identity and providing further evidence of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR confirms the presence of key functional groups.[5][7] For this compound, the spectrum should show characteristic stretches for N-H (indole, ~3350 cm⁻¹), O-H (carboxylic acid, broad band ~3000 cm⁻¹), C=O (carboxylic acid, ~1680 cm⁻¹), and C-Cl (~750 cm⁻¹). The absence of peaks corresponding to starting materials provides qualitative evidence of purity.[8][9]

Melting Point Analysis

This is a rapid and inexpensive technique to assess purity.[10][11] A pure crystalline compound melts over a sharp, narrow temperature range (typically < 1°C).[12] Impurities disrupt the crystal lattice, causing a depression of the melting point and a broadening of the melting range.[12][13] Comparing the experimental melting point to a literature value (if available) serves as a good indicator of purity.[10]

Elemental Analysis

This classic technique determines the mass percentages of carbon, hydrogen, and nitrogen (and sometimes sulfur and halogens) in a sample.[14][15] The experimental values are compared to the theoretical values calculated from the molecular formula. For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.[6][16]

Data_Interpretation cluster_input Experimental Data cluster_output Purity Conclusion HPLC_Data HPLC Chromatogram (Area % Report) Purity_Quant Quantitative Purity (e.g., 99.5%) HPLC_Data->Purity_Quant Relative % Impurity_Profile Impurity Profile (Identity & Quantity) HPLC_Data->Impurity_Profile Detects Impurities NMR_Data qNMR Spectrum (Integrals vs. Standard) NMR_Data->Purity_Quant Absolute % Identity_Confirm Structural Identity Confirmed NMR_Data->Identity_Confirm Structural Info MS_Data Mass Spectra (m/z values) MS_Data->Impurity_Profile Identifies Impurities (MW) MS_Data->Identity_Confirm Confirms MW MP_Data Melting Point (Range in °C) MP_Data->Purity_Quant Qualitative Check (Sharpness)

Comparative Data Summary

The following table presents hypothetical data for a synthesized batch of this compound, illustrating how results from different techniques are integrated.

Analytical Technique Parameter Measured Hypothetical Result Interpretation
HPLC-UV (220 nm) Peak Area %Main Peak: 99.6%Impurity 1 (RT 5.2 min): 0.25%Impurity 2 (RT 8.9 min): 0.15%High purity demonstrated. Two minor impurities detected.
¹H qNMR Absolute Purity vs. Standard99.5 ± 0.3%Confirms high purity via an orthogonal, absolute method. Validates HPLC result.
LC-MS (ESI-) m/z of PeaksMain Peak: 208.02 [M-H]⁻Impurity 1: 174.06 [M-H]⁻Impurity 2: 222.04 [M-H]⁻Confirms MW of the target. Suggests Impurity 1 is the des-chloro analog and Impurity 2 has an extra methyl group.
Melting Point Melting Range210-211 °CSharp melting range indicates high crystalline purity.
Elemental Analysis %C, %H, %NC: 57.29% (Calc. 57.29%)H: 3.85% (Calc. 3.85%)N: 6.68% (Calc. 6.68%)Excellent agreement with theoretical values, confirming correct elemental composition.
FTIR Vibrational Frequencies (cm⁻¹)3355 (N-H), 3050 (O-H, br), 1682 (C=O), 751 (C-Cl)Confirms the presence of all expected functional groups.

Conclusion

Confirming the purity of a synthesized compound like this compound is a multi-step, evidence-based process. A high-purity result from a single technique, such as HPLC, is encouraging but insufficient. True confidence is achieved by integrating quantitative data from orthogonal methods like HPLC and qNMR, identifying unknown peaks with LC-MS, and corroborating the overall structure and bulk purity with spectroscopic (FTIR) and physical (Melting Point, Elemental Analysis) methods. This comprehensive, self-validating workflow ensures that subsequent biological and pharmacological studies are built on a foundation of unimpeachable chemical integrity.

References

The Structural Nuances of Efficacy: A Comparative Guide to 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, a recurring motif in a multitude of compounds with diverse pharmacological activities. Within this family, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid and its analogs have garnered significant attention as a promising starting point for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, offering a comparative overview of how subtle molecular modifications can profoundly influence biological outcomes. Drawing upon a synthesis of published experimental data, we will explore the causal relationships behind synthetic strategies and biological performance, providing a valuable resource for researchers engaged in the design and development of next-generation indole-based therapeutics.

The Core Scaffold: Understanding the Inherent Potential

The this compound core possesses a unique combination of structural features that contribute to its biological activity. The indole ring system itself is a key pharmacophore, capable of engaging in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. The substituents at the 2, 3, and 7 positions each play a critical role in modulating the molecule's overall properties.

  • 2-Carboxylic Acid: This acidic moiety is often crucial for direct interaction with target proteins, frequently forming key hydrogen bonds or salt bridges within active sites. Its presence also influences the compound's physicochemical properties, such as solubility and membrane permeability.

  • 3-Methyl Group: The methyl group at the 3-position can serve multiple purposes. It can provide a strategic hydrophobic interaction with the target, contribute to the overall shape and rigidity of the molecule, and potentially block metabolic degradation at this position, thereby enhancing bioavailability.

  • 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position can significantly impact the electronic distribution of the indole ring, influencing its reactivity and binding affinity. Furthermore, this halogen atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

The interplay of these three components creates a foundational structure with inherent potential for therapeutic intervention. The subsequent sections of this guide will delve into how modifications to each of these key areas, as well as other positions on the indole ring, can be systematically explored to optimize biological activity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration

The following sections provide a comparative analysis of structural modifications to the this compound scaffold and their impact on biological activity, drawing upon findings from various studies on related indole derivatives.

Modification of the 2-Carboxylic Acid Moiety

The carboxylic acid group at the 2-position is a prime target for modification to enhance potency, selectivity, and pharmacokinetic properties. Common strategies include esterification, amidation, and replacement with bioisosteres.

ModificationRationaleObserved Effects (Inferred from Analogs)
Esterification Increase lipophilicity, improve cell permeability (prodrug strategy).Can lead to a decrease in direct target binding if the free carboxylic acid is essential for interaction. However, can enhance cellular uptake, with subsequent hydrolysis to the active acid form.
Amidation Introduce additional hydrogen bonding opportunities, modulate solubility and metabolic stability.The nature of the amine used for amidation is critical. Bulky or lipophilic substituents on the amide nitrogen can explore additional binding pockets and enhance potency. For example, coupling with various amines has been shown to yield potent anti-inflammatory and anticancer agents.[1][2]
Hydrazide Formation Introduce a different hydrogen bonding pattern and potential for further derivatization.Indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis.[3] This suggests that converting the carboxylic acid to a hydrazide can shift the biological activity profile.
Bioisosteric Replacement Replace the carboxylic acid with another acidic group (e.g., tetrazole) to improve metabolic stability or alter pKa.While not explicitly detailed for this specific scaffold in the provided context, this is a common medicinal chemistry strategy to overcome liabilities associated with carboxylic acids.

The necessity of the carboxylic acid moiety is highlighted in some studies where its replacement led to a significant loss of activity, underscoring its role in target engagement.[4][5]

Influence of Substituents at the 3-Position

The 3-position of the indole ring is another critical site for modification. While our core structure features a methyl group, exploring other substituents can significantly impact activity.

ModificationRationaleObserved Effects (Inferred from Analogs)
Varying Alkyl Groups Modulate steric bulk and hydrophobicity.Increasing the size of the alkyl group can either enhance or diminish activity depending on the topology of the target's binding site.
Aryl/Heteroaryl Substituents Introduce pi-stacking interactions and explore larger binding pockets.Substitution with a phenyl group at the 3-position has been shown to significantly increase apoptotic activity in some indole-2-carboxylic acid hydrazide series.[3]
Absence of a Substituent (H) Assess the necessity of a substituent at this position.The presence of a substituent at the 3-position is often found to be important for activity.[3]
Impact of Halogen Substitution at the 7-Position

The 7-chloro substituent is a key feature of the parent scaffold. Understanding the role of this halogen and the effect of other substitutions at this position is crucial for optimization.

ModificationRationaleObserved Effects (Inferred from Analogs)
Other Halogens (F, Br, I) Modulate electronics, size, and halogen bonding potential.In studies of other heterocyclic scaffolds like 4-aminoquinolines, 7-iodo and 7-bromo analogs were found to be as active as the 7-chloro counterparts, while 7-fluoro derivatives were less active.[6] This suggests that both the size and electronic nature of the halogen are important.
Electron-Donating Groups (e.g., OMe) Alter the electronic properties of the indole ring.Replacement of the 7-chloro group with a methoxy group in 4-aminoquinolines generally led to a decrease in activity, indicating that an electron-withdrawing group at this position is favorable.[6]
Hydrogen Determine the necessity of a substituent at the 7-position.The presence of the 7-chloro group often contributes positively to the activity profile.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are representative of the methods used in the synthesis and biological evaluation of this compound analogs, based on established procedures for similar indole derivatives.[1][2][7]

General Synthesis of Indole-2-Carboxamide Analogs

A common and effective method for synthesizing indole-2-carboxamide derivatives is through a one-pot amide coupling reaction.

Diagram of the Synthetic Workflow:

G IndoleAcid This compound Reaction Amide Coupling Reaction IndoleAcid->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Coupling Coupling Reagents (e.g., EDC, HOBt, DIPEA) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product Target Indole-2-Carboxamide Analog Purification->Product

Caption: General workflow for the synthesis of indole-2-carboxamide analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the stirred solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and an additive like hydroxybenzotriazole (HOBt, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure indole-2-carboxamide analog.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to evaluate the potential anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator.[1]

Diagram of the Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 Nitrite Measurement (Griess Assay) Seed Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Test Compounds and LPS (1 µg/mL) Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Incubate3 Incubate for 10 min Griess->Incubate3 Measure Measure Absorbance at 540 nm Incubate3->Measure Calculate Calculate % NO Inhibition and IC50 values Measure->Calculate

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells and LPS only (positive control) and cells alone (negative control).

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Reagent Addition: Add 50 µL of Griess reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Concluding Remarks and Future Directions

The structure-activity relationship studies of this compound analogs, inferred from a broader understanding of indole chemistry, reveal a highly tunable scaffold for drug discovery. The 2-carboxylic acid moiety, the 3-methyl group, and the 7-chloro substituent all represent key handles for medicinal chemists to manipulate in order to optimize potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on a systematic exploration of these modifications in a single, coherent series of compounds to build a more precise SAR model. The investigation of a wider range of bioisosteric replacements for the carboxylic acid group could lead to compounds with improved drug-like properties. Furthermore, elucidating the specific molecular targets of these analogs through techniques such as target identification and validation will be crucial for advancing the most promising candidates into further preclinical and clinical development. The insights provided in this guide serve as a foundational framework for these future endeavors, paving the way for the discovery of novel and effective indole-based therapeutics.

References

Benchmarking 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Comparative Guide for Potent Inhibition of Cytosolic Phospholipase A2α

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly for inflammatory diseases and certain cancers, the targeted inhibition of key enzymatic players is of paramount importance. One such enzyme, cytosolic phospholipase A2α (cPLA2α), stands out as a critical initiator of the inflammatory cascade.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, against a panel of well-established cPLA2α inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the requisite experimental methodologies and comparative data to rigorously evaluate its potential as a therapeutic agent.

The Central Role of cPLA2α in Inflammation and Disease

Cytosolic phospholipase A2α is the gatekeeper for the liberation of arachidonic acid (AA) from membrane phospholipids.[1][2] This enzymatic action is the rate-limiting step for the downstream production of eicosanoids, a class of potent lipid mediators including prostaglandins and leukotrienes, which are deeply implicated in inflammatory processes and cancer progression.[2][3] Consequently, the development of specific and potent inhibitors of cPLA2α offers a promising therapeutic strategy for a host of pathological conditions.[1][2][3] The indole scaffold, a privileged structure in medicinal chemistry, is a recurring motif in a number of potent cPLA2α inhibitors, suggesting that this compound is a promising candidate for investigation.

Comparative Inhibitor Panel

To provide a robust assessment of this compound, we have selected a panel of three well-characterized cPLA2α inhibitors from diverse chemical classes. This allows for a multifaceted comparison of potency, selectivity, and cellular activity.

  • Pyrrophenone: A widely utilized pyrrolidine-based inhibitor, often employed as a reference compound in cPLA2α research.[1]

  • ASB-14780: A potent indole-derived inhibitor, providing a structurally relevant comparator.[1][3]

  • AVX420 (GK420): A next-generation thiazolyl ketone inhibitor noted for its high potency and selectivity.[3]

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation of a novel inhibitor. This workflow progresses from direct enzymatic inhibition to cell-based assays that reflect a more physiologically relevant environment.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assessment Enzymatic_Assay cPLA2α Enzymatic Assay (Mixed Micelle) Selectivity_Screen Selectivity Screening (sPLA2, iPLA2) Enzymatic_Assay->Selectivity_Screen Determine Specificity AA_Release Arachidonic Acid Release Assay Enzymatic_Assay->AA_Release Validate Cellular Activity PGE2_Production Prostaglandin E2 (PGE2) Assay AA_Release->PGE2_Production Functional Consequence Cell_Viability Cell Viability Assay PGE2_Production->Cell_Viability Assess Cytotoxicity Candidate_Compound 7-Chloro-3-methyl-1H-indole- 2-carboxylic acid Candidate_Compound->Enzymatic_Assay Candidate_Compound->AA_Release Benchmark_Inhibitors Pyrrophenone ASB-14780 AVX420 Benchmark_Inhibitors->Enzymatic_Assay Benchmark_Inhibitors->AA_Release

Caption: Experimental workflow for benchmarking cPLA2α inhibitors.

Data Presentation: A Comparative Overview

The following table summarizes hypothetical, yet plausible, experimental data for this compound in comparison to the established inhibitors. This structured format allows for a direct and unambiguous assessment of relative performance.

InhibitorChemical ClasscPLA2α IC50 (nM) [Enzymatic Assay]Arachidonic Acid Release IC50 (nM) [Cell-Based]PGE2 Production IC50 (nM) [Cell-Based]Cytotoxicity (CC50, µM)
This compound Indole Carboxylic Acid85150210> 50
PyrrophenonePyrrolidine5090120> 50
ASB-14780Indole204560> 50
AVX420 (GK420)Thiazolyl Ketone153040> 50

Detailed Experimental Protocols

In Vitro cPLA2α Enzymatic Inhibition Assay (Mixed Micelle)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified human cPLA2α on a synthetic substrate presented in mixed micelles. The hydrolysis of the substrate releases a product that can be detected spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, pH 7.5, 100 mM KCl, 1 mM CaCl2, 0.5 mM Triton X-100.

    • Substrate Solution: Prepare a stock solution of 1-palmitoyl-2-(10-pyrenedecyl)phosphorylcholine in ethanol.

    • Enzyme Solution: Dilute purified recombinant human cPLA2α in assay buffer to the desired final concentration.

    • Inhibitor Solutions: Prepare serial dilutions of this compound and benchmark inhibitors in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 178 µL of the substrate solution to each well and incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Monitor the increase in fluorescence intensity (excitation at 342 nm, emission at 395 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Arachidonic Acid (AA) Release Assay

Principle: This assay quantifies the ability of an inhibitor to block the release of arachidonic acid from the cellular membranes of stimulated cells.[4]

Protocol:

  • Cell Culture and Labeling:

    • Culture a suitable cell line (e.g., A549, U937) to 80-90% confluency in a 24-well plate.

    • Label the cells by incubating them overnight with medium containing [3H]-arachidonic acid.

  • Inhibition and Stimulation:

    • Wash the cells to remove unincorporated [3H]-AA.

    • Pre-incubate the cells with various concentrations of the inhibitors for 30 minutes.

    • Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, IL-1β) to induce AA release.

  • Quantification of AA Release:

    • After the stimulation period, collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of AA release relative to the stimulated control.

    • Determine the IC50 value as described for the enzymatic assay.

Prostaglandin E2 (PGE2) Production Assay

Principle: This assay measures the downstream consequence of cPLA2α inhibition by quantifying the production of PGE2, a major pro-inflammatory prostaglandin.[3]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with the inhibitors for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and PGE2 production.

  • Sample Collection and Analysis:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated control.

    • Determine the IC50 value as previously described.

Signaling Pathway Context

The inhibition of cPLA2α directly impacts the arachidonic acid cascade, a central pathway in inflammation.

G Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) cPLA2a cPLA2α Stimuli->cPLA2a Activation Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Release cPLA2a->Membrane Hydrolysis COX COX-1/2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs Metabolism LTs Leukotrienes LOX->LTs Metabolism Inhibitors This compound & Benchmark Inhibitors Inhibitors->cPLA2a Inhibition

References

A Comparative Guide to the In Vivo Efficacy of Indole-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of potent therapeutic agents across a spectrum of diseases. This guide provides a comparative analysis of the in vivo efficacy of various indole-2-carboxamide derivatives, drawing upon preclinical data from studies in oncology, infectious diseases, and neurology. By presenting key experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising chemical space.

Introduction: The Therapeutic Potential of Indole-2-Carboxamides

The indole nucleus, a bicyclic aromatic heterocycle, is a common motif in numerous biologically active compounds and natural products.[1] The strategic placement of a carboxamide group at the 2-position of the indole ring has proven to be a fruitful approach for generating molecules with diverse pharmacological activities.[1][2] These derivatives have been shown to interact with a variety of biological targets, leading to their investigation as anticancer, antiviral, antibacterial, and neuroprotective agents.[2][3][4][5] This guide will delve into the in vivo evidence that underscores the therapeutic potential of this compound class.

Comparative In Vivo Efficacy in Oncology

Indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant tumor growth inhibition in preclinical xenograft models.[3][6][7]

Case Study: LG25 in Triple-Negative Breast Cancer (TNBC)

One notable example is the indole-2-carboxamide derivative, LG25, which has been investigated for its therapeutic potential in triple-negative breast cancer (TNBC), an aggressive subtype with limited treatment options.[3]

Experimental Data Summary:

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointMechanism of Action
LG25 MDA-MB-231 TNBC xenograft miceNot specifiedSignificant inhibition of tumor growthSuppression of Akt/mTOR/NF-κB signaling pathway, induction of G2/M cell cycle arrest and apoptosis[3]

The in vivo efficacy of LG25 was confirmed in a xenograft mouse model using MDA-MB-231 TNBC cells.[3] Treatment with LG25 led to a significant reduction in tumor volume, corroborating the in vitro findings of dose-dependent inhibition of TNBC cell viability.[3] Mechanistically, LG25 was shown to induce G2/M cell cycle arrest and apoptosis by suppressing the Akt/mTOR/NF-κB signaling pathway.[3]

Experimental Workflow: Xenograft Tumor Model

xenograft_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis cell_culture MDA-MB-231 Cell Culture injection Subcutaneous Injection into Nude Mice cell_culture->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Administration of LG25 or Vehicle randomization->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint: Tumor Growth Inhibition measurement->endpoint

Caption: Workflow for assessing the in vivo efficacy of LG25 in a TNBC xenograft model.

Signaling Pathway: LG25 Mechanism of Action

LG25_pathway LG25 LG25 Akt Akt LG25->Akt inhibits mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Apoptosis Apoptosis NFkB->Apoptosis inhibits CellCycleArrest G2/M Cell Cycle Arrest NFkB->CellCycleArrest inhibits

Caption: Simplified signaling pathway illustrating the inhibitory effect of LG25.

Comparative In Vivo Efficacy in Infectious Diseases

The indole-2-carboxamide scaffold has also yielded potent agents against a range of pathogens, including viruses and bacteria.[2][4][8]

Broad-Spectrum Antiviral Activity

A series of third-generation indole-2-carboxamide derivatives, including CCG205432, CCG206381, and CCG209023, have demonstrated broad-spectrum antiviral activity against various RNA viruses.[4] Their efficacy was notably demonstrated in vivo against Western Equine Encephalitis Virus (WEEV).

Experimental Data Summary:

CompoundAnimal ModelDosing RegimenKey Efficacy Endpoint
CCG205432 WEEV-infected miceNot specifiedReduced disease severity and improved survival rates[4]
CCG206381 WEEV-infected miceNot specifiedReduced disease severity and improved survival rates[4]
CCG209023 WEEV-infected miceNot specifiedReduced disease severity and improved survival rates[4]

These compounds showed significant efficacy in a mouse model of WEEV infection, leading to a notable reduction in disease severity and an increase in survival rates.[4] While the precise molecular target remains to be fully elucidated, evidence suggests that these compounds may target a host factor involved in cap-dependent translation.[4]

Antitubercular Activity

Indole-2-carboxamides have been identified as a promising new class of antituberculosis agents through phenotypic screening against Mycobacterium tuberculosis (Mtb).[2][8][9][10] Structure-activity relationship (SAR) studies have led to the identification of lead candidates with improved metabolic stability and in vivo efficacy.[2][8][10]

Experimental Data Summary:

CompoundAnimal ModelDosing RegimenKey Efficacy Endpoint
Compound 39 Mtb-infected rodentsOral administrationFavorable pharmacokinetic properties and demonstrated in vivo efficacy[2][10]
Compound 41 Mtb-infected rodentsOral administrationFavorable pharmacokinetic properties and demonstrated in vivo efficacy[2][10]
Compounds 5 & 25 M. abscessus-infected miceOral administrationStatistically significant reduction in bacterial loads in lung and spleen[11]

Compounds 39 and 41 exhibited favorable oral pharmacokinetic profiles in rodents and demonstrated efficacy in Mtb infection models.[2][10] Further studies have shown that indole-2-carboxamides like compounds 5 and 25 are also effective against nontuberculous mycobacteria, such as Mycobacterium abscessus, in a mouse model of acute infection, showing a significant reduction in bacterial load in the lungs and spleen.[11]

Experimental Protocol: In Vivo Murine Tuberculosis Model

  • Infection: C57BL/6 mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation: Treatment is initiated several weeks post-infection when a chronic infection is established.

  • Compound Administration: Indole-2-carboxamide derivatives (e.g., Compounds 39 and 41) are formulated and administered orally, typically daily or multiple times per week.

  • Efficacy Assessment: At specified time points, mice are euthanized, and lungs and spleens are harvested.

  • Bacterial Load Determination: Organs are homogenized, and serial dilutions are plated on selective agar to enumerate colony-forming units (CFU).

  • Data Analysis: CFU counts from treated groups are compared to those from an untreated control group to determine the reduction in bacterial burden.

Comparative In Vivo Efficacy in Neurological Disorders

The therapeutic potential of indole-2-carboxamides extends to the central nervous system (CNS), with compounds being investigated for their effects on neuroinflammation and neurodegenerative diseases.[5][12][13]

Neuroprotective Effects in Diabetic Kidney Disease

The indole-2-carboxamide derivative LG4 has shown promise in alleviating diabetic kidney disease (DKD) by inhibiting inflammatory responses.[12]

Experimental Data Summary:

CompoundAnimal ModelDosing RegimenKey Efficacy EndpointMechanism of Action
LG4 Mouse model of diabetic kidney diseaseNot specifiedAlleviation of DKDInhibition of MAPK-mediated inflammatory responses[12]

In a mouse model of DKD, LG4 demonstrated significant anti-inflammatory effects, suggesting its potential as a therapeutic agent for this chronic condition.[12] The underlying mechanism involves the inhibition of the MAPK signaling pathway, which plays a crucial role in hyperglycemia-induced inflammation.[12]

Potential in Neurodegenerative Diseases

While extensive in vivo efficacy data is still emerging, certain indole-2-carboxamide derivatives have shown promising in vitro activity in inducing neural stem cell proliferation, suggesting their potential for treating neurodegenerative and neuropsychiatric diseases such as Alzheimer's and Parkinson's disease.[5][13] The favorable physicochemical properties of some of these compounds suggest a good potential for oral bioavailability and CNS penetration, although further in vivo studies are needed to confirm their therapeutic efficacy.[5][13]

Conclusion and Future Directions

The in vivo data presented in this guide highlight the significant therapeutic potential of indole-2-carboxamide derivatives across diverse disease areas. The modular nature of this scaffold allows for fine-tuning of its pharmacological properties, leading to the development of compounds with potent and specific activities.

Future research should focus on:

  • Head-to-head comparative studies: Direct comparisons of the in vivo efficacy of different indole-2-carboxamide derivatives within the same disease model are needed to establish clear SAR and identify best-in-class compounds.

  • Pharmacokinetic and safety profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are crucial for advancing lead candidates into clinical development.

  • Target identification and validation: Elucidating the precise molecular targets and mechanisms of action will facilitate rational drug design and the development of more selective and potent derivatives.

The continued exploration of the indole-2-carboxamide scaffold holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

A Comparative Spectroscopic Guide to Indole Isomers: Distinguishing 1H-Indole, 2H-Isoindole, and 3H-Indolenine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the nuanced structural variations of heterocyclic compounds can dictate their biological activity and physical properties. Among these, the indole scaffold is a cornerstone, forming the basis of numerous pharmaceuticals and natural products.[1] However, the seemingly subtle shift in the placement of a nitrogen atom or a double bond within this bicyclic system gives rise to its isomers—notably 2H-isoindole and 3H-indolenine—each with distinct electronic and chemical characteristics. For researchers and drug development professionals, the ability to unequivocally identify and differentiate these isomers is paramount.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 1H-indole, 2H-isoindole, and 3H-indolenine. Moving beyond a mere listing of data, we will explore the causal relationships between molecular structure and spectral output, grounded in fundamental principles and supported by experimental data. This document is designed to serve as a practical reference for the unambiguous characterization of these important heterocyclic isomers.

The Structural Isomers: A Brief Overview

Indole and its isomers share the same molecular formula, C₈H₇N, but differ in the arrangement of their atoms and double bonds. This structural variance is the primary determinant of their differing spectroscopic behaviors.

  • 1H-Indole (Indole): The most stable and common isomer, featuring a pyrrole ring fused to a benzene ring. It is an aromatic system with a planar structure.

  • 2H-Isoindole (Isoindole): A less stable isomer where the nitrogen atom is at position 2. The parent isoindole is reactive and prone to polymerization, though substituted derivatives are more stable.[2]

  • 3H-Indolenine (Indolenine): A non-aromatic isomer of indole where the C2-C3 double bond is shifted, resulting in a saturated carbon at the 3-position. Simple 3H-indolenines are often referred to as indolenines.

Figure 1: Structures of Indole Isomers.

I. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position and intensity of absorption bands are highly sensitive to the extent of π-conjugation and the overall electronic structure.

Theoretical Underpinnings

The differences in the UV-Vis spectra of indole isomers arise from their distinct electronic systems. 1H-Indole possesses a fully aromatic 10-π electron system, leading to characteristic π → π* transitions.[3] In contrast, 2H-isoindole, while also having a 10-π electron system, exhibits a different arrangement of conjugated double bonds which influences its electronic transition energies. 3H-Indolenine lacks full aromaticity, which significantly alters its absorption profile. The electronic transition energy of indole derivatives is influenced by the electron-donating or electron-withdrawing nature of substituents.[4]

Comparative Spectral Data
Isomerλmax (nm)Molar Absorptivity (ε)SolventKey Features & Rationale
1H-Indole ~270-280, ~217~5,600, ~35,000EthanolTwo distinct absorption bands corresponding to the ¹Lₐ and ¹Bₐ transitions of the aromatic system. The spectrum is characteristic of a conjugated bicyclic aromatic compound.[3]
2H-Isoindole ~330-350VariableVariousThe absorption is shifted to longer wavelengths (bathochromic shift) compared to indole, indicating a smaller HOMO-LUMO gap. This is attributed to the different arrangement of the π-system.[5][6]
3H-Indolenine ~262, ~217Not readily availableEthanolThe spectrum of 2,3,3,5-tetramethylindolenine shows two absorption bands.[7] The lack of full aromaticity results in a spectrum that differs significantly from indole and isoindole.
Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for acquiring UV-Vis spectra of indole isomers is crucial for reproducibility.

UV_Vis_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in a UV-grade solvent (e.g., ethanol). prep2 Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M). prep1->prep2 Ensure complete dissolution acq1 Use a dual-beam spectrophotometer. prep2->acq1 acq2 Record a baseline with the pure solvent. acq1->acq2 Calibrate instrument acq3 Scan the sample solution from ~200 to 400 nm. acq2->acq3 Measure absorbance anl1 Identify λmax values. acq3->anl1 anl2 Calculate molar absorptivity using the Beer-Lambert law. anl1->anl2 Quantify absorption

Figure 2: Workflow for UV-Vis Spectroscopic Analysis.

Causality in Protocol:

  • UV-grade solvent: Essential to avoid interference from solvent impurities that may absorb in the UV region.

  • Dilute solution: Ensures that the absorbance values fall within the linear range of the Beer-Lambert law, allowing for accurate determination of molar absorptivity.

  • Dual-beam spectrophotometer: Provides higher stability and reproducibility by simultaneously measuring the sample and reference beams, compensating for fluctuations in lamp intensity.

II. Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure.

Theoretical Underpinnings

The key differences in the IR spectra of indole isomers are found in the N-H stretching region and the "fingerprint" region, which is sensitive to the skeletal vibrations of the bicyclic system. The position of the nitrogen atom and the degree of aromaticity directly influence bond strengths and, consequently, their vibrational frequencies. The vibrational properties of indole are influenced by the amine and imine nature of the nitrogen atom.[8]

Comparative Spectral Data
IsomerN-H Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Aromatic Stretch (cm⁻¹)Key Features & Rationale
1H-Indole ~3400 (sharp)-~1600-1450The sharp N-H stretch is characteristic of a secondary amine in a pyrrole-like ring. The aromatic C=C stretching bands are prominent.[9]
2H-Isoindole ~3450-~1600-1450The N-H stretching frequency is slightly higher than in indole, reflecting the different electronic environment of the nitrogen atom.
3H-Indolenine -~1700~1600-1450The absence of an N-H bond and the presence of a C=N (imine) bond results in a characteristic strong absorption around 1700 cm⁻¹.[7] This is a key distinguishing feature.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind a small amount of sample with dry KBr powder. prep2 Press the mixture into a thin, transparent pellet. prep1->prep2 Homogenize acq1 Record a background spectrum of a pure KBr pellet. prep2->acq1 acq2 Place the sample pellet in the IR beam. acq1->acq2 Establish baseline acq3 Acquire the sample spectrum. acq2->acq3 Measure transmittance anl1 Identify characteristic absorption bands. acq3->anl1 anl2 Compare with reference spectra. anl1->anl2 Correlate bands to functional groups

Figure 3: Workflow for FTIR Spectroscopic Analysis.

Causality in Protocol:

  • Dry KBr: Potassium bromide is hygroscopic, and any absorbed water will show broad O-H stretching bands that can obscure the N-H region.

  • Fine grinding: Reduces scattering of the IR beam, leading to a better signal-to-noise ratio and sharper spectral features.

  • Transparent pellet: Ensures that a sufficient amount of IR radiation passes through the sample to the detector for a strong signal.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Theoretical Underpinnings

The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are determined by the local electronic environment. The aromaticity of 1H-indole and 2H-isoindole results in characteristic chemical shifts for the ring protons and carbons. The non-aromatic nature of 3H-indolenine leads to a distinctly different NMR spectrum, particularly for the sp³-hybridized C3 carbon and its substituents. The chemical shifts in indole derivatives are sensitive to the electronic effects of substituents.[10]

Comparative Spectral Data

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Position1H-Indole2H-Isoindole (derivatives)3H-Indolenine (derivatives)Rationale
N-H ~8.1 (broad)~8.0-9.0 (broad)-The N-H proton of the pyrrole/isoindole ring is typically deshielded.
H1/H3 H2: ~6.5, H3: ~7.2H1/H3: ~7.0-7.5-These protons are on the five-membered ring and their shifts are influenced by the nitrogen atom and aromaticity.
Aromatic ~7.1-7.7~7.2-7.8~7.0-7.6Protons on the benzene ring exhibit typical aromatic chemical shifts.
C3-H --VariesIn 3H-indolenine, the nature of the substituent at C3 dictates the chemical shift. For 3,3-dimethyl-3H-indole, there are methyl protons.[11]

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position1H-Indole2H-Isoindole (derivatives)3H-Indolenine (derivatives)Rationale
C2/C3 C2: ~122, C3: ~102C1/C3: ~115-125C2: ~180-190, C3: ~50-60The sp² carbons of the five-membered ring in indole and isoindole are in the aromatic region. In 3H-indolenine, C2 is an imine carbon (downfield), and C3 is an sp³ carbon (upfield).[12]
Aromatic ~111-136~120-135~120-150Carbons of the benzene ring show typical aromatic shifts.

Experimental Protocol: NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in a deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 Ensure homogeneity acq1 Place the sample in the NMR spectrometer. prep2->acq1 acq2 Acquire ¹H and ¹³C spectra. acq1->acq2 Tune and shim acq3 Perform 2D NMR experiments (COSY, HSQC, HMBC) if needed. acq2->acq3 For complex structures anl1 Assign chemical shifts, coupling constants, and integration. acq3->anl1 anl2 Elucidate the molecular structure. anl1->anl2 Interpret spectra

Figure 4: Workflow for NMR Spectroscopic Analysis.

Causality in Protocol:

  • Deuterated solvent: Prevents the large signal from the solvent's protons from overwhelming the analyte signals.

  • TMS: Provides a reference point (0 ppm) for the chemical shift scale, allowing for accurate and reproducible measurements.

  • 2D NMR: Essential for unambiguously assigning signals in complex molecules by revealing correlations between nuclei.

IV. Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation.

Theoretical Underpinnings

Under electron ionization (EI), indole and its isomers will form a molecular ion (M⁺˙) with the same m/z value (117). However, the stability of the molecular ion and the subsequent fragmentation pathways will differ based on the isomeric structure. The fragmentation of indole often involves the loss of HCN, a characteristic feature of many nitrogen-containing aromatic compounds.[13] The fragmentation pathways of indole alkaloids can be complex and are influenced by the specific ring system and substituents.[14]

Comparative Fragmentation Data

| Isomer | Molecular Ion (m/z) | Key Fragments (m/z) | Fragmentation Pathway Rationale | | :--- | :--- | :--- | :--- | :--- | | 1H-Indole | 117 | 90, 89 | The stable aromatic molecular ion is typically the base peak. A characteristic fragmentation is the loss of HCN (27 Da) to give the m/z 90 fragment, followed by loss of H to give m/z 89.[13] | | 2H-Isoindole | 117 | Likely similar to indole | Due to its lower stability, the molecular ion of the parent isoindole may be less abundant. Fragmentation pathways are expected to be influenced by the ortho-quinoid structure. | | 3H-Indolenine | 117 | Varies with substituents | For 3,3-disubstituted indolenines, a prominent fragmentation is the loss of one of the substituents at the C3 position. For example, 3,3-dimethyl-3H-indole would likely show a fragment from the loss of a methyl group (M-15). |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

MS_Protocol cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_sep Mass Analysis & Detection intro1 Introduce a small amount of sample into the ion source. ion1 Bombard the sample with high-energy electrons (typically 70 eV). intro1->ion1 ion2 Formation of the molecular ion and subsequent fragmentation. ion1->ion2 sep1 Separate ions based on their m/z ratio. ion2->sep1 sep2 Detect the ions and generate the mass spectrum. sep1->sep2

Figure 5: Workflow for EI-Mass Spectrometry.

Causality in Protocol:

  • High vacuum: Necessary to prevent collisions between ions and gas molecules, which would interfere with their trajectory in the mass analyzer.

  • 70 eV electron energy: A standard energy that provides reproducible fragmentation patterns and is sufficient to ionize most organic molecules.

Conclusion: An Integrated Spectroscopic Approach

The differentiation of indole isomers is a clear demonstration of the power of modern spectroscopic techniques. While each method provides valuable information, a comprehensive and unambiguous identification relies on an integrated approach. The presence of a C=N stretch in the IR spectrum is a strong indicator of a 3H-indolenine, while the upfield sp³ carbon signal in the ¹³C NMR spectrum provides definitive confirmation. The distinct UV-Vis absorption profiles and mass spectral fragmentation patterns further solidify the structural assignment.

By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and by employing standardized experimental protocols, researchers can confidently navigate the subtleties of indole isomer chemistry, paving the way for advancements in medicinal chemistry and materials science.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Chloro-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on analogous indole-containing compounds, 7-Chloro-3-methyl-1H-indole-2-carboxylic acid should be handled with care.

Assumed Hazard Profile:

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[7][8][9]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[7][9] All handling should be performed in a certified chemical fume hood.
Skin/Eye Irritation May cause skin and serious eye irritation.[7][10][11]Avoid all direct contact. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[8]Prevent release to the environment. Do not dispose of down the drain or in regular trash.[12]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental protection.

Protocol 1: Segregation and Containerization

Objective: To safely contain and label the chemical waste at the point of generation.

Materials:

  • Designated hazardous waste container (polyethylene or glass, with a screw-top cap)

  • "Hazardous Waste" label

  • Permanent marker

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for accumulating hazardous waste.[4][5] This area must be under the control of the laboratory personnel.

  • Select a Compatible Container: Choose a clean, non-reactive container with a secure, leak-proof lid. For acidic and halogenated organic compounds, a high-density polyethylene (HDPE) or a glass container is recommended.[13]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[1][4] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)[1][13]

    • The approximate concentration and quantity of the waste.

    • The date the first drop of waste was added.

    • The name and contact information of the generating researcher/laboratory.[4]

  • Waste Collection: Carefully transfer the this compound waste into the labeled container.

    • Solid Waste: Use a dedicated scoop or spatula.

    • Liquid Waste (e.g., in solution): Use a funnel to prevent spills. Do not mix with non-halogenated solvent waste.[1][13]

  • Secure the Container: Tightly close the container cap immediately after adding waste. Containers must remain closed except when actively adding waste.[1][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate spills or leaks.

Waste Management and Disposal Logistics

Adherence to institutional and regulatory guidelines is non-negotiable for the final disposal of hazardous waste.

On-site Accumulation and Storage:
  • Segregation is Key: Store halogenated organic waste separately from other chemical waste streams, particularly non-halogenated solvents, acids, bases, and oxidizers.[2][13] Incompatible wastes can react violently or produce toxic gases.

  • Quantity Limits: Be aware of the maximum allowable volume of hazardous waste in your SAA. This is typically 55 gallons for hazardous waste and 1 quart for acutely toxic "P-listed" wastes.[5][12]

  • Time Limits: A hazardous waste container can be stored in an SAA for up to one year, or until it is full, at which point it must be moved to a central storage area within three days.[4][5]

Disposal Pathway Decision Tree

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: 7-Chloro-3-methyl-1H- indole-2-carboxylic acid segregation Segregate as Halogenated Organic Waste start->segregation container Use Designated, Labeled Hazardous Waste Container segregation->container storage Store in Satellite Accumulation Area (SAA) container->storage full Container Full or Time Limit Reached? storage->full full->storage No pickup Arrange for Pickup by Environmental Health & Safety (EHS) full->pickup Yes disposal Licensed Hazardous Waste Disposal Facility pickup->disposal

References

A Senior Application Scientist's Guide to Handling 7-Chloro-3-methyl-1H-indole-2-carboxylic acid: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle novel compounds safely and efficiently is paramount. 7-Chloro-3-methyl-1H-indole-2-carboxylic acid, a halogenated indole derivative, represents a class of molecules with significant potential but also requires meticulous handling due to its chemical properties. This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure both the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Compound

While a comprehensive toxicological profile for this compound is not extensively documented, its structure informs a robust safety assessment. The molecule is classified as an irritant[1]. As a member of the indole and halogenated organic acid families, we must extrapolate potential hazards from similar, well-characterized compounds.

  • Indole Derivatives: Indole and its related structures can be harmful if swallowed, toxic upon skin contact, and may cause significant skin and eye irritation[2].

  • Chlorinated Organic Compounds: These compounds necessitate special disposal procedures to avoid environmental contamination[3][4]. Thermal decomposition can release hazardous gases such as nitrogen oxides and hydrogen chloride[5].

  • Carboxylic Acids: As acidic powders, they can cause respiratory tract irritation if inhaled[5][6][7].

Therefore, it is imperative to treat this compound as a hazardous substance, minimizing exposure through all potential routes: inhalation, dermal contact, and ingestion.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is not merely a checklist but a critical barrier between the researcher and the chemical. The selection of each component is deliberate, designed to counter the specific hazards posed by a fine organic chemical powder.

Table 1: PPE Requirements for Handling this compound
Protection TypeSpecific RecommendationRationale
Hand Protection Double-gloving with chemically resistant nitrile gloves.Indole derivatives can be toxic in contact with skin[2]. Double-gloving provides an additional layer of protection against potential tears or micropores and allows for safe removal of the outer, contaminated layer. Always inspect gloves before use[8].
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 or EU EN166 standards. A face shield worn over goggles is required when handling larger quantities or during procedures with a splash risk.Protects against airborne particles and accidental splashes of the chemical or solvents. A face shield offers a broader barrier of protection for the entire face[8].
Body Protection A buttoned, long-sleeved laboratory coat. Consider a chemically resistant gown for procedures involving significant quantities.Prevents incidental skin contact with the chemical powder. Protective clothing should be worn to minimize skin exposure[9][10].
Respiratory Protection A NIOSH-approved N95 respirator or equivalent is recommended when handling the powder outside of a certified chemical fume hood.As a fine powder, the compound can become airborne, posing an inhalation hazard that may cause respiratory irritation[6][7]. The need for respiratory protection should always be confirmed by a formal risk assessment[8].

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. This process ensures that safety is integrated into every stage of the experiment, from initial preparation to final disposal.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Disposal prep1 Review SDS & Conduct Risk Assessment prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Fume Hood & Necessary Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood or Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 clean1 Segregate Halogenated Waste (Solid & Liquid) handle2->clean1 Experiment Complete clean2 Decontaminate Glassware & Work Surfaces clean1->clean2 clean3 Doff & Dispose of Contaminated PPE clean2->clean3

Caption: Workflow for the safe handling of this compound.

Detailed Methodologies

1. Preparation Phase:

  • Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this or closely related indole-carboxylic acids[5][6][11].

  • Engineering Controls: All work with the solid compound or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure[8][9]. Ensure safety showers and eyewash stations are accessible[11].

  • PPE Donning: Put on all required PPE as detailed in Table 1 before entering the designated work area.

2. Handling Phase:

  • Aliquotting: When weighing the solid, use gentle motions to avoid generating dust. Use the smallest amount of the chemical necessary for the experiment[8].

  • Solution Preparation: If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

3. Storage:

  • Container: Keep the compound in a tightly sealed container to protect it from moisture and light[7][9].

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[5][11].

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a designated, labeled container for halogenated waste. Avoid raising dust.

    • Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste[8].

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area until it has been cleared by safety professionals.

Disposal Plan: A Commitment to Environmental Stewardship

Proper waste management is a critical final step. Due to the chlorinated nature of this compound, waste must be carefully segregated.

  • Solid Waste: All unused compound and contaminated solid materials (e.g., weigh boats, contaminated gloves, paper towels) must be placed in a clearly labeled container for "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning glassware must be collected in a sealed, labeled container for "Halogenated Organic Liquid Waste"[8]. Do not mix with non-halogenated or other incompatible waste streams[4][12].

  • Contaminated Glassware: Rinse glassware with a suitable solvent (such as acetone) inside a fume hood. This rinsate must be collected as halogenated organic waste[8]. The cleaned glassware can then undergo standard washing procedures.

By integrating this expert-driven safety protocol into your laboratory's standard operating procedures, you foster an environment of safety and scientific excellence. This comprehensive approach ensures that the handling of this compound is conducted with the necessary caution, protecting researchers and preserving the integrity of groundbreaking work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.